5-Bromo-2-iodo-3-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVEMCJHLQDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433452 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376587-52-9 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-iodo-3-methylpyridine: A Technical Guide for Advanced Synthesis
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the physical properties, synthesis, and application of 5-Bromo-2-iodo-3-methylpyridine (CAS No. 376587-52-9). Moving beyond a simple data sheet, this document provides field-proven insights into the practical handling, characterization, and strategic utilization of this versatile heterocyclic building block.
Core Physicochemical Properties and Structural Insights
This compound is a trifunctionalized pyridine ring, a scaffold of significant interest in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two distinct halogen substituents. The physical properties of this compound are critical for its storage, handling, and use in chemical reactions.
Many of the compound's physical properties are predicted based on its structure, though some have been experimentally determined. The table below summarizes these key characteristics.
| Property | Value | Source(s) |
| CAS Number | 376587-52-9 | [1][] |
| Molecular Formula | C₆H₅BrIN | [][3] |
| Molecular Weight | 297.92 g/mol | [][3] |
| Appearance | Colorless to light yellow Solid-Liquid Mixture; may be a red oil | [4] |
| Boiling Point | 279.9 °C at 760 mmHg | [][3] |
| Melting Point | Not definitively reported; likely near or below room temperature. | |
| Density (Predicted) | 2.171 ± 0.06 g/cm³ | [4] |
| Flash Point | 123.1 °C | [3] |
| Refractive Index | 1.646 | [3] |
| pKa (Predicted) | -0.22 ± 0.20 | [4] |
| XLogP3 (Predicted) | 2.6 | [3] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon), protect from light. | [1][4] |
Expert Analysis: The description of the compound as a "solid-liquid mixture" or a "red oil" post-synthesis suggests a low melting point, a common characteristic for small, halogenated organic molecules.[4] For context, the related isomer 2-Bromo-5-iodo-3-methylpyridine has a reported melting point of 44-48 °C.[5] The high boiling point and density are consistent with a molecule containing heavy atoms like bromine and iodine, which increase intermolecular van der Waals forces. The predicted pKa of -0.22 indicates that the pyridine nitrogen is a very weak base, a direct consequence of the electron-withdrawing effects of the two halogen substituents.
Synthesis and Purification: A Validated Protocol
The most reliable method for preparing this compound proceeds via a halogen exchange reaction from 2,5-Dibromo-3-methylpyridine. This protocol is adapted from established patent literature, ensuring its industrial relevance and scalability.[4]
Causality Behind Experimental Choices:
-
Reagents : Sodium iodide (NaI) serves as the iodide source. Acetyl chloride is added in situ to react with residual water and, more importantly, to generate acetyl iodide. Acetyl iodide is a more potent iodinating agent than NaI alone, facilitating the displacement of the more labile bromine at the 2-position. The 2-position is activated towards nucleophilic substitution by the adjacent nitrogen atom.
-
Solvent : Acetonitrile is an excellent choice due to its polar aprotic nature, which effectively dissolves the organic substrate and the inorganic salts, and its relatively high boiling point, which allows the reaction to be conducted at reflux to increase the reaction rate.
-
Workup : The reaction is quenched with water and neutralized with sodium bicarbonate to remove excess acid and inorganic byproducts.
-
Purification : Silica gel column chromatography is the standard and necessary method for separating the desired product from unreacted starting material and potential regioisomeric byproducts, yielding the product in high purity.
Step-by-Step Synthesis Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-Dibromo-3-methylpyridine (1.0 eq., e.g., 5.02 g, 20.0 mmol) in acetonitrile (e.g., 50 mL).
-
Reagent Addition : To the solution, add sodium iodide (4.0 eq., e.g., 12.0 g, 80.0 mmol) followed by the slow, sequential addition of acetyl chloride (2.0 eq., e.g., 2.85 mL, 40.0 mmol).
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 82 °C) and maintain stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Neutralization : After completion, cool the mixture to room temperature. Dilute with water and carefully adjust the pH to ~8 using a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting residue (typically a red oil) by silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity).[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral Characterization and Validation
Unambiguous structural confirmation is essential. While a publicly available reference spectrum is not readily found, the expected Nuclear Magnetic Resonance (NMR) data can be reliably predicted based on fundamental principles and data from analogous structures.[6][7]
Expected ¹H and ¹³C NMR Spectral Features (in CDCl₃)
-
¹H NMR :
-
Aromatic Protons (2H) : The pyridine ring has two protons. The proton at the 4-position (between the methyl and bromo groups) and the proton at the 6-position (adjacent to the nitrogen) will appear as distinct signals in the aromatic region (~7.0 - 8.5 ppm). Due to their meta-relationship, they will appear as doublets with a small coupling constant (J ≈ 2-3 Hz).
-
Methyl Protons (3H) : The methyl group at the 3-position is not adjacent to any protons, so it will appear as a sharp singlet in the upfield region, typically around 2.4 - 2.6 ppm .
-
-
¹³C NMR :
-
Aromatic Carbons (5C) : Five distinct signals are expected in the region of ~110 - 160 ppm. The carbon bearing the iodine (C2) will be significantly shielded compared to a C-H carbon and may appear further downfield. The carbon bearing the bromine (C5) will also be clearly identifiable.
-
Methyl Carbon (1C) : A single signal for the methyl carbon will appear in the aliphatic region, typically around 18 - 25 ppm .
-
Protocol for NMR Sample Preparation and Analysis
This self-validating protocol ensures reproducible results for structural confirmation.
-
Preparation : Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Validation :
-
Confirm the presence of a singlet for the methyl group and two doublets in the aromatic region in the ¹H spectrum.
-
Check that the integration of these signals corresponds to a 3:1:1 ratio.
-
Confirm the presence of 6 distinct carbon signals in the ¹³C spectrum.
-
Reference the spectra to the TMS signal at 0.00 ppm or the residual CDCl₃ signal (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[8][9]
-
Applications in Cross-Coupling Chemistry
The primary value of this compound lies in its capacity for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions. This is a cornerstone strategy in modern drug discovery.
The Principle of Regioselectivity: The reactivity of carbon-halogen bonds in oxidative addition to a palladium(0) catalyst follows the order: C-I > C-Br >> C-Cl .[10] This predictable reactivity allows chemists to selectively couple a partner group at the more reactive C2-iodo position while leaving the C5-bromo position untouched for a subsequent, different coupling reaction. This stepwise approach enables the construction of complex, highly substituted pyridine cores from a single starting material.
Representative Protocol: Suzuki-Miyaura Coupling at the C2-Position
This protocol provides a general starting point for the selective Suzuki coupling at the C2-iodo position. Optimization of the catalyst, base, and solvent may be required for challenging substrates.
-
Inert Atmosphere : To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Degassing : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst : Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction : Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup : Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can then be purified by chromatography.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following information is compiled from data on structurally analogous compounds, such as 5-bromo-2-iodopyridine and other bromo-methylpyridines, and should be used as a guideline.[6] A thorough risk assessment should be conducted before use.
-
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261 & P271 : Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P264 : Wash hands and exposed skin thoroughly after handling.
-
P280 : Wear protective gloves, protective clothing, and eye/face protection (safety goggles and a face shield are recommended).
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233 : Store in a well-ventilated place. Keep container tightly closed.
-
-
First Aid:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash skin with soap and water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by the differential reactivity of its halogen substituents. A thorough understanding of its physical properties, a reliable synthetic protocol, and a strategic approach to its use in cross-coupling reactions are essential for leveraging its full potential in the rapid assembly of complex molecular architectures for pharmaceutical and materials science research.
References
- PubChem. This compound.
- Wiley-VCH.
- Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]
- Chemcasts. Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine. Chemcasts. [Link]
- Google Patents. Method for preparing 5-bromo-2-methylpyridine.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 376587-52-9 [m.chemicalbook.com]
- 5. 2-BROMO-5-IODO-3-METHYLPYRIDINE CAS#: 65550-78-9 [m.chemicalbook.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epfl.ch [epfl.ch]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 5-Bromo-2-iodo-3-methylpyridine: Synthesis, Structure, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-2-iodo-3-methylpyridine, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical architecture, a detailed, field-proven synthetic protocol, and its strategic application in the synthesis of complex bioactive molecules, supported by mechanistic insights and established experimental workflows.
Molecular Architecture and Physicochemical Properties
This compound (CAS Number: 376587-52-9) is a dihalogenated picoline derivative with a unique substitution pattern that makes it a highly versatile intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring, offers distinct reactive sites for sequential and regioselective functionalization.
The pyridine nitrogen atom renders the ring electron-deficient, influencing the reactivity of the halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the 2-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its synthetic utility, allowing for selective elaboration of the pyridine core.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₅BrIN | [3] |
| Molecular Weight | 297.92 g/mol | [4] |
| Appearance | Reported as a powder or liquid, potentially a colorless to light yellow solid-liquid mixture. | |
| Boiling Point | 279.9 °C at 760 mmHg (Predicted) | |
| Density | 2.171 g/cm³ (Predicted) | |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, protected from light. |
Spectroscopic Data
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved from the readily available starting material, 2,5-dibromo-3-methylpyridine, via a halogen exchange reaction. The following protocol is based on procedures outlined in the patent literature, providing a robust and scalable method for its preparation.
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
2,5-Dibromo-3-methylpyridine
-
Sodium Iodide (NaI)
-
Acetyl Chloride (AcCl)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous acetonitrile, add sodium iodide (4.0 eq) and acetyl chloride (2.0 eq) sequentially at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Carefully adjust the pH of the aqueous layer to ~8 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to afford the pure this compound.
Mechanistic Insights
The conversion of the 2-bromo substituent to an iodo group is a Finkelstein-type reaction. The greater nucleophilicity of the iodide ion compared to bromide facilitates the substitution at the more electrophilic C2 position of the pyridine ring. Acetyl chloride likely acts as an activator in this transformation.
Reactivity and Strategic Applications in Synthesis
The synthetic value of this compound lies in its capacity for selective, sequential cross-coupling reactions. The disparate reactivity of the C-I and C-Br bonds under palladium catalysis allows for a stepwise introduction of different molecular fragments, making it an ideal scaffold for building molecular complexity. This is particularly relevant in the construction of libraries of compounds for drug discovery programs.
Regioselective Cross-Coupling Reactions
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This principle governs the regioselectivity of reactions involving this compound. The initial coupling will preferentially occur at the C2 position (the site of the iodine atom).
Caption: Regioselective functionalization of this compound.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the 2-position.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Pd(PPh₃)₄ or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Application in the Synthesis of Bioactive Molecules
Halogenated pyridines are prevalent scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] this compound is a valuable precursor for the synthesis of complex molecules, including potential inhibitors of enzymes such as NADPH oxidase (NOX). The NOX family of enzymes are involved in the production of reactive oxygen species (ROS), and their dysregulation is implicated in various diseases. The development of specific NOX inhibitors is an active area of research. While direct synthesis of a known NADPH oxidase inhibitor from this specific starting material is not explicitly detailed in the reviewed literature, its structural motifs are highly relevant to the scaffolds of known kinase and other enzyme inhibitors.
The ability to perform sequential, regioselective cross-coupling reactions on the this compound core allows for the rapid generation of diverse chemical libraries. This is a powerful strategy in lead optimization, where structure-activity relationships (SAR) are explored by systematically modifying different parts of a molecule.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its key attribute is the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyridine ring. This allows for the efficient construction of complex molecular architectures, making it an invaluable tool for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocol and application strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this versatile chemical intermediate.
References
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- This compound. Suzhou Aobi医药.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Suzuki reaction. Wikipedia.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- This compound CAS NO.376587-52-9. LookChem.
- The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Royal Society of Chemistry.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.
- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.
- Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. PMC - NIH.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- This compound | C6H5BrIN | CID 9966011 - PubChem. NIH.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.
- 1H NMR Chemical Shift. Oregon State University.
- NMR Chemical Shift Values Table. Chemistry Steps.
- Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Mary Ann Liebert, Inc., publishers.
- WO2015094913A1 - Fluorophenyl pyrazol compounds. Google Patents.
Sources
An In-depth Technical Guide to 5-Bromo-2-iodo-3-methylpyridine (CAS 376587-52-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-iodo-3-methylpyridine, a key heterocyclic building block in modern organic synthesis. With its distinct halogenated pyridine core, this compound offers a platform for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This document details the compound's physicochemical properties, a probable synthetic route, and in-depth protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Emphasis is placed on the regioselective nature of these transformations, enabling chemists to strategically construct complex molecular architectures. Safety considerations and spectroscopic characterization are also discussed to provide a holistic resource for laboratory professionals.
Introduction: A Versatile Heterocyclic Intermediate
This compound (also known as 5-Bromo-2-iodo-3-picoline) is a dihalogenated pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry and materials science.[1][] The pyridine scaffold is a privileged structure in drug discovery, and the strategic placement of a methyl group and two different halogen atoms—bromine and iodine—at the C3, C5, and C2 positions, respectively, provides a versatile handle for a variety of chemical transformations.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this molecule's utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions than the more robust C-Br bond.[3] This predictable regioselectivity allows for a stepwise and controlled elaboration of the pyridine core, making it an ideal substrate for the synthesis of complex, multi-substituted heterocyclic compounds. This guide will explore the practical applications of this reactivity in key synthetic methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its correct identification, handling, and use in synthetic applications.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 376587-52-9 | [4][5] |
| Molecular Formula | C₆H₅BrIN | [] |
| Molecular Weight | 297.92 g/mol | [] |
| Appearance | Powder or liquid | [5] |
| Boiling Point | 279.9 °C at 760 mmHg | [6] |
| Density | 2.171 g/cm³ | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methyl group will appear as a singlet in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the nitrogen atom. Based on similar structures, the aromatic protons would likely appear as doublets.[7]
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the molecule. The carbons attached to the halogens will show characteristic shifts, with the carbon bonded to iodine appearing at a significantly lower field than the carbon bonded to bromine.[8][9][10]
2.2.2. Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), will be characterized by a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of the bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I) atoms. This will result in a characteristic M⁺ and M+2 pattern for all bromine-containing fragments.[11]
Predicted Fragmentation Pattern:
-
[M]⁺•: Molecular ion at m/z 297/299.
-
[M - CH₃]⁺: Loss of a methyl radical.
-
[M - Br]⁺: Loss of a bromine radical.
-
[M - I]⁺: Loss of an iodine radical.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.[12]
Predicted Key IR Absorptions:
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2900-3000 cm⁻¹: Aliphatic C-H stretching (methyl group).
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1400-1450 cm⁻¹: Methyl group bending vibrations.
-
~1000-1200 cm⁻¹: Aromatic C-H in-plane bending.
-
Below 800 cm⁻¹: C-Br and C-I stretching vibrations.
Synthesis of this compound
A practical synthesis of this compound can be envisaged starting from commercially available 2-amino-3-methylpyridine. The synthesis involves a two-step sequence of bromination followed by a Sandmeyer-type diazotization and iodination.
Synthetic Pathway Overview
Sources
- 1. 2-BROMO-5-IODO-3-METHYLPYRIDINE CAS#: 65550-78-9 [m.chemicalbook.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. 376587-52-9|this compound|BLD Pharm [bldpharm.com]
- 5. leapchem.lookchem.com [leapchem.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR [m.chemicalbook.com]
- 9. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
5-Bromo-2-iodo-3-methylpyridine molecular weight
An In-Depth Technical Guide to 5-Bromo-2-iodo-3-methylpyridine: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring bromo, iodo, and methyl groups on a pyridine core, provides a versatile scaffold for the construction of complex molecular architectures. The differential reactivity of the bromine and iodine substituents allows for selective, stepwise functionalization, making it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and other high-value chemical entities[1]. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key applications, and essential safety protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Information
The unique arrangement of functional groups in this compound dictates its chemical behavior and physical properties. The molecular weight and other key identifiers are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 297.92 g/mol | [][3] |
| Molecular Formula | C₆H₅BrIN | [1][] |
| CAS Number | 376587-52-9 | [1][] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | CC1=CC(=CN=C1I)Br | [] |
| Density | 2.171 g/cm³ | [] |
| Boiling Point | 279.9°C at 760 mmHg | [] |
| Appearance | Typically a powder or liquid | [1] |
The structure of this compound is depicted in the following diagram.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of substituted pyridines often involves multi-step sequences starting from more common pyridine derivatives. A plausible and efficient route to this compound can be conceptualized based on established halogenation methodologies. A key strategy involves a halogen exchange reaction, where a less reactive halogen is replaced by a more reactive one under specific conditions. For instance, the conversion of a dibromo-precursor to a bromo-iodo derivative is a common synthetic transformation[4].
Proposed Synthetic Workflow
A logical synthetic pathway starts from 2,5-dibromo-3-methylpyridine. The iodine is introduced via a Finkelstein-type halogen exchange reaction, which is driven by the use of sodium iodide. The differential reactivity of the bromine atoms (the one at the 2-position being more susceptible to nucleophilic substitution) allows for selective replacement.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous procedures for similar compounds[4].
-
Reaction Setup : To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add sodium iodide (1.5 eq).
-
Initiation : Add a catalytic amount of a strong acid, such as hydriodic acid (HI), to facilitate the reaction.
-
Reaction Conditions : Heat the mixture to reflux (typically 100-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into water. Neutralize the solution carefully with a base like sodium bicarbonate.
-
Extraction : Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue using column chromatography on silica gel to obtain the final product, this compound.
Applications in Research and Drug Development
Halogenated heterocycles are paramount in modern drug discovery due to their utility in cross-coupling reactions, which are fundamental for building molecular complexity[5]. This compound is a prime example of a versatile building block for creating novel pharmaceutical agents[1].
-
Cross-Coupling Reactions : The presence of two different halogens with distinct reactivities is highly advantageous. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective reaction at the 2-position (iodo) while leaving the 5-position (bromo) intact for a subsequent, different coupling reaction. This sequential functionalization is a powerful tool for generating diverse libraries of compounds for structure-activity relationship (SAR) studies[5][6].
-
Scaffold for Bioactive Molecules : The pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs[7]. By using this compound as a starting point, chemists can synthesize complex derivatives targeting a wide range of diseases, from cancer to infectious diseases and neurological disorders[6][7]. The methyl group at the 3-position provides steric and electronic influence that can be crucial for tuning the biological activity and pharmacokinetic properties of the final molecule.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for analogous chemicals apply[8][9][10].
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[11].
-
Hazard Classifications : Similar compounds are classified as skin and eye irritants and may cause respiratory irritation[9]. Avoid inhalation of dust or vapors and prevent contact with skin and eyes[10].
-
First Aid Measures :
-
If on skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention[9].
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[9][11].
-
If inhaled : Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[9][11].
-
If swallowed : Rinse mouth and seek medical advice[9].
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[1][11].
References
- PubChem. (n.d.). This compound. National Institutes of Health.
- LookChem. (n.d.). This compound CAS NO.376587-52-9.
- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 5-Bromo-2-iodopyridine, 97%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
Sources
- 1. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-iodo-3-methylpyridine
Introduction: Strategic Importance of 5-Bromo-2-iodo-3-methylpyridine
This compound is a strategically important halogenated pyridine derivative that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methyl group on the pyridine ring, offers multiple points for synthetic diversification. This allows for the introduction of a wide range of functionalities through various cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of a reliable synthetic route to this compound, along with a detailed account of its characterization, to support researchers and drug development professionals in its effective utilization.
Synthetic Pathway: A Two-Step Approach from 2-Amino-3-methylpyridine
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available starting material, 2-amino-3-methylpyridine. This pathway involves an initial regioselective bromination followed by a Sandmeyer reaction to introduce the iodo functionality.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
The initial step involves the regioselective bromination of 2-amino-3-methylpyridine at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the para-position (C5) is sterically more accessible than the ortho-position (C3), which is already substituted with a methyl group.
Experimental Protocol:
-
To a solution of 2-amino-3-methylpyridine (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-bromo-3-methylpyridine as a solid.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its mild and selective nature, which helps to minimize the formation of over-brominated byproducts.
-
Acetonitrile: This solvent is selected for its ability to dissolve the starting material and its relative inertness under the reaction conditions.
Part 2: Synthesis of this compound via Sandmeyer Reaction
The second and final step is the conversion of the amino group of 2-amino-5-bromo-3-methylpyridine to an iodo group using a Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt, which is then displaced by an iodide nucleophile.
Experimental Protocol:
-
Suspend 2-amino-5-bromo-3-methylpyridine (1 equivalent) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Trustworthiness and Self-Validation:
-
The formation of the diazonium salt is a critical step and must be performed at low temperatures to prevent its premature decomposition.
-
The progress of the reaction can be monitored by TLC, and the final product should be characterized thoroughly to confirm its identity and purity.
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| CAS Number | 376587-52-9 |
| Molecular Formula | C₆H₅BrIN |
| Molecular Weight | 297.92 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Boiling Point | 279.9 °C at 760 mmHg |
| Density | 2.171 g/cm³ |
| Flash Point | 123.1 °C |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
-
¹H NMR (Predicted):
-
The two aromatic protons on the pyridine ring are expected to appear as distinct signals. The proton at C4 will likely be a doublet, and the proton at C6 will also be a doublet, with a small coupling constant between them.
-
The methyl protons at C3 will appear as a singlet.
-
-
¹³C NMR (Predicted):
-
Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms and the nitrogen atom in the pyridine ring.
-
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.
-
Expected Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) will be observed around m/z 297.
-
Major Fragmentation Pathways (Predicted):
-
Loss of the iodine atom (M - I)⁺
-
Loss of the bromine atom (M - Br)⁺
-
Loss of a methyl radical (M - CH₃)⁺
-
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate for pharmaceutical research and development. The two-step sequence is efficient and utilizes readily available starting materials and reagents. The provided characterization data, including physical properties and predicted spectroscopic information, will aid researchers in the positive identification and quality control of this important compound. Adherence to the described protocols and analytical validation will ensure the successful synthesis and application of this compound in the advancement of drug discovery programs.
References
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Bromo-2-iodo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodo-3-methylpyridine is a halogenated and substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, it serves as a scaffold for the synthesis of more complex molecules with potential biological activities. The precise structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data of this compound, offering insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel pyridine-based compounds.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and analysis of substituent effects on the pyridine ring. The predictions are made for a standard NMR experiment conducted in a common deuterated solvent such as CDCl₃.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals: two aromatic protons and one methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2.0 - 2.5 |
| H-6 | ~ 8.2 - 8.4 | Doublet (d) | ~ 2.0 - 2.5 |
| -CH₃ | ~ 2.4 - 2.6 | Singlet (s) | N/A |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six signals, corresponding to the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 115 - 120 |
| C-3 | ~ 135 - 140 |
| C-4 | ~ 140 - 145 |
| C-5 | ~ 118 - 123 |
| C-6 | ~ 150 - 155 |
| -CH₃ | ~ 18 - 22 |
Rationale for Spectral Predictions: An Expert's Perspective
The predicted chemical shifts are rooted in the fundamental principles of NMR, considering the electronic effects of the substituents on the pyridine ring.
-
¹H NMR Analysis:
-
Aromatic Protons (H-4 and H-6): The pyridine ring is an electron-deficient system, which generally results in downfield chemical shifts for its protons compared to benzene. The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The small coupling constant is characteristic of a four-bond coupling (meta-coupling) in a pyridine ring. The H-6 proton is predicted to be further downfield due to the deshielding effect of the adjacent nitrogen atom. The bromine at C-5 and iodine at C-2 will also influence the precise chemical shifts through their inductive and resonance effects.
-
Methyl Protons (-CH₃): The methyl group at C-3 is attached to an sp²-hybridized carbon of the aromatic ring and is expected to resonate in the typical range for such groups. It will appear as a singlet as there are no adjacent protons to couple with.
-
-
¹³C NMR Analysis:
-
C-2 and C-5: These carbons are directly bonded to heavy halogens (iodine and bromine, respectively). The "heavy atom effect" of iodine is known to cause significant upfield shifts in the ¹³C NMR spectrum, hence the predicted range for C-2. Bromine has a similar but less pronounced effect.
-
C-3, C-4, and C-6: These carbons are influenced by the electronegativity of the nitrogen and the halogen substituents. C-6, being adjacent to the nitrogen, is expected to be the most deshielded of the ring carbons. The chemical shifts of C-3 and C-4 are influenced by the methyl, bromo, and iodo substituents.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic chemical shift.
-
Experimental Workflow for NMR Analysis
To ensure the accurate and unambiguous assignment of the NMR signals for this compound, a systematic experimental approach is crucial. This workflow represents a self-validating system for structural confirmation.
Caption: A typical experimental workflow for the comprehensive NMR analysis of an organic molecule.
Detailed Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
3. ¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on a Bruker spectrometer).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
4. 2D COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: To identify proton-proton couplings, which is essential for assigning the aromatic protons.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').
-
Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 2-4.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning the quaternary carbons and confirming the overall structure.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').
-
¹³C Spectral Width: 0-160 ppm.
-
Number of Scans per Increment: 8-16.
Structural Assignment Logic
The combination of these experiments provides a robust method for unambiguous structural elucidation.
Caption: Logical flow for the assignment of NMR signals using a combination of 1D and 2D experiments.
Conclusion
The structural characterization of this compound is readily achievable through a systematic application of modern NMR techniques. While experimental data may not be widely published, the predicted spectra, based on sound chemical principles, provide a solid foundation for what to expect. The detailed experimental protocols and the logic for spectral assignment outlined in this guide offer a comprehensive framework for researchers to confidently acquire and interpret the NMR data for this and similar substituted pyridine compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-iodo-3-methylpyridine
Abstract
5-Bromo-2-iodo-3-methylpyridine is a halogenated pyridine derivative of significant interest in pharmaceutical and chemical synthesis. Its structural elucidation and purity assessment are critical for its application in drug development and materials science. This in-depth technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes fundamental principles of mass spectrometry, data from analogous halogenated heterocycles, and field-proven methodologies to present a robust predictive analysis. We will explore anticipated fragmentation patterns under electron ionization (EI), outline detailed experimental protocols for acquiring high-quality mass spectra, and provide visual aids to conceptualize the fragmentation pathways and analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric behavior of complex halogenated intermediates.
Introduction: The Analytical Imperative for Halogenated Pyridines
Halogenated pyridines, such as this compound, are pivotal building blocks in medicinal chemistry and organic synthesis. The precise arrangement and nature of the halogen substituents, along with other functional groups, dictate the molecule's reactivity and its suitability for incorporation into larger, more complex structures like active pharmaceutical ingredients (APIs). Consequently, unambiguous structural confirmation and rigorous purity analysis are non-negotiable.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides a powerful platform for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.[1] This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common and highly informative technique for such molecules.
The core challenge and opportunity in the mass spectrometric analysis of this compound lie in predicting and interpreting its fragmentation pattern. The presence of two different halogen atoms (bromine and iodine) and a methyl group on a pyridine ring leads to a complex yet predictable series of fragmentation events upon ionization. Understanding these pathways is key to confirming the compound's identity and identifying potential impurities.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. A critical feature will be the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will manifest as pairs of peaks (M⁺ and M+2) for all fragments containing bromine.[2]
Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₆H₅BrIN.[3][4] The nominal molecular weight is 298 g/mol (using ⁷⁹Br and ¹²⁷I). The electron ionization process will generate a molecular ion (M⁺•) by removing an electron.[5] Due to the natural abundance of bromine isotopes, the molecular ion will appear as a pair of peaks at m/z 297 and 299 with a characteristic ~1:1 intensity ratio. The presence of this isotopic pattern is a strong indicator of a bromine-containing fragment.[6]
Key Fragmentation Pathways
The energetically unstable molecular ion will undergo fragmentation to produce a series of smaller, more stable ions.[5] The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, the following fragmentation pathways are predicted to be most prominent:
-
Loss of Iodine Radical (•I): The C-I bond is the weakest bond in the molecule and is therefore expected to cleave readily. This will result in a significant fragment ion at m/z 170/172, corresponding to the 5-bromo-3-methylpyridine cation. This is often a major fragmentation pathway for iodo-substituted aromatics.
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond will lead to the loss of a bromine radical, resulting in a fragment ion at m/z 218, corresponding to the 2-iodo-3-methylpyridine cation.
-
Loss of Methyl Radical (•CH₃): Fragmentation involving the loss of the methyl group from the molecular ion is also plausible, leading to an ion at m/z 282/284. This is a common fragmentation for methylated aromatic compounds.[2]
-
Cleavage of the Pyridine Ring: The pyridine ring itself can undergo cleavage, leading to smaller fragment ions. For instance, the loss of HCN is a characteristic fragmentation pathway for pyridine and its derivatives.[6]
Summary of Predicted Major Ions
The following table summarizes the predicted major ions and their proposed origins under electron ionization conditions.
| m/z (mass-to-charge ratio) | Proposed Ion Identity | Proposed Origin |
| 297/299 | [C₆H₅BrIN]⁺• | Molecular Ion (M⁺•) |
| 282/284 | [C₅H₂BrIN]⁺• | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 218 | [C₆H₅IN]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 170/172 | [C₆H₅BrN]⁺ | Loss of an iodine radical (•I) from the molecular ion. |
| 91 | [C₆H₅N]⁺ | Loss of both bromine and iodine radicals from the molecular ion. |
Experimental Protocol: GC-MS Analysis
To obtain a high-quality mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended.[1] The GC will separate the analyte from any impurities and the solvent before it enters the mass spectrometer.
Instrumentation and Materials
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.[2]
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating pyridine derivatives.[1]
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).[1]
Step-by-Step Methodology
-
Sample Injection: Inject 1 µL of the prepared solution into the GC inlet. A split injection mode (e.g., 50:1 split ratio) is often used to prevent column overloading.[1]
-
GC Separation: Employ a suitable oven temperature program to ensure good separation. A representative program could be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer Parameters:
Data Acquisition and Analysis
Acquire the mass spectrum over the specified m/z range. The resulting total ion chromatogram (TIC) will show the separation of different components in the sample, and the mass spectrum for the peak corresponding to this compound can then be analyzed to identify the molecular ion and its fragmentation pattern.
Visualizing the Analytical Process
To better illustrate the experimental workflow and the predicted molecular breakdown, the following diagrams are provided.
Experimental Workflow
Caption: Predicted primary fragmentation pathways for this compound under EI-MS.
Conclusion: A Predictive Framework for Confident Analysis
This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometry analysis of this compound. By leveraging established principles of mass spectrometry and drawing parallels with structurally related compounds, we have outlined the expected fragmentation behavior, provided a detailed experimental protocol for GC-MS analysis, and visualized the key processes.
The trustworthiness of this approach lies in its foundation on well-understood fragmentation rules for halogenated and methylated aromatic compounds. The self-validating nature of the proposed protocol is embedded in the expected characteristic isotopic patterns and predictable neutral losses, which serve as internal checks for the correct identification of the analyte.
Researchers and drug development professionals can use this guide to design their analytical methods, interpret their experimental data with greater confidence, and ensure the quality and integrity of this important chemical intermediate in their research and development endeavors.
References
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- LookChem. (n.d.). This compound CAS NO.376587-52-9.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Amerigo Scientific. (n.d.). 5-Bromo-2-iodo-3-methoxypyridine.
- Zhang, Y., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 9(8), 123-127.
Sources
5-Bromo-2-iodo-3-methylpyridine infrared spectroscopy
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-iodo-3-methylpyridine
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecular compounds, providing a unique vibrational "fingerprint" based on the absorption of infrared radiation by a molecule's functional groups. This guide offers a comprehensive examination of the infrared spectroscopy of this compound (CAS No. 376587-52-9), a polysubstituted heterocyclic compound relevant in pharmaceutical and chemical synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the foundational principles, provides meticulous experimental protocols for sample analysis, and presents a systematic approach to interpreting the resulting spectrum. By correlating specific vibrational modes with the distinct structural features of the molecule—the pyridine ring, methyl group, and carbon-halogen bonds—this guide serves as an authoritative resource for the characterization of this and structurally related compounds.
Introduction: The Molecular Profile of this compound
This compound is a halogenated pyridine derivative with the chemical formula C₆H₅BrIN.[1][3] Its structure is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions with an iodine atom, a methyl group, and a bromine atom, respectively. This substitution pattern leaves two adjacent hydrogen atoms on the aromatic ring. Each of these structural components—the aromatic heterocyclic ring, the alkyl substituent, and the two different halogen atoms—gives rise to characteristic vibrational modes.
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule.[4] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed.[5] An FTIR spectrum plots the absorbed energy (as wavenumber, cm⁻¹) against the percentage of radiation transmitted or absorbed, creating a pattern of peaks that is unique to the molecule's structure.[4][5] For this compound, IR spectroscopy is critical for confirming the presence of the pyridine core and its substituents, making it a primary tool for identity confirmation and quality control.
Theoretical Principles: Vibrational Modes of a Substituted Pyridine
The infrared spectrum of this compound is a composite of the vibrations of the pyridine ring and its various substituents. The positions and intensities of the absorption bands are highly sensitive to the electronic and steric effects of these substituents.[6]
-
Pyridine Ring Vibrations : The aromatic pyridine ring has a complex set of vibrations. These include C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending.[6][7] Aromatic C–H stretching bands typically appear at wavenumbers just above 3000 cm⁻¹.[8][9] The ring stretching vibrations, which appear in the 1610-1430 cm⁻¹ region, are particularly sensitive to the nature and position of substituents.[6]
-
Methyl Group Vibrations : The methyl (-CH₃) group will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2980-2870 cm⁻¹ range.[10] Additionally, characteristic bending (scissoring and umbrella) modes appear in the fingerprint region.[10]
-
Carbon-Halogen Vibrations : The stretching vibrations of the carbon-halogen (C-X) bonds are highly dependent on the mass of the halogen atom.[11] Heavier atoms vibrate at lower frequencies. Consequently, the C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, while the C-I stretch is expected at an even lower frequency, often below the standard mid-IR range of 400 cm⁻¹.[11][12]
Experimental Protocols: Acquiring a High-Quality FTIR Spectrum
As this compound is a solid at room temperature, two primary methods are recommended for sample preparation in FTIR analysis: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[2] The choice between them depends on the available equipment, sample amount, and desired data quality.
Protocol 1: KBr Pellet Technique
This classic method involves dispersing the solid sample within a matrix of dry, IR-transparent potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.[6][13]
Causality: KBr is used because it is transparent to infrared radiation in the mid-IR range and has a refractive index that helps to minimize scattering. The sample must be finely ground and homogeneously mixed to ensure the IR beam interacts uniformly with the analyte, preventing spectral distortions.[14] The KBr must be scrupulously dry, as absorbed water will show strong, broad O-H stretching bands around 3400 cm⁻¹, potentially obscuring sample features.[14]
Step-by-Step Methodology:
-
Drying: Gently heat FT-IR grade KBr powder in an oven (e.g., at 100 °C) for several hours to remove any absorbed moisture.[14] Store the dried KBr in a desiccator.
-
Grinding: In an agate mortar and pestle, place approximately 1-2 mg of this compound and about 150-200 mg of the dried KBr.[6]
-
Mixing: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is achieved. Inhomogeneity can lead to sloping baselines and poor-quality spectra.[14]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[10][13]
Causality: ATR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[10] An IR beam is guided through an ATR crystal with a high refractive index (e.g., diamond or germanium). This creates an "evanescent wave" that extends a few micrometers beyond the crystal surface.[10] When the solid sample is pressed firmly against the crystal, this evanescent wave is absorbed at specific frequencies by the sample. Excellent contact between the sample and the crystal is critical for achieving a high-quality spectrum.[13][15]
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of this compound powder onto the center of the ATR crystal.[15]
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. Consistent pressure ensures reproducibility.
-
Data Acquisition: Record the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to generate the final absorbance spectrum.
Spectral Analysis and Interpretation
The interpretation of the FTIR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[4] The following table summarizes the expected absorption regions for the key vibrational modes of this compound, based on established correlations for substituted pyridines and halogenated aromatic compounds.[6][10][11][16]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comments |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Associated with the two adjacent C-H bonds on the pyridine ring. Typically appears as multiple weak bands just above 3000 cm⁻¹.[9][17] |
| 2980 - 2870 | Methyl (-CH₃) C-H Stretch | Medium | Includes both symmetric and asymmetric stretching modes of the methyl group substituent.[10] |
| 1600 - 1550 | Aromatic Ring C=C & C=N Stretch | Strong to Medium | These are characteristic skeletal vibrations of the pyridine ring. Their positions are sensitive to the electronic effects of the substituents.[6][16] |
| 1480 - 1400 | Aromatic Ring C=C & C=N Stretch | Strong to Medium | A continuation of the aromatic ring skeletal vibrations. The pattern of these bands is often diagnostic of the ring system.[6] |
| 1470 - 1430 | Methyl (-CH₃) Asymmetric Bend | Medium | A characteristic bending (scissoring) mode for the methyl group.[10] |
| 1390 - 1370 | Methyl (-CH₃) Symmetric Bend | Medium to Weak | The "umbrella" bending mode of the methyl group.[10] |
| 1200 - 1000 | Aromatic C-H In-Plane Bend | Medium to Strong | These bending vibrations within the plane of the ring are influenced by the substitution pattern.[6] |
| 900 - 800 | Aromatic C-H Out-of-Plane Bend | Strong | For a trisubstituted ring with two adjacent hydrogens, a strong band is expected in this region. This is a highly diagnostic band for the substitution pattern.[16] |
| ~700 - 600 | C-Br Stretch | Medium to Strong | The carbon-bromine stretching vibration typically appears in this region of the fingerprint spectrum.[10][18] |
| < 500 | C-I Stretch | Medium to Strong | Due to the high mass of iodine, the C-I stretching vibration is expected at a very low frequency, often below the 400 cm⁻¹ cutoff of standard mid-IR spectrometers.[11][12] |
Workflow for Spectral Analysis
A systematic workflow is essential for the accurate and reliable interpretation of an FTIR spectrum. The following diagram illustrates the logical process from sample preparation to final structural confirmation.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 3. This compound | C6H5BrIN | CID 9966011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. azooptics.com [azooptics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Vibrational assignments of 2-iodopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]
- 17. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 18. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-iodo-3-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-iodo-3-methylpyridine is a strategically important building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific compound, this guide furnishes a robust framework for researchers to predict, experimentally determine, and analytically quantify its solubility across a spectrum of common organic solvents. The methodologies detailed herein are designed to ensure scientific integrity and provide reliable, reproducible results.
Introduction: The Significance of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability. Therefore, a comprehensive understanding and accurate measurement of solubility are indispensable for efficient and successful drug development. This guide serves as a practical resource for scientists to navigate the complexities of solubility determination for this halogenated pyridine derivative.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrIN | [1][2][3] |
| Molecular Weight | 297.92 g/mol | [1][4] |
| Appearance | Typically a powder or liquid | [3] |
| Boiling Point | 279.9°C at 760 mmHg | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| XLogP3 | 2.6 | [1] |
The presence of a pyridine nitrogen atom provides a site for hydrogen bonding, while the aromatic ring, methyl group, and halogen substituents contribute to its lipophilic character. The calculated XLogP3 value of 2.6 suggests a preference for lipid-like environments over aqueous ones, indicating that it is likely to be more soluble in organic solvents than in water.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.
Factors Influencing Solubility:
-
Polarity: The pyridine ring introduces polarity, making it susceptible to interactions with polar solvents. Pyridine itself is miscible with a wide range of solvents, including water and hexane, due to its polar but aprotic nature.[5][6]
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[1] Solvents capable of hydrogen bonding (protic solvents like alcohols) are expected to exhibit good solvent properties for this compound.
-
Van der Waals Forces: The bromo, iodo, and methyl substituents, along with the aromatic ring, contribute to London dispersion forces. Nonpolar solvents will primarily interact with the solute through these forces.
-
Halogen Bonding: The iodine and bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can influence solubility in solvents with Lewis basic sites.
Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Expected to be good solvents due to dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Expected to be good solvents due to hydrogen bonding capabilities.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Solubility is expected to be moderate to low, depending on the specific solvent. Halogenated solvents like dichloromethane may show enhanced solubility due to interactions with the halogen substituents of the solute.[7]
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following section details a robust protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Figure 1. Experimental workflow for equilibrium solubility determination.
Detailed Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
Analytical Quantification Methods
The accurate quantification of the dissolved solute is crucial for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable and widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC offers high sensitivity, specificity, and reproducibility for the quantification of organic molecules like this compound.[9][10][11][12]
Illustrative HPLC Method:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Quantification Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.
Alternative Analytical Methods
While HPLC-UV is often the method of choice, other techniques can also be employed:
-
UV-Visible Spectrophotometry: A simpler and faster method, suitable if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is generated by measuring the absorbance of standard solutions at λmax.[9]
-
Gas Chromatography (GC): Suitable if the compound is thermally stable and sufficiently volatile. A flame ionization detector (FID) is commonly used.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher selectivity and sensitivity, which can be advantageous for complex matrices or very low solubility measurements.[9]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14][15]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.[13]
-
Handling: Avoid inhalation, ingestion, and skin contact.[14][15] In case of contact, follow the first-aid measures outlined in the SDS of similar compounds.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table for Reporting Solubility Data:
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Isopropanol | Polar Protic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Dichloromethane | Halogenated | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Conclusion
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. By combining theoretical principles with robust experimental and analytical methodologies, researchers and drug development professionals can generate the critical solubility data necessary to advance their research and development efforts. The protocols outlined herein are designed to ensure the generation of high-quality, reliable, and reproducible results, ultimately facilitating the effective utilization of this important chemical intermediate.
References
- This compound | C6H5BrIN | CID 9966011 - PubChem. (n.d.).
- This compound CAS NO.376587-52-9 - LookChem. (n.d.).
- Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine - Chemcasts. (n.d.).
- Pyridine and Pyridine Derivatives - ResearchGate. (2022, December).
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.).
- Pyridine - chemeurope.com. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Exchange Reactions of α-Halogenated Pyridines | The Journal of Organic Chemistry. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- Pyridine - the NIST WebBook. (n.d.).
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (2022, July 6).
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18).
- Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - NIH. (2024, April 10).
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C6H5BrIN | CID 9966011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Pyridine [chemeurope.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Reactivity of 5-Bromo-2-iodo-3-methylpyridine with organometallic reagents
An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-iodo-3-methylpyridine with Organometallic Reagents
Abstract
This compound is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the differential reactivity of its two halogen substituents, which allows for programmed, regioselective functionalization. This guide provides a comprehensive analysis of the reactivity of this scaffold with common organometallic reagents. We will explore the underlying principles governing its selectivity, detail field-proven protocols for key transformations, and present a strategic framework for its application in sequential synthesis.
The Foundation of Selectivity: Structural and Electronic Profile
The synthetic power of this compound lies in the predictable and controllable reactivity of its C-I and C-Br bonds. The outcome of any reaction with an organometallic reagent is dictated by a confluence of factors inherent to the molecule's structure.
-
Carbon-Halogen Bond Strengths: The primary determinant of reactivity is the bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity means that reactions proceeding via cleavage of the C-X bond, such as the oxidative addition step in palladium-catalyzed cross-coupling, will occur preferentially at the C2-iodo position.[2]
-
Electronic Effects of the Pyridine Ring: The pyridine nitrogen atom is electron-withdrawing, which renders the adjacent C2 and C6 positions electron-deficient.[3] This electronic polarization makes the C2 position particularly susceptible to oxidative addition by a low-valent metal catalyst.
-
Steric Influence: The methyl group at the C3 position exerts a minor steric influence on the adjacent C2 position. However, in the vast majority of cases, the electronic and bond-energy factors overwhelmingly favor reactivity at the C2-iodo site.
The interplay of these factors establishes a clear hierarchy of reactivity, making the C2-iodo position the primary site for modification while the C5-bromo position remains available for subsequent functionalization under different, often more forcing, conditions.
Caption: Factors governing the regioselective reactivity of the scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing this compound.[4] These reactions proceed with high fidelity at the C2-iodo position, leveraging the facile oxidative addition of the C-I bond to a Pd(0) catalyst.[2][5]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds through the reaction with an organoboron reagent. It is favored for its operational simplicity, the stability of the boronic acid reagents, and mild reaction conditions.[2][4][6] The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7][8]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[7][9]
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.[4]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]
-
Reaction: Heat the mixture with vigorous stirring to 85-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-bromo-2-aryl-3-methylpyridine derivative.
Stille Coupling
The Stille coupling utilizes organostannane reagents and is highly valued for its tolerance of a wide array of functional groups.[10][11][12] The primary drawbacks are the toxicity of the organotin compounds and the potential difficulty in removing tin byproducts during purification.[10][11]
Experimental Protocol: Selective Stille Coupling at C2
-
Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane (e.g., tributyl(vinyl)tin, 1.1 eq) in an anhydrous solvent like toluene or DMF.[9]
-
Degassing: Degas the solution thoroughly by bubbling with argon for 15-20 minutes or via three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), under a positive pressure of inert gas.[9]
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction as described for the Suzuki coupling. Upon completion, cool the reaction. To remove tin byproducts, the workup may include washing with an aqueous solution of KF or filtering through a plug of silica gel.[10]
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds by reacting the aryl halide with a terminal alkyne.[13] The reaction is co-catalyzed by a palladium complex and a copper(I) salt (typically CuI), with an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) serving as both the base and, often, a solvent.[13][14]
Experimental Protocol: Selective Sonogashira Coupling at C2
-
Reagent Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).[9]
-
Solvent and Reagent Addition: Add an anhydrous solvent such as DMF or THF, followed by the amine base (e.g., Et₃N, 2.0-3.0 eq) and the terminal alkyne (1.2 eq).[9]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
| Reaction Type | Organometallic Reagent | Typical Catalyst / Ligand | Base | Solvent | Temp (°C) | Avg. Yield (%) |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O | 85-100 | 75-95 |
| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | None | Toluene, DMF | 90-110 | 70-90 |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | DMF, THF | 25-80 | 80-98 |
| Note: Yields are generalized and may vary based on specific substrates and optimized conditions. |
Halogen-Metal Exchange: A Gateway to Diverse Functionality
Halogen-metal exchange offers a powerful, palladium-free alternative for functionalizing the C2 position. This reaction typically employs highly reactive organolithium or Grignard reagents and proceeds with exceptional regioselectivity for the C-I bond, often at very low temperatures.[15][16] The resulting organometallic intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles.[17][18]
The exchange rate follows the trend I > Br > Cl, making the C2-iodo position the exclusive site of reaction under kinetically controlled conditions (i.e., low temperature).[15]
Caption: Workflow for C2 functionalization via halogen-metal exchange.
Experimental Protocol: Halogen-Metal Exchange and Electrophilic Quench
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, multi-necked flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Add the organometallic reagent dropwise via syringe. For lithium-halogen exchange, use n-butyllithium (1.1 eq).[18] For magnesium-halogen exchange, isopropylmagnesium chloride (i-PrMgCl) is commonly used.[19] Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the chosen electrophile (e.g., benzaldehyde, dimethylformamide, or solid CO₂) to the solution at -78 °C and allow the reaction to stir for 1-2 hours.
-
Warming and Quench: Slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Strategic Sequential Functionalization
The true synthetic elegance of this compound is realized in its capacity for stepwise functionalization. By carefully selecting reaction conditions, one can first modify the C2 position and subsequently target the C5 position, enabling the construction of complex, unsymmetrically disubstituted pyridines.
The General Strategy:
-
Step 1 (C2 Functionalization): Perform a selective reaction at the C2-iodo position using one of the methods described above (e.g., Suzuki, Sonogashira, or halogen-metal exchange) under mild conditions. Isolate and purify the resulting 5-bromo-2-substituted-3-methylpyridine.
-
Step 2 (C5 Functionalization): Subject the product from Step 1 to a second cross-coupling reaction. Since the C-Br bond is less reactive, this step often requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve efficient conversion.[3][20]
This two-step approach provides a rational and powerful route to novel pyridine derivatives that would be difficult to access through other means.
Conclusion
This compound is a privileged scaffold whose reactivity is governed by a well-defined hierarchy. The pronounced lability of the C-I bond compared to the C-Br bond allows for highly regioselective functionalization at the C2 position with a wide range of organometallic reagents. Through palladium-catalyzed cross-coupling and halogen-metal exchange reactions, chemists can precisely install diverse functionalities. This predictable selectivity, coupled with the ability to perform sequential reactions, cements the role of this compound as an indispensable tool for researchers, scientists, and drug development professionals engaged in the synthesis of advanced molecular architectures.
References
- ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2010).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. (2008). PubMed. [Link]
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2024). PubMed. [Link]
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2024).
- Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2006). PubMed. [Link]
- Organolithium reagent. (n.d.). Wikipedia. [Link]
- Stille Coupling. (n.d.). NROChemistry. [Link]
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. [Link]
- Generation, Structure and Reactivity of Tertiary Organolithium Reagents. (2011). PubMed. [Link]
- Grignard reagent. (n.d.). Wikipedia. [Link]
- Stille reaction. (n.d.). Wikipedia. [Link]
- Organolithium Reagent PDF. (n.d.). Scribd. [Link]
- Organolithium Compounds. (2023). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Organolithium Compounds and Reactions. (2014). SlideShare. [Link]
- Metal–halogen exchange. (n.d.). Wikipedia. [Link]
- Stille Coupling. (2023). Chemistry LibreTexts. [Link]
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2024). ChemRxiv. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. [Link]
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). CoLab. [Link]
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (1967). Journal of the Chemical Society C: Organic. [Link]
- Grignard compounds derived from pyridine. I. (1938). Semantic Scholar. [Link]
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2016).
- A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (2012). PubMed. [Link]
- An Introduction to Grignard Reagents. (n.d.). Chemguide. [Link]
- Cross-coupling reaction. (n.d.). Wikipedia. [Link]
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1985). Indian Academy of Sciences. [Link]
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarship - TCNJ. [Link]
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). PubMed. [Link]
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 4. mdpi.com [mdpi.com]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 18. joss.tcnj.edu [joss.tcnj.edu]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure of 5-Bromo-2-iodo-3-methylpyridine derivatives
An In-depth Technical Guide to the Crystal Structure of 5-Bromo-2-iodo-3-methylpyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. The crystal structure of a compound dictates its physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the methodologies and scientific rationale behind determining and analyzing the crystal structure of this compound and its derivatives. These halogenated pyridines are significant scaffolds in medicinal chemistry and materials science, where precise control over intermolecular interactions can lead to the development of novel therapeutics and functional materials.
This document is structured to provide not just procedural steps, but also the expert insights behind experimental choices, ensuring a robust and reproducible scientific outcome.
The Strategic Importance of Halogenated Pyridine Scaffolds
The pyridine ring is a ubiquitous feature in pharmaceuticals and functional materials. The introduction of halogen atoms, specifically bromine and iodine, onto this scaffold provides a powerful tool for modulating molecular properties. Bromine and iodine are highly polarizable and can participate in strong, directional, non-covalent interactions known as halogen bonds.[1][2] The electrophilic region on the halogen atom, often referred to as the σ-hole, can interact favorably with nucleophilic atoms like nitrogen or oxygen, providing a reliable method for crystal engineering.[3] The methyl group at the 3-position introduces steric and electronic perturbations that can further influence the crystal packing.
A thorough understanding of the crystal structure of this compound derivatives is therefore crucial for:
-
Rational Drug Design: Elucidating how these molecules interact with biological targets.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its therapeutic efficacy.
-
Materials Science: Designing novel materials with tailored electronic and optical properties based on predictable supramolecular assemblies.[4][5]
Synthesis and Crystallization: From Powder to Single Crystal
A prerequisite for any crystallographic study is the availability of high-purity, single crystals. The journey from a powdered compound to a diffracting crystal is a critical, and often challenging, phase of the investigation.
Proposed Synthesis of this compound
While various synthetic routes to halogenated pyridines exist, a plausible and efficient method for the synthesis of the title compound can be adapted from established protocols for similar structures.[6][7][8] The following multi-step synthesis is proposed, starting from a commercially available precursor.
Experimental Protocol: Synthesis
-
Bromination of 2-amino-3-methylpyridine: To a solution of 2-amino-3-methylpyridine in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C) to yield 2-amino-5-bromo-3-methylpyridine. The use of NBS is preferable to liquid bromine for its milder reaction conditions and higher selectivity.
-
Sandmeyer Reaction for Iodination: The resulting 2-amino-5-bromo-3-methylpyridine can be converted to the target this compound via a Sandmeyer-type reaction. The amine is first diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid), followed by the addition of a solution of potassium iodide.
-
Purification: The crude product should be purified using column chromatography on silica gel to ensure high purity, which is essential for successful crystallization.
The entire synthetic workflow is depicted in the diagram below.
Caption: Synthetic and crystallization workflow for this compound.
Growing High-Quality Single Crystals
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of various conditions. For halogenated organic compounds, several methods have proven effective.[9][10]
Key Crystallization Techniques
-
Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly over several days or weeks.[11] Covering the vial with parafilm and piercing a few small holes can control the evaporation rate.[12]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble.[10] The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent.[10] Crystals form at the interface as the solvents slowly mix.
Solvent Selection: A systematic approach to solvent selection is crucial. The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature. A common starting point is to screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
| Solvent System | Rationale |
| Dichloromethane/Hexane | A polar solvent to dissolve the compound, with a non-polar anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexane | Similar to the above, offering a different polarity profile. |
| Acetone | A good solvent for many organic compounds, slow evaporation can yield high-quality crystals. |
| Acetonitrile | Its polarity and hydrogen bonding capability can influence crystal packing. |
Table 1: Recommended solvent systems for the crystallization of this compound.
Elucidation of the Crystal Structure by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14]
Experimental Protocol: SCXRD
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size), free of cracks and defects, is selected under a microscope.[12][15] It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector is used to collect a full sphere of diffraction data as the crystal is rotated.
-
Data Processing: The raw diffraction intensities are integrated, corrected for experimental factors, and scaled.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure, including precise atomic coordinates, bond lengths, and bond angles.
The SCXRD workflow is a systematic process, as illustrated below.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Analysis of the Crystal Structure: A Predictive Approach
As of this writing, the crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD).[16] However, based on extensive studies of related halogenated pyridines, we can confidently predict the key structural features and intermolecular interactions that will govern its crystal packing.
Hypothetical Crystallographic Data
The following table presents plausible crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₅BrIN |
| Formula Weight | 297.92 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1040 |
| Z | 4 |
| Density (calc) (g/cm³) | ~1.90 |
Table 2: Hypothetical crystallographic parameters for this compound.
Intramolecular Geometry
The bond lengths and angles within the molecule are expected to be in good agreement with standard values for substituted pyridines.[17] The C-Br and C-I bond lengths will be of particular interest.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C2-I | ~2.10 | C3-C2-I | ~118 |
| C5-Br | ~1.90 | C4-C5-Br | ~119 |
| C3-C(Me) | ~1.51 | N1-C2-I | ~117 |
Table 3: Predicted key bond lengths and angles for this compound.
Dominant Intermolecular Interactions
The crystal packing will be dominated by a network of non-covalent interactions, with halogen bonds playing a leading role.
-
Halogen Bonding (XB): The iodine atom at the 2-position is a potent halogen bond donor due to its large, electropositive σ-hole. It is highly likely to form a strong and directional I···N halogen bond with the nitrogen atom of an adjacent pyridine ring.[5] This interaction is a robust and reliable synthon in the crystal engineering of iodo-pyridines. The bromine atom at the 5-position is also a potential halogen bond donor, though weaker than iodine, and could engage in Br···N or other weaker interactions.
-
Hydrogen Bonding: While no classical hydrogen bond donors are present, weak C-H···N, C-H···Br, and C-H···I hydrogen bonds are expected to contribute to the overall stability of the crystal lattice.
-
π-π Stacking: The aromatic pyridine rings may participate in offset π-π stacking interactions, further stabilizing the crystal structure.
Caption: Key intermolecular interactions predicted to direct the crystal packing.
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically-grounded approach to the synthesis, crystallization, and structural elucidation of this compound derivatives. By understanding the principles of crystal engineering, particularly the role of halogen bonding, researchers can anticipate and control the solid-state structures of these important compounds. The determination of this crystal structure would provide invaluable data for medicinal chemists seeking to optimize ligand-receptor interactions and for materials scientists aiming to construct novel supramolecular architectures. The protocols and predictive analyses presented herein serve as a robust framework for such investigations, paving the way for the rational design of next-generation pharmaceuticals and functional materials.
References
- University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD).
- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.
- Wang, W., et al. (n.d.). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review. Oxford Academic.
- Li, W. W., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC - PubMed Central.
- Haskel, A., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
- Unknown. (n.d.). CRYSTALLIZATION.
- Martinez Ariza, G. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate.
- Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. ACS Publications.
- Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed.
- Adiraju, V. A. K., et al. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. NIH.
- Unknown. (n.d.). SOP: CRYSTALLIZATION.
- Unknown. (n.d.). Guide for crystallization.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- LookChem. (n.d.). This compound CAS NO.376587-52-9.
- ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°).
- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts.
- ResearchGate. (n.d.). Selected bond lengths and bond angles for compound 1.
- PubChemLite. (n.d.). 2-bromo-3-iodo-5-methylpyridine (C6H5BrIN).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). CCCBDB comparison of experimental and calculated bond lengths.
- ResearchGate. (n.d.). Bond lengths [Å] for pyridine-iodine monochloride complexes.
- Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. ijssst.info [ijssst.info]
- 9. researchgate.net [researchgate.net]
- 10. unifr.ch [unifr.ch]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. fiveable.me [fiveable.me]
- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Application of 5-Bromo-2-iodo-3-methylpyridine in Medicinal Chemistry
Introduction: The Versatility of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl ring make it a privileged motif in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. Among the vast array of substituted pyridines, 5-Bromo-2-iodo-3-methylpyridine stands out as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical agents.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its unique reactivity, showcase its utility in key synthetic transformations, and present case studies of its application in the development of kinase inhibitors and its potential for the synthesis of G protein-coupled receptor (GPCR) modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their programs.
Core Synthetic Strategies: Harnessing the Orthogonal Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This "orthogonal" reactivity allows for a sequential and regioselective functionalization of the pyridine core, providing a powerful strategy for the construction of highly substituted and complex molecular architectures.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for the selective reaction at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.
Caption: Selective functionalization of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively performed at the 2-position by carefully controlling the reaction conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Position (Adapted from similar systems)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reaction | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 75-95 |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 4-8 | 70-90 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16-24 | 65-85 |
| Table 1: Typical conditions for cross-coupling reactions on this compound (yields are estimates based on similar systems). |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond of this compound.
Experimental Protocol: Selective Sonogashira Coupling at the 2-Position (Adapted from similar systems)
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at 60 °C for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination
After the initial functionalization at the 2-position, the remaining C-Br bond at the 5-position can be targeted in a subsequent Buchwald-Hartwig amination to introduce a nitrogen-based substituent.
Experimental Protocol: Buchwald-Hartwig Amination at the 5-Position (Adapted from similar systems)
-
Materials:
-
5-Bromo-2-aryl-3-methylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a glovebox, add the 5-bromo-2-aryl-3-methylpyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a vial.
-
Add anhydrous toluene and the amine.
-
Seal the vial and heat to 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Case Study: p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. The 2,3,5-trisubstituted pyridine scaffold derived from this compound has proven to be an excellent starting point for the development of potent and selective p38 MAP kinase inhibitors.
A common structural motif for p38 inhibitors includes a central pyridine ring with a substituted aryl group at the 2-position and an amino or amido group at the 5-position. The 3-methyl group can also play a role in optimizing potency and selectivity.
Caption: General structure of pyridine-based p38 MAP kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituents at the 2- and 5-positions of the 3-methylpyridine core has led to the identification of highly potent p38 inhibitors.
-
2-Position (R1): An aryl or heteroaryl group at this position is often crucial for activity, as it can form key hydrogen bond interactions with the hinge region of the kinase active site.
-
5-Position (R2): A variety of amino and amido substituents at this position can be tolerated and are important for occupying a hydrophobic pocket in the enzyme.
-
3-Methyl Group: The methyl group can influence the dihedral angle between the pyridine core and the 2-aryl substituent, which can impact the overall binding affinity.
| Compound | R1 (at C2) | R2 (at C5) | p38α IC₅₀ (nM) |
| A | 4-Fluorophenyl | Morpholino | 50 |
| B | 2,4-Difluorophenyl | Morpholino | 25 |
| C | 4-Fluorophenyl | N-methylpiperazino | 30 |
| D | 4-Fluorophenyl | 4-Hydroxypiperidino | 60 |
| Table 2: Representative SAR data for 2,3,5-trisubstituted pyridine-based p38 MAP kinase inhibitors (data is illustrative). |
Emerging Application: GPCR Allosteric Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While traditional drugs target the orthosteric site where the endogenous ligand binds, there is growing interest in developing allosteric modulators that bind to a topographically distinct site on the receptor. These allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile.
The 2,3,5-trisubstituted pyridine scaffold, readily accessible from this compound, presents a promising starting point for the synthesis of novel GPCR allosteric modulators. For example, substituted pyridines have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a target for the treatment of various neurological and psychiatric disorders.[1]
The ability to introduce diverse substituents at the 2- and 5-positions of the pyridine ring allows for the systematic exploration of the chemical space required for potent and selective allosteric modulation.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its orthogonal halogenation provides a strategic advantage for the synthesis of complex, highly substituted pyridine derivatives. The ability to perform selective cross-coupling reactions at the 2- and 5-positions enables the rapid generation of compound libraries for structure-activity relationship studies.
The demonstrated utility of this scaffold in the development of potent p38 MAP kinase inhibitors highlights its importance in contemporary drug discovery. Furthermore, the potential to leverage this building block for the synthesis of GPCR allosteric modulators opens up new avenues for therapeutic intervention in a wide range of diseases. As the demand for novel and selective therapeutic agents continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the future of medicinal chemistry.
References
- Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. [Link]
- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]
Sources
Unlocking Synthetic Versatility: A Technical Guide to Novel Reactions with 5-Bromo-2-iodo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Dihalogenated Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. 5-Bromo-2-iodo-3-methylpyridine, a readily accessible dihalogenated pyridine, has emerged as a powerful building block for the construction of complex molecular architectures. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective and sequential chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, focusing on leveraging its unique electronic and steric properties to forge new pathways in molecular design. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present a strategic workflow for the synthesis of polysubstituted pyridine derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 376587-52-9 |
| Molecular Formula | C₆H₅BrIN |
| Molecular Weight | 297.92 g/mol |
| Appearance | Off-white to yellow powder |
| Boiling Point | 279.9 °C at 760 mmHg |
| Density | 2.171 g/cm³ |
The Principle of Regioselective Functionalization: A Tale of Two Halogens
The cornerstone of this compound's synthetic utility is the significant difference in reactivity between the C-I and C-Br bonds in transition-metal-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and more readily undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)), which is often the rate-determining step in many catalytic cycles.[1] This inherent reactivity difference allows for highly selective functionalization at the 2-position (iodo) while leaving the 5-position (bromo) intact for subsequent transformations.
This predictable regioselectivity is a powerful tool for the synthetic chemist, enabling a modular and convergent approach to the synthesis of complex polysubstituted pyridines. The following sections will explore specific reaction classes where this principle is exploited.
Caption: Relative reactivity of carbon-halogen bonds in cross-coupling.
Harnessing the C-I Bond: Selective Cross-Coupling Reactions
The enhanced reactivity of the C-I bond at the 2-position of this compound allows for a wide range of selective cross-coupling reactions. These transformations are foundational for introducing molecular complexity early in a synthetic sequence.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[2][3] When applied to this compound, the reaction proceeds with high selectivity at the iodo-position. The choice of base is critical for activating the boronic acid partner to form a more nucleophilic boronate species, which then undergoes transmetalation.[2]
Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A versatile and reliable catalyst for a broad range of substrates. |
| Ligand | Triphenylphosphine (in catalyst) | Provides catalyst stability and promotes the catalytic cycle. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for efficient transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv.) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling experimental workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl functionalities into the pyridine core.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The regioselectivity for the C-I bond is highly pronounced in this transformation.
Table 3: Recommended Conditions for Selective Sonogashira Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Effective palladium source for this transformation. |
| Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the key copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent. |
| Solvent | THF or DMF (if needed) | To ensure solubility of all reaction components. |
| Temperature | Room Temperature to 60 °C | Generally mild conditions are sufficient. |
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).
-
Purge the flask with argon for 10-15 minutes.
-
Add a degassed solvent such as THF, followed by triethylamine (3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Heck Reaction: Olefinic Functionalization
The Mizoroki-Heck reaction enables the introduction of vinyl groups through the palladium-catalyzed coupling of the C-I bond with an alkene.[5][6] This reaction is a powerful tool for the synthesis of styrenyl-pyridines and other vinyl-substituted heterocycles.
Table 4: General Conditions for Selective Heck Reaction
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst. |
| Ligand | P(o-tol)₃ or PPh₃ (4-10 mol%) | Phosphine ligands are crucial for catalyst stability and activity. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equiv.) | Neutralizes the HX generated during the catalytic cycle. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Higher temperatures are often required for efficient coupling. |
-
In a Schlenk tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and P(o-tol)₃ (0.06 equiv.).
-
Purge the tube with argon.
-
Add anhydrous DMF, the alkene (1.5 equiv.), and triethylamine (2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sequential Functionalization: A Strategy for Polysubstituted Pyridines
The true synthetic power of this compound is realized through sequential cross-coupling reactions. By first exploiting the high reactivity of the C-I bond, a diverse range of substituents can be introduced at the 2-position. The resulting 5-bromo-2-substituted-3-methylpyridine is then an ideal substrate for a second cross-coupling reaction at the C-Br bond, allowing for the introduction of a different functional group at the 5-position.[7]
Caption: Strategic workflow for sequential functionalization.
Buchwald-Hartwig Amination of the C-Br Bond
After initial functionalization at the C-I position, the remaining C-Br bond can be effectively transformed using the Buchwald-Hartwig amination to introduce a wide variety of primary and secondary amines.[8][9] This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10]
Table 5: Conditions for Buchwald-Hartwig Amination at the C-Br Position
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common palladium precursors for this transformation. |
| Ligand | RuPhos, XPhos, or BINAP (2-6 mol%) | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation. |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 90-110 °C | To facilitate the catalytic cycle. |
-
In a glovebox, charge an oven-dried Schlenk tube with the 5-bromo-2-substituted-3-methylpyridine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Remove the tube from the glovebox, add anhydrous toluene, and then add the amine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Beyond Cross-Coupling: Exploring Other Transformations
While transition-metal-catalyzed cross-coupling reactions are the most prominent applications, the reactivity of this compound is not limited to these transformations.
Halogen-Metal Exchange and Subsequent Trapping
The iodo-substituent can also undergo facile halogen-metal exchange with organolithium reagents at low temperatures.[11][12] The resulting lithiated pyridine can then be trapped with various electrophiles to introduce a wide range of functional groups. This method offers an alternative to cross-coupling for the introduction of certain substituents.
Conclusion: A Versatile Scaffold for Innovation
This compound is a highly valuable and versatile building block for the synthesis of complex and novel polysubstituted pyridines. The differential reactivity of its two halogen atoms provides a predictable and powerful handle for selective and sequential functionalization. By understanding the principles of regioselectivity and employing the robust catalytic systems described in this guide, researchers in drug discovery and materials science can unlock new avenues for molecular design and innovation. The strategic, stepwise approach to its functionalization allows for the efficient construction of compound libraries with diverse substitution patterns, accelerating the discovery of new bioactive molecules and functional materials.
References
- LookChem. (n.d.). This compound CAS NO.376587-52-9.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Andersson, H., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 57(34), 10959-10963.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- University of Zurich. (n.d.). Heck Reaction.
- Aslam, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 224.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1435.
- Huang, H., et al. (2016). Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins. The Journal of Organic Chemistry, 81(4), 1499-1505.
- International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Wikipedia. (2023). Metal–halogen exchange.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Stanetty, C., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2694-2720.
- Chen, Y., et al. (2019). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 24(18), 3298.
- Ryabukhin, S. V., & Plaskon, A. S. (2015). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 20(8), 14814-14856.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-2-iodo-3-methylpyridine: Regioselective Synthesis of Heterocyclic Scaffolds
Introduction: The Strategic Value of Orthogonal Halogenation
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone, present in a multitude of therapeutic agents.[1][2] The ability to precisely and sequentially functionalize this core is paramount for exploring structure-activity relationships (SAR). 5-Bromo-2-iodo-3-methylpyridine emerges as a highly valuable, yet underutilized, building block for this purpose. Its utility lies in the differential reactivity of its two halogen atoms, a feature that allows for programmed, regioselective synthesis.
This guide provides an in-depth technical overview of this compound as a precursor for advanced heterocyclic compounds. We will move beyond simple procedural descriptions to explore the mechanistic rationale behind its selective reactivity, provide field-proven protocols for key transformations, and discuss the strategic considerations for catalyst and ligand selection. This document is intended for researchers and drug development professionals seeking to leverage this versatile building block for the efficient construction of complex molecular architectures.
The Principle of Regioselective Reactivity: A Mechanistic Deep Dive
The synthetic power of this compound is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[3] The generally accepted reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F .[4][5]
This selectivity originates from the rate-determining step in most palladium cross-coupling cycles: the oxidative addition of the aryl halide to the low-valent Pd(0) catalyst.[6][7] The C-I bond is substantially weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition.[8] Consequently, by carefully controlling reaction conditions, one can selectively activate the C-I bond at the 2-position of the pyridine ring while leaving the C-Br bond at the 5-position untouched, ready for a subsequent, distinct transformation. This "orthogonal" reactivity is the key to its utility.
Synthesis of the Precursor
While commercially available from various suppliers, understanding the synthesis of this compound provides context for its purity and potential side products. A common laboratory-scale approach involves the halogen exchange of a more readily available di-bromo precursor.
Illustrative Synthesis Protocol: Halogen Exchange
A general procedure for a related compound, 5-bromo-2-iodopyridine, involves heating 2,5-dibromopyridine with hydriodic acid and sodium iodide.[9] This method can be adapted for the 3-methyl derivative.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromo-3-methylpyridine (1.0 equiv) and sodium iodide (NaI, 1.4 equiv).
-
Reaction: Add a 57% aqueous solution of hydriodic acid (HI, ~3.0 equiv).
-
Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and dilute with water. Carefully adjust the pH to ~8 using a saturated solution of sodium bicarbonate.
-
Quenching: Add solid sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark color of iodine dissipates and the solution becomes colorless or pale yellow.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.[9]
Key Transformation 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7][10] For this compound, it allows for the selective introduction of aryl or heteroaryl groups at the 2-position.
Mechanistic Rationale for Component Selection
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7]
-
Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is common, as the Pd(II) is reduced in situ to the active Pd(0) species.[7]
-
Base: A base such as K₃PO₄ or Cs₂CO₃ is crucial. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[6][7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic-soluble reactants and the inorganic base.[1]
Data Summary: Catalyst Systems for Suzuki Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-100 | 75-95 | A robust, general-purpose system.[1] |
| Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2.0) | Toluene/H₂O | 100-110 | 80-98 | SPhos is a bulky phosphine ligand, often effective for challenging couplings.[10] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 70-90 | Dppf is a bidentate ligand that can enhance catalyst stability.[11] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for 2-18 hours. Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[1][5]
Key Transformation 2: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the pyridine core to terminal alkynes.[2] This reaction is invaluable for creating rigid linkers or precursors for further cyclization reactions.
Mechanistic Rationale for Component Selection
The classic Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[12]
-
Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is required for the oxidative addition. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium center.[2][12]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used. It serves both as the solvent (in some cases) and to deprotonate the terminal alkyne.[13]
-
Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols, which often require stronger bases and more specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[14]
Detailed Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).[4]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[8]
Key Transformation 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with primary or secondary amines.[15][16] This provides direct access to substituted 2-aminopyridines, a privileged scaffold in medicinal chemistry.
Mechanistic Rationale for Component Selection
The success of this reaction is highly dependent on the choice of ligand and base.[17]
-
Ligand: The reductive elimination step to form the C-N bond is often challenging. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical.[17] These ligands accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species. Bidentate phosphine ligands like BINAP were an earlier generation of effective ligands.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice, although strong phosphate or carbonate bases can also be used.[17]
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors that form the active Pd(0) catalyst in situ upon reaction with the phosphine ligand.[17]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[17]
Strategic Sequential Functionalization: Building Molecular Complexity
The primary product from these transformations is a 5-bromo-2-substituted-3-methylpyridine. The true synthetic power of the original building block is realized when this remaining C-Br bond is utilized in a second, distinct cross-coupling reaction. Because the C-Br bond is less reactive than the initial C-I bond, more forcing conditions (e.g., higher temperatures, more active catalyst systems) may be required for the second step. This allows for the controlled, stepwise synthesis of di-substituted pyridines that would be difficult to access otherwise.
Conclusion
This compound represents a powerful and versatile precursor for the synthesis of complex heterocyclic compounds. The orthogonal reactivity of its C-I and C-Br bonds provides a reliable handle for programmed, regioselective functionalization. By understanding the mechanistic principles of palladium-catalyzed cross-coupling and making informed choices regarding catalysts, ligands, and reaction conditions, researchers can efficiently access a wide array of novel 2,5-disubstituted pyridine derivatives. This strategic approach is invaluable for accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications (RSC Publishing).
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
- This compound CAS NO.376587-52-9. LookChem.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Theoretical studies on 5-Bromo-2-iodo-3-methylpyridine reactivity
An In-Depth Technical Guide Topic: Theoretical Studies on 5-Bromo-2-iodo-3-methylpyridine Reactivity Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility is defined by the selective reactivity of its two distinct carbon-halogen bonds and the potential for further functionalization of the pyridine ring. This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this molecule. Leveraging the principles of Density Functional Theory (DFT), we explore its electronic structure, analyze the regioselectivity of its most critical transformations—palladium-catalyzed cross-coupling and base-induced halogen dance rearrangements—and provide a robust computational protocol for researchers to conduct their own theoretical investigations. The insights presented herein are designed to empower scientists to make informed decisions in synthetic route design, catalyst selection, and reaction optimization, thereby accelerating the development of novel chemical entities.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The precise installation of substituents onto this electron-deficient ring is a central challenge in synthetic chemistry. Dihalo-substituted pyridines, such as this compound, serve as exceptionally versatile intermediates, offering orthogonal chemical handles for sequential, site-selective functionalization.[1] The presence of a C-I bond, a C-Br bond, a methyl group, and the pyridine nitrogen atom creates a complex reactivity landscape.
Predicting the outcome of reactions with such substrates can be challenging, often requiring extensive empirical screening. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive lens to probe molecular structure and reactivity in silico.[2] By calculating properties like ground-state geometry, molecular orbital energies, and electrostatic potential, we can rationalize known reactivity and, more importantly, predict behavior under various reaction conditions. This guide synthesizes established theoretical principles and applies them to this compound to create a predictive roadmap for its synthetic manipulation.
Molecular Properties and Computational Analysis
A molecule's reactivity is a direct consequence of its electronic structure. DFT calculations allow us to quantify key electronic and structural parameters that govern chemical behavior.[3]
Ground State Geometry and Electronic Properties
The geometry of this compound is foundational to its reactivity. The C-I bond is inherently longer and weaker than the C-Br bond due to the larger atomic radius and greater polarizability of iodine. The pyridine ring itself is electron-deficient, a property modulated by its substituents.[4] The methyl group at C3 is a weak inductive electron-donating group, while the halogens are inductively electron-withdrawing but can be weakly resonance-donating.
dot
Caption: Molecular structure of this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.
-
HOMO: Represents the electron-donating capability (nucleophilicity).
-
LUMO: Represents the electron-accepting capability (electrophilicity).
-
HOMO-LUMO Gap (ΔE): A smaller gap generally indicates higher reactivity and lower kinetic stability.[5]
For this compound, the LUMO is expected to have significant contributions from the C-I and C-Br antibonding orbitals. The C-I σ* orbital is lower in energy than the C-Br σ* orbital, making the C2 position the primary site for nucleophilic attack or oxidative addition by a low-valent metal catalyst.
Molecular Electrostatic Potential (MESP)
The MESP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-deficient regions (positive potential, blue) are prone to nucleophilic attack.[6] For this molecule, the most electron-deficient regions will be the carbon atoms attached to the halogens (C2 and C5) and the carbons ortho and para to the electron-withdrawing nitrogen atom. The nitrogen lone pair constitutes a key electron-rich, nucleophilic site.
dot
Caption: Conceptual MESP diagram predicting reactive sites.
Theoretical Analysis of Key Reaction Pathways
The unique substitution pattern of this compound enables several distinct and synthetically valuable transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is arguably the most powerful method for functionalizing aryl halides.[7] For dihalogenated substrates, regioselectivity is the paramount concern.
Predicted Regioselectivity: Theoretical principles overwhelmingly predict that reactions like Suzuki-Miyaura and Sonogashira couplings will occur selectively at the C2-Iodo position .[8][9] This high selectivity is grounded in two key factors:
-
Bond Dissociation Energy (BDE): The C(sp²)-I bond (approx. 65 kcal/mol) is significantly weaker than the C(sp²)-Br bond (approx. 81 kcal/mol). The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] The lower BDE of the C-I bond results in a significantly lower activation energy for this step compared to C-Br bond cleavage.
-
Electronic Activation: The C2 position is α to the pyridine nitrogen. This position is electronically activated towards oxidative addition compared to more distal positions.[8] The combination of the inherently more labile iodide and the electronically activated position makes the C2 site exceptionally reactive.
Table 1: Theoretical Comparison of C-X Bond Reactivity
| Property | C2-Iodo Bond | C5-Bromo Bond | Rationale for Reactivity |
|---|---|---|---|
| Relative BDE | Lower | Higher | Weaker bond leads to faster oxidative addition. |
| Polarizability | Higher | Lower | More polarizable bond interacts more readily with soft metal catalysts like Pd(0). |
| Position | α to Nitrogen | β to Nitrogen | α-position is electronically activated for oxidative addition.[8] |
| Predicted Reactivity | Highly Favored | Disfavored | The C-I bond is the primary site for selective cross-coupling. |
dot
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Base-Mediated Halogen Dance Rearrangement
When treated with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures, polyhalogenated aromatics can undergo a "halogen dance" rearrangement.[10] This process involves deprotonation followed by halogen migration.
Mechanistic Insights:
-
Deprotonation: The most acidic proton on the this compound ring is at the C4 position, due to the inductive effects of the adjacent bromine and the pyridine nitrogen. Deprotonation by LDA would generate a pyridyl anion at C4.
-
Halogen Migration: This lithiated intermediate can then induce migration of a halogen from an adjacent carbon.[11] The more labile iodine atom is the most likely to migrate. This would proceed through a halogenated intermediate to form a more stable pyridyl anion.[12] Trapping this new anionic species with an electrophile allows for functionalization at a position that is not accessible through direct deprotonation. The reaction temperature is critical; lower temperatures favor the halogen dance, while higher temperatures can lead to other reaction pathways.[10]
dot
Caption: Logical workflow of a base-mediated halogen dance reaction.
Recommended Computational Protocol
To facilitate further research, we outline a robust, self-validating DFT protocol for studying the reactivity of this compound.
4.1 Step-by-Step DFT Methodology:
-
Software Selection: Utilize a well-established quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization:
-
Perform an initial geometry optimization using a reliable functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set for C, H, N, and Br.[5] For the iodine atom, an effective core potential (ECP) basis set like LANL2DZ is required to account for relativistic effects.
-
Confirm that the optimized structure is a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.
-
-
High-Accuracy Single-Point Energy Calculation:
-
To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set and potentially a different functional. The M06-2X functional with the 6-311++G(d,p) basis set (again, using an ECP for iodine) is recommended for its accuracy in main-group chemistry.[13]
-
-
Solvation Modeling:
-
Since most reactions occur in solution, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model, specifying the solvent of interest (e.g., THF, Toluene, DMF).
-
-
Analysis of Results:
-
Molecular Orbitals: Visualize the HOMO and LUMO to identify the regions of highest electron density and electrophilicity.
-
Atomic Charges: Calculate atomic charges using methods like Natural Bond Orbital (NBO) or Mulliken population analysis to quantify the polarity of the C-I and C-Br bonds.
-
Transition State Searching: For mechanistic studies, locate transition states (TS) for key steps like oxidative addition. This is an advanced procedure requiring an initial guess of the TS geometry, followed by an optimization algorithm (e.g., QST2/3, Berny). A valid TS will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Summary and Future Outlook
The theoretical analysis of this compound strongly indicates a clear hierarchy of reactivity. The C2-iodo bond is the primary site for functionalization via palladium-catalyzed cross-coupling reactions, a prediction based on fundamental principles of bond strength and electronic activation. Concurrently, the molecule possesses an acidic C4 proton, which can trigger a halogen dance rearrangement under strongly basic conditions, providing an alternative pathway to novel substitution patterns.
This guide provides a predictive framework and a detailed computational protocol to aid researchers in the strategic use of this valuable synthetic building block. Future experimental work should focus on validating these theoretical predictions, exploring the limits of regioselectivity under various catalytic systems, and harnessing the halogen dance for the synthesis of complex, multi-substituted pyridine derivatives. The synergy between computational prediction and experimental validation will continue to be a powerful engine for innovation in drug discovery and materials science.
References
- Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Deriv
- Halogen dance rearrangement - Wikipedia. Wikipedia. [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]
- DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- A DFT Study on Nitro Derivatives of Pyridine.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
- Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. [Link]
- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Semantic Scholar. [Link]
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
- (PDF) Recent progress of halogen-dance reactions in heterocycles.
- Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethyl
- Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Comput
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. Page loading... [guidechem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 11. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Topic: Chemoselective Suzuki-Miyaura Coupling Protocol for 5-Bromo-2-iodo-3-methylpyridine
An Application Note for Drug Development Professionals and Organic Chemists
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application in the pharmaceutical and materials science sectors is extensive, particularly for constructing biaryl and heteroaryl scaffolds, which are common motifs in biologically active compounds.[2]
This application note provides a detailed protocol and technical guide for the chemoselective Suzuki-Miyaura coupling of 5-Bromo-2-iodo-3-methylpyridine. This dihalogenated pyridine is a valuable synthetic intermediate, featuring two distinct halogen atoms that allow for sequential, site-selective functionalization. By exploiting the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a coupling partner can be selectively introduced at the 2-position, leaving the 5-bromo position available for subsequent transformations. This stepwise approach is a powerful strategy for the efficient construction of complex, multi-substituted pyridine derivatives.[3]
Principle of Chemoselectivity: Exploiting Halogen Reactivity
The cornerstone of this protocol is the principle of chemoselectivity, which is governed by the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of the oxidative addition step—often the rate-determining step of the catalytic cycle—is highly dependent on the nature of the carbon-halogen bond.[1][4]
The reactivity trend for aryl halides is well-established and follows the order: I > Br >> Cl .[3][4] This trend is directly correlated with the bond dissociation energies of the respective carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition by the palladium(0) catalyst.[5] By carefully controlling the reaction conditions, particularly temperature and catalyst choice, the Suzuki-Miyaura coupling can be directed exclusively to the more labile C-I bond at the 2-position of the pyridine ring.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps:[1][7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile. For this compound, this occurs selectively at the weaker C-I bond to form a square-planar Pd(II) complex.[1][8]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is critically dependent on the presence of a base.[1][9] The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its organic group to the palladium complex, displacing the halide.[10][11][12]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center. This forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
Key Experimental Parameters and Optimization
The success of the selective Suzuki coupling hinges on the judicious selection of reaction parameters. For challenging substrates like electron-deficient pyridines, catalyst deactivation by the pyridine nitrogen is a known risk that must be mitigated.[13]
| Parameter | Common Choices & Recommendations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many applications.[2] For pyridine substrates, PdCl₂(dppf) is often more robust. If simple Pd sources fail, consider advanced Buchwald-type precatalysts (e.g., SPhos G3) or PEPPSI™ catalysts, which are designed for challenging couplings and are more resistant to deactivation.[13][14] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Ligands are crucial for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbene (NHC) ligands promote efficient oxidative addition and reductive elimination, which is especially important for less reactive C-Br or C-Cl bonds, and can help prevent catalyst inhibition by the pyridine nitrogen.[13][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for the transmetalation step.[11] K₃PO₄ is often an excellent choice for pyridine-containing substrates as it is effective and can minimize side reactions.[16][17] Cs₂CO₃ is a stronger base that can be effective when others fail. The base is typically used in 2-3 fold excess. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic solvent system is commonly used to dissolve both the organic substrates and the inorganic base.[9][18] 1,4-Dioxane or Toluene mixed with water (e.g., 4:1 ratio) are standard choices.[16] It is critical to thoroughly degas all solvents prior to use to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[13][19] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. For selective coupling at the C-I bond, starting at a moderate temperature (e.g., 80 °C) is advisable. Higher temperatures risk overcoming the activation barrier for the C-Br bond, leading to a loss of selectivity.[6] |
Detailed Experimental Protocol: Selective Mono-Arylation
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 2-iodo position of this compound.
Caption: Experimental workflow for the selective Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv.)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Silica Gel
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.03-0.05 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water), with a reaction concentration of 0.1-0.2 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Attach a condenser if running the reaction for an extended period.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-5-bromo-3-methylpyridine product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Catalyst deactivation by pyridine nitrogen. 3. Insufficient temperature. | 1. Ensure solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[19] 2. Switch to a more robust catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos) or a PEPPSI precatalyst.[13] 3. Gradually increase the reaction temperature, but monitor for loss of selectivity. |
| Loss of Selectivity (Coupling at C-Br) | 1. Reaction temperature is too high. 2. Reaction time is excessively long. | 1. Lower the reaction temperature to favor the lower activation energy pathway of the C-I bond.[6] 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic impurities. 2. High temperature and/or strong base causing C-B bond cleavage. | 1. Ensure reagents are pure and solvents are dry (if running an anhydrous protocol). 2. Use a milder base (e.g., K₂CO₃) or a lower reaction temperature. Consider using a boronic ester (e.g., pinacol ester), which can be more stable.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation step. | 1. Improve the degassing procedure for solvents and ensure a tight inert seal on the reaction vessel.[19] 2. Screen different bases (e.g., Cs₂CO₃) or catalyst systems to find conditions that favor the cross-coupling pathway. |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
- WordPress.
- Itami, K., et al. (2019).
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
- Guillaumet, G., et al. (2012). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scilit.com [scilit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Regioselective Sonogashira Coupling of 5-Bromo-2-iodo-3-methylpyridine with Terminal Alkynes
Introduction: Strategic Functionalization of Dihalopyridines
Substituted pyridine scaffolds are cornerstone structural motifs in modern medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials.[1][2] The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is paramount for analogue synthesis and the fine-tuning of physicochemical properties. 5-Bromo-2-iodo-3-methylpyridine is a highly valuable and versatile building block, offering two distinct and differentially reactive halogenated sites for sequential cross-coupling reactions.[3]
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed transformation, stands as one of the most powerful and reliable methods for the formation of C(sp²)–C(sp) bonds.[4][5] It enables the direct linkage of aryl or vinyl halides with terminal alkynes under generally mild conditions, tolerating a wide array of functional groups.[6][7]
This guide provides a comprehensive technical overview and detailed experimental protocols for the regioselective Sonogashira coupling of this compound. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, we demonstrate a robust strategy to achieve selective alkynylation at the C-2 position, yielding 2-alkynyl-5-bromo-3-methylpyridine intermediates. These products are primed for subsequent functionalization at the remaining C-5 bromo position, opening a gateway to a diverse range of disubstituted pyridine derivatives.[8][9]
Mechanistic Rationale for Regioselectivity
The high degree of regioselectivity observed in this reaction is not stochastic but is governed by fundamental principles of organometallic chemistry. The outcome is dictated by the relative bond dissociation energies of the carbon-halogen bonds, which directly influences the rate-determining oxidative addition step in the palladium catalytic cycle.
2.1 The Catalytic Cycles
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][10]
-
Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is followed by a transmetalation step where an alkynyl group is transferred from copper to the palladium center. The final step is reductive elimination, which forms the desired C-C bond, releases the alkynylated product, and regenerates the active Pd(0) catalyst.[11]
-
Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[5] In the presence of an amine base, the terminal alkyne is deprotonated and coordinates with the copper(I) salt (typically CuI) to form a copper(I) acetylide species.[11] This organocopper intermediate is highly effective at transferring the alkynyl moiety to the palladium center during the transmetalation step. While crucial for high reaction rates, the copper catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling), a side reaction that can be mitigated by ensuring strictly anaerobic conditions or by employing copper-free protocols.[4]
2.2 The Origin of Selectivity: C-I vs. C-Br Bond Reactivity
For dihalogenated substrates like this compound, the chemoselectivity of the initial coupling is determined by the relative rates of oxidative addition for the two C-X bonds. The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is:
This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond, leading to a much lower activation energy and a correspondingly faster rate of oxidative addition to the Pd(0) catalyst.[9] Therefore, under carefully controlled, mild conditions, the palladium catalyst will selectively insert into the C-I bond at the 2-position, leaving the more robust C-Br bond at the 5-position untouched.[8][12] Achieving this high selectivity is contingent on optimizing reaction parameters such as temperature, catalyst loading, and reaction time.
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Application & Protocols
This section provides a generalized, robust protocol for the selective mono-alkynylation of this compound. Researchers should consider this a starting point, as optimal conditions may vary depending on the specific terminal alkyne used.
3.1 Materials and Reagents
-
Substrate: this compound
-
Terminal Alkyne: (e.g., Phenylacetylene, 1-Hexyne, etc.) (1.1 - 1.2 equiv.)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Copper Co-catalyst: Copper(I) Iodide (CuI) (2-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Workup Reagents: Ethyl acetate, Saturated aqueous ammonium chloride, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
3.2 Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup and purification
3.3 Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Inerting the Atmosphere: Seal the flask and evacuate the headspace under vacuum, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., THF) to dissolve the solids. Follow with the addition of the amine base (e.g., triethylamine, 2.5 equiv.) via syringe. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred reaction mixture via syringe.
-
Reaction and Monitoring: Stir the reaction at room temperature. The progress should be monitored periodically (e.g., every 30-60 minutes) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive alkynes, gentle heating (40-60 °C) may be required.[3]
-
Workup: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove the amine base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 2-alkynyl-5-bromo-3-methylpyridine product.
Caption: Figure 2: Experimental Workflow for Selective Sonogashira Coupling.
Parameter Optimization and Troubleshooting
The success of achieving high yield and selectivity hinges on the careful selection and control of several key parameters.
4.1 Summary of Reaction Parameters
| Parameter | Common Choices & Conditions | Rationale & Field Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(0) is the active species. Pd(II) precatalysts are reduced in situ by the amine or phosphine ligands. Catalyst loading should be minimized to reduce cost and residual metal contamination.[4] |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for activating the alkyne and accelerating the reaction under mild conditions.[5][13] For substrates prone to homocoupling, copper-free conditions can be explored, though they may require more active ligands or higher temperatures.[4] |
| Ligand | PPh₃ (often part of the catalyst), P(t-Bu)₃, XPhos, NHCs | Ligands stabilize the palladium center. Electron-rich and bulky ligands can increase the rate of oxidative addition and promote reductive elimination.[12] For the selective C-I coupling, standard PPh₃ is typically sufficient.[9] |
| Base | Et₃N, DIPEA, Piperidine | The base neutralizes the HX generated and facilitates the formation of the copper acetylide. Amine bases are most common and can often serve as a co-solvent.[9] |
| Solvent | THF, DMF, Dioxane, Toluene | Must be anhydrous and rigorously degassed to prevent catalyst deactivation and alkyne homocoupling. The choice can influence solubility and reaction rates. |
| Temperature | Room Temperature to 60 °C | Room temperature is often sufficient for the highly reactive C-I bond.[8][10] Avoid excessive heat, as this can provide enough energy to activate the less reactive C-Br bond, leading to the di-alkynylated byproduct.[8] |
| Stoichiometry | Alkyne (1.1–1.2 equivalents) | A slight excess of the alkyne drives the reaction to completion. A large excess should be avoided as it increases the risk of di-alkynylation and complicates purification.[8] |
4.2 Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Presence of oxygen or moisture.3. Insufficient temperature for a specific alkyne. | 1. Use fresh, high-quality catalysts.2. Ensure all solvents and reagents are anhydrous and the system is thoroughly degassed.3. Gradually increase temperature to 40-60 °C while monitoring for side products. |
| Formation of Di-alkynylated Product | 1. Reaction temperature is too high.2. Reaction time is too long.3. Large excess of terminal alkyne used. | 1. Conduct the reaction at the lowest possible temperature (start at RT).2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Use a controlled stoichiometry of the alkyne (1.1-1.2 equiv.).[8] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel.2. Sub-optimal catalyst/co-catalyst ratio. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).2. Consider a copper-free protocol if the problem persists.[4] |
| Dehalogenation (Loss of Br or I) | 1. Reaction temperature is too high.2. Base is too harsh or used in large excess. | 1. Lower the reaction temperature.2. Consider a milder base (e.g., K₂CO₃ in some systems) or reduce the equivalents of the amine base.[1] |
Conclusion
The Sonogashira coupling provides a highly efficient and regioselective method for the functionalization of this compound. The predictable reactivity hierarchy of carbon-halogen bonds (C-I > C-Br) allows for the precise and selective installation of an alkynyl group at the C-2 position under mild, well-controlled conditions. The resulting 2-alkynyl-5-bromo-3-methylpyridine is a valuable synthetic intermediate, poised for further diversification through subsequent cross-coupling reactions at the C-5 bromo position. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to successfully implement this key transformation in their synthetic campaigns, accelerating the discovery of novel chemical entities.
References
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
- Sonogashira coupling.Wikipedia.[Link]
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Selected examples of ligands used in decarboxylative Sonogashira coupling.
- Sonogashira Coupling.Chemistry LibreTexts.[Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.MDPI.[Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.Springer.[Link]
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.RSC Publishing.[Link]
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Sonogashira coupling in natural product synthesis.
- Sonogashira Coupling.YouTube.[Link]
- Sonogashira Coupling.Organic Chemistry Portal.[Link]
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.MDPI.[Link]
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.RSC Publishing.[Link]
- Sonogashira coupling.YouTube.[Link]
- (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 5-Bromo-2-iodo-3-methylpyridine
Introduction: Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in a significant number of FDA-approved drugs and functional organic materials.[1][2][3] The ability to selectively introduce nitrogen-containing functional groups onto the pyridine ring is therefore of paramount importance for the synthesis of novel molecular entities with tailored biological activities and material properties.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[6][7][8] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 5-Bromo-2-iodo-3-methylpyridine, a dihalogenated pyridine derivative that offers a versatile platform for sequential and regioselective functionalization.
The presence of two distinct halogen atoms at the C2 and C5 positions of the pyridine ring—iodine and bromine—presents an opportunity for selective C-N bond formation. The differential reactivity of aryl iodides and bromides in the oxidative addition step of the catalytic cycle (I > Br) allows for the targeted amination at the 2-position.[9][10] This regioselectivity is crucial for the rational design and synthesis of complex pyridine-containing molecules.
Chemical Principles and Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide. In the case of this compound, the oxidative addition preferentially occurs at the more reactive carbon-iodine bond.[9][13]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[11]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl halides.[14] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate both the oxidative addition and reductive elimination steps.[15]
Visualizing the Catalytic Cycle
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald Ligands [sigmaaldrich.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Bromo-2-iodo-3-methylpyridine
Introduction: The Strategic Advantage of 5-Bromo-2-iodo-3-methylpyridine in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs.[1] this compound is a highly valuable and versatile building block, engineered for selective, sequential cross-coupling reactions. Its utility stems from the differential reactivity of the two halogen atoms—iodine and bromine—attached to the pyridine core.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] This hierarchy is governed by the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Br bond. This intrinsic property allows for exquisite control over which position of the molecule reacts, enabling the selective synthesis of 2-substituted-5-bromo-3-methylpyridines. The remaining bromide at the C-5 position can then be used for a subsequent coupling reaction, opening a gateway to a diverse array of di-substituted pyridine derivatives.
This guide provides detailed application notes and step-by-step protocols for the three most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound. The protocols are designed to be robust starting points for researchers, and the accompanying scientific rationale will empower users to optimize these conditions for their specific synthetic targets.
Part 1: The Principle of Regioselective Cross-Coupling
The core principle underpinning the use of this compound is regioselectivity . The much greater reactivity of the C-I bond at the 2-position compared to the C-Br bond at the 5-position allows for the initial coupling reaction to occur exclusively at the C-2 position under carefully controlled conditions.
The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the active Pd(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates this step at a much faster rate than the C-Br bond, thus dictating the site of the initial reaction.
Caption: Preferential Oxidative Addition at the C-I Bond.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1] For this compound, this reaction enables the selective introduction of aryl or heteroaryl substituents at the 2-position.
Causality Behind Experimental Choices
-
Catalyst System: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is often more practical and efficient. The phosphine ligand stabilizes the palladium center and influences its reactivity. For many Suzuki couplings of pyridines, bulky, electron-rich phosphine ligands can improve yields.
-
Base: A base, typically inorganic, is crucial for the transmetalation step. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. Potassium phosphate (K₃PO₄) is a common and effective choice for pyridine substrates.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently employed. This biphasic system helps to dissolve both the organic-soluble starting materials and the inorganic base.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-5-bromo-3-methylpyridine derivatives.
Materials:
| Reagent/Material | Typical Supplier | Grade |
| This compound | Commercial | >97% |
| Arylboronic Acid | Commercial | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Commercial | Catalyst Grade |
| Potassium Phosphate (K₃PO₄) | Commercial | Anhydrous, >98% |
| 1,4-Dioxane | Commercial | Anhydrous, >99.8% |
| Water | In-house | Degassed, Deionized |
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe, typically in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-3-methylpyridine.
Part 3: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically co-catalyzed by palladium and copper(I) complexes.[3][4] It provides a direct route to 2-alkynyl-5-bromo-3-methylpyridine derivatives, which are valuable intermediates in organic synthesis.
Causality Behind Experimental Choices
-
Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles. The palladium catalyst undergoes oxidative addition with the aryl iodide. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are used to stabilize the palladium center and facilitate the catalytic cycle.
Catalytic Cycle for Sonogashira Coupling
Caption: Sonogashira Dual Catalytic Cycle.
Detailed Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 2-alkynyl-5-bromo-3-methylpyridine derivatives.
Materials:
| Reagent/Material | Typical Supplier | Grade |
| This compound | Commercial | >97% |
| Terminal Alkyne | Commercial | >98% |
| Bis(triphenylphosphine)palladium(II) dichloride | Commercial | Catalyst Grade |
| Copper(I) Iodide (CuI) | Commercial | >98% |
| Triethylamine (Et₃N) | Commercial | Anhydrous, >99.5% |
| Tetrahydrofuran (THF) | Commercial | Anhydrous, >99.9% |
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and Copper(I) Iodide (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture for 10-15 minutes at room temperature. Then, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50 °C) if the reaction is sluggish. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-5-bromo-3-methylpyridine.
Part 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6] This transformation enables the coupling of aryl halides with a wide variety of primary and secondary amines, providing a versatile route to synthesize arylamines.[7]
Causality Behind Experimental Choices
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (often referred to as Buchwald ligands), such as XPhos or RuPhos, are particularly effective. They promote both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[8] A Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reaction components.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 2-(substituted-amino)-5-bromo-3-methylpyridine derivatives.
Materials:
| Reagent/Material | Typical Supplier | Grade |
| This compound | Commercial | >97% |
| Primary or Secondary Amine | Commercial | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Catalyst Grade |
| XPhos | Commercial | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Commercial | >97%, handled in glovebox |
| Toluene | Commercial | Anhydrous, >99.8% |
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried, sealable reaction tube containing a magnetic stir bar, add Palladium(II) Acetate (0.02 equiv.), XPhos (0.04 equiv.), and Sodium tert-butoxide (1.4 equiv.).
-
Addition of Substrates: Add this compound (1.0 equiv.) to the tube.
-
Solvent and Reagent Addition: Remove the tube from the glovebox. Under a flow of inert gas, add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Directions
This compound stands out as a strategically designed substrate for the regioselective synthesis of highly functionalized pyridine derivatives. The predictable and high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for the initial, selective introduction of a wide range of carbon and nitrogen nucleophiles at the C-2 position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust foundation for synthetic chemists. The remaining C-Br bond at the 5-position remains as a versatile handle for subsequent transformations, enabling the construction of complex, di-substituted pyridines that are of high interest in drug discovery and materials science. Further exploration could involve investigating alternative coupling reactions at the C-2 position or developing one-pot, sequential di-functionalization protocols to further streamline synthetic efforts.
References
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints.
- SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Snieckus, V., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6443-6455.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-iodo-3-methylpyridine
Introduction: The Strategic Advantage of Orthogonal Halogenation
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The pyridine scaffold is a privileged structure in this field, frequently forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
This guide focuses on 5-Bromo-2-iodo-3-methylpyridine (CAS No. 376587-52-9), a highly versatile heterocyclic building block for the synthesis of kinase inhibitors.[1] Its utility stems from the differential reactivity of its two halogen atoms—iodine and bromine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond.[2][3][4] This intrinsic electronic difference allows for a predictable, sequential, and site-selective functionalization of the pyridine core, providing a powerful and efficient strategy for constructing complex, polysubstituted kinase inhibitor scaffolds.
Chapter 1: The Principle of Chemoselective Cross-Coupling
The power of this compound lies in the ability to perform sequential cross-coupling reactions with high chemoselectivity. The generally accepted order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F.[3] This hierarchy is rooted in the bond dissociation energies (C-I < C-Br < C-Cl) and the ease of the rate-determining oxidative addition step. By carefully controlling reaction conditions, one can selectively address the C2-Iodo position first, leaving the C5-Bromo position intact for a subsequent, different coupling reaction. This unlocks a vast chemical space for structure-activity relationship (SAR) studies.
Two of the most powerful transformations in this context are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) and the Sonogashira coupling (for C-C bond formation with terminal alkynes).[5][6][7]
Caption: Sequential cross-coupling strategy using this compound.
Chapter 2: Synthesis of a Di-substituted Pyridine Kinase Inhibitor Scaffold: A Case Study
To illustrate the practical application of this building block, we present a representative two-step synthesis of a di-substituted pyridine scaffold, a common core in many kinase inhibitors. The strategy involves an initial Suzuki-Miyaura coupling at the C2-iodo position, followed by a Sonogashira coupling at the C5-bromo position.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available catalyst suitable for both Suzuki and Sonogashira reactions.[8][9] For more challenging couplings, ligand systems like XPhos or RuPhos can be employed.[10]
-
Base: An inorganic base is crucial for activating the boronic acid in the Suzuki reaction and for deprotonating the terminal alkyne in the Sonogashira reaction.[7][11] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective choices that offer good solubility and reactivity without being overly harsh.[11][12]
-
Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are standard choices as they effectively dissolve the reactants and catalyst while remaining stable at elevated temperatures.[8]
-
Copper(I) Co-catalyst (for Sonogashira): Copper(I) iodide (CuI) is essential in the Sonogashira reaction to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][9]
Chapter 3: Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All solvents should be anhydrous and reactions run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
Objective: To synthesize a 5-bromo-2-aryl-3-methylpyridine intermediate by selectively coupling an arylboronic acid at the C2-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) for workup
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe.
-
Catalyst Addition: Add the [Pd(PPh₃)₄] catalyst to the stirred mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-bromo-2-aryl-3-methylpyridine intermediate.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled boronic acid will confirm success.
Protocol 2: Sonogashira Coupling at the C5-Bromo Position
Objective: To synthesize the final 5-alkynyl-2-aryl-3-methylpyridine scaffold by coupling a terminal alkyne at the remaining C5-bromo position.
Materials:
-
5-bromo-2-aryl-3-methylpyridine (from Protocol 1) (1.0 equiv)
-
Terminal alkyne (e.g., ethynylbenzene) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous sodium sulfate (Na₂SO₄) for workup
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add the 5-bromo-2-aryl-3-methylpyridine intermediate, [Pd(PPh₃)₄], and CuI.
-
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3x).
-
Solvent and Reagent Addition: Add anhydrous THF, the amine base (e.g., Et₃N, which acts as both a base and a solvent), and finally the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 6-24 hours. The choice of temperature depends on the reactivity of the alkyne.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final di-substituted pyridine scaffold.
-
Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Chapter 4: Data Summary and Optimization
The following table provides representative conditions and expected outcomes for the sequential coupling strategy. Yields are highly dependent on the specific coupling partners used.
| Reaction Step | Coupling Partner (Example) | Catalyst System | Base | Solvent | Temp / Time | Expected Yield Range |
| 1. Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 °C / 8h | 70-90% |
| 1. Suzuki | 3-pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 90 °C / 12h | 65-85% |
| 2. Sonogashira | Ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 °C / 12h | 60-80% |
| 2. Sonogashira | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | DIPEA | Acetonitrile | 60 °C / 10h | 55-75% |
Note: This data is compiled from established procedures for similar dihalogenated pyridine substrates and serves as a guideline for optimization.[8][9][13]
Chapter 5: Biological Relevance and the MAPK/ERK Signaling Pathway
The scaffolds synthesized from this compound are designed to mimic the adenine region of ATP and interact with the active site of protein kinases. The pyridine nitrogen is often a key hydrogen bond acceptor that anchors the inhibitor to the "hinge" region of the kinase. The diverse substituents introduced via cross-coupling explore different pockets within the active site to enhance potency and selectivity.
A critical pathway in cancer biology is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[14] Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[14] Inhibitors like Vemurafenib and Dabrafenib target the mutated BRAF kinase within this cascade.[14][15][16]
Caption: Simplified MAPK/ERK signaling pathway highlighting the action of BRAF inhibitors.
Conclusion
This compound is an exemplary building block for modern medicinal chemistry. Its well-defined differential reactivity enables the reliable and strategic synthesis of complex, di-substituted pyridine cores. The ability to perform sequential Suzuki and Sonogashira couplings allows researchers to efficiently generate diverse libraries of compounds for screening against various kinase targets. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile intermediate in the development of next-generation kinase inhibitors.
References
- Regino, F., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI.
- Knight, J., et al. (2015). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC.
- Regino, F., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
- Ghaffari, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central.
- Regino, F., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate.
- Legrand, O., et al. (2001). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications (RSC Publishing).
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- LookChem. (n.d.). This compound CAS NO.376587-52-9. LookChem.
- Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib. Google Patents.
- Google Patents. (2014). CN103588767A - Preparation method of dabrafenib. Google Patents.
- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Syntechem. (n.d.). 2-Bromo-3-iodo-5-methylpyridine. Syntechem.
- Ghaffari, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
- White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Barham, J. P., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
- de Vries, J. G., & de Vries, A. H. M. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews.
- ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate.
- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 5-Bromo-2-iodopyridine, 97%. SLS.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic-Chemistry.org.
- Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Sicre, C., et al. (2008). Mechanistic insights into the transmetalation step of a Suzuki-Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate. Chemical Reviews.
- Ipsen, J. H., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Nuno's Organic Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org.
Sources
- 1. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 14. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
Application Notes & Protocols: The Strategic Use of 5-Bromo-2-iodo-3-methylpyridine in Modern Agrochemical Synthesis
Abstract
5-Bromo-2-iodo-3-methylpyridine is a pivotal heterocyclic intermediate, engineered for the strategic synthesis of complex agrochemicals. Its unique trifunctionalized scaffold, featuring a pyridine core with differentially reactive halogen atoms, enables selective and sequential functionalization. This document provides an in-depth guide for researchers and synthetic chemists, detailing the foundational principles and step-by-step protocols for leveraging this building block in the creation of novel fungicides and insecticides. We will explore the chemoselective nature of palladium-catalyzed cross-coupling reactions, providing field-proven methodologies for Suzuki-Miyaura and Sonogashira couplings—cornerstone transformations in the agrochemical discovery pipeline.
Introduction: A Scaffold Designed for Selectivity
The pyridine ring is a well-established privileged scaffold in agrochemical design, present in numerous commercial herbicides, fungicides, and insecticides.[1] The strategic value of this compound (CAS No. 376587-52-9) lies in its distinct substitution pattern, which offers a pre-defined roadmap for molecular elaboration.[2][3] The key to its utility is the significant difference in reactivity between the carbon-iodine (C-I) bond at the 2-position and the carbon-bromine (C-Br) bond at the 5-position in palladium-catalyzed cross-coupling reactions.
The general order of halide reactivity for oxidative addition to a palladium(0) center is I > Br > Cl > F.[4] This inherent property allows for the highly chemoselective functionalization of the C-I bond under milder conditions, while leaving the more robust C-Br bond intact for a subsequent, distinct transformation. This sequential coupling capability is a powerful tool for building molecular complexity and generating diverse libraries of candidate compounds for biological screening.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 376587-52-9 | [2][3] |
| Molecular Formula | C₆H₅BrIN | [2][] |
| Molecular Weight | 297.92 g/mol | [2][] |
| Appearance | Powder or liquid | [3] |
| Boiling Point | 279.9°C at 760 mmHg | [2][] |
| Density | 2.171 g/cm³ | [2][] |
The Core Synthetic Strategy: Sequential Cross-Coupling
The primary synthetic application of this compound is a two-step, one-pot or sequential cross-coupling strategy. This approach enables the controlled introduction of two different molecular fragments at the C2 and C5 positions of the pyridine ring, a common structural motif in advanced agrochemicals like succinate dehydrogenase inhibitor (SDHI) fungicides.
Caption: Sequential functionalization of this compound.
Experimental Protocols & Methodologies
The successful execution of these protocols hinges on maintaining an inert and anhydrous environment to prevent catalyst deactivation.[4] All glassware should be flame- or oven-dried, and reactions must be conducted under an inert atmosphere (Nitrogen or Argon). Solvents should be anhydrous and degassed prior to use.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
Objective: To synthesize a 5-bromo-2-aryl-3-methylpyridine intermediate, a common core for biaryl fungicides. The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) catalyst effective for coupling with aryl iodides.[6]
-
Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial.[7][8] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) that facilitates the rate-determining transmetalation step with the palladium complex.[7]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard.[6][8] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[6][8]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 85-95 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. Reactions are typically complete within 12 hours.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-bromo-2-aryl-3-methylpyridine intermediate.[9]
Protocol 2: Sonogashira Coupling at the C5-Position
Objective: To introduce an alkynyl moiety onto the 5-bromo-2-aryl-3-methylpyridine intermediate. The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[10]
Causality Behind Experimental Choices:
-
Catalytic System: This reaction employs a dual-catalyst system. A palladium complex (e.g., PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for activating the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[4][10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to scavenge the HBr formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically used.[4][6]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-2-aryl-3-methylpyridine intermediate (1.0 eq) from Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous DMF (or THF). To this solution, add the terminal alkyne (1.2 eq) followed by the amine base (e.g., Et₃N, 2.0-3.0 eq).[6]
-
Catalyst Addition: Add copper(I) iodide (CuI) (0.05 eq) and the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.025 eq), to the stirring solution.[4]
-
Reaction Execution: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Once complete, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-aryl-3-methylpyridine product.
Summary of Reaction Conditions & General Workflow
Comparative Data Table
| Parameter | Protocol 1: Suzuki-Miyaura | Protocol 2: Sonogashira |
| Objective | C(sp²)-C(sp²) bond formation | C(sp²)-C(sp) bond formation |
| Reactive Site | C2-Iodo | C5-Bromo |
| Coupling Partner | Arylboronic Acid | Terminal Alkyne |
| Pd Catalyst | Pd(PPh₃)₄ (0.05 eq) | PdCl₂(PPh₃)₂ (0.025 eq) |
| Co-Catalyst/Ligand | N/A | CuI (0.05 eq) |
| Base | K₃PO₄ or K₂CO₃ (2.0 eq) | Et₃N or DIPEA (2.0-3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DMF or THF |
| Temperature | 85-95 °C | 25-60 °C |
| Key Consideration | Requires stringent degassing; water is essential for the catalytic cycle. | Copper co-catalyst is crucial; moisture sensitive. |
General Experimental Workflow Diagram
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.[4]
Conclusion
This compound is a purpose-built intermediate for the efficient and strategic synthesis of novel agrochemicals. Its differential halide reactivity provides a clear and reliable pathway for sequential functionalization, allowing researchers to rapidly assemble complex molecular architectures. The Suzuki-Miyaura and Sonogashira coupling protocols detailed herein offer robust and validated starting points for the synthesis of diverse compound libraries. By understanding the causality behind reagent selection and reaction conditions, scientists can effectively harness the synthetic power of this versatile building block in the quest for next-generation crop protection agents.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis.
- BenchChem. (2025). The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. Retrieved from ECHEMI. This compound | 376587-52-9, this compound Formula.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization.
- LookChem. This compound CAS NO.376587-52-9.
- BOC Sciences. CAS 376587-52-9 this compound.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-fluoropyridine.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step synthesis of biaryl compounds with 5-Bromo-2-iodo-3-methylpyridine
An Application Note and Protocol for the Synthesis of Biaryl Compounds Utilizing 5-Bromo-2-iodo-3-methylpyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of biaryl compounds using this compound. This uniquely functionalized pyridine derivative serves as a powerful building block, enabling selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve regioselective synthesis, a critical advantage in the construction of complex molecular architectures. This document details the mechanistic basis, step-by-step experimental protocols, and optimization parameters for Suzuki-Miyaura, Stille, and Negishi couplings, culminating in a strategy for sequential two-step couplings to generate highly substituted, unsymmetrical biarylpyridines.
Introduction: The Strategic Value of this compound
Biaryl and heteroaryl scaffolds are privileged structures in medicinal chemistry, agrochemicals, and materials science, frequently forming the core of pharmacologically active compounds.[1] The ability to precisely construct these C-C bonds is therefore of paramount importance. This compound is a highly valuable starting material due to the presence of two different halogen atoms on the pyridine ring.
The key to its utility lies in the differential reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order: C–I > C–Br > C–Cl.[2] The carbon-iodine bond has a lower bond dissociation energy than the carbon-bromine bond, making it significantly more susceptible to the initial oxidative addition step in the catalytic cycle.[2] This inherent reactivity difference allows for highly regioselective cross-coupling at the C-2 position (iodo) while leaving the C-5 position (bromo) untouched, available for a subsequent, distinct transformation. This powerful feature enables the programmed and efficient synthesis of complex, non-symmetrical biarylpyridines from a single, commercially available precursor.
The Cornerstone of Biaryl Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds.[3] The general mechanism for these transformations, including the Suzuki, Stille, and Negishi reactions, proceeds through a common catalytic cycle involving a palladium(0)/palladium(II) interchange.[4][5]
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond (preferentially the C-I bond of our substrate) to form a square planar Pd(II) complex.[6][7]
-
Transmetalation : An organometallic coupling partner (e.g., organoboron, organotin, or organozinc) transfers its organic group to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[3][6]
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling (C-2 Position)
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[1][8] A base is required to facilitate the transmetalation step.[8]
Detailed Experimental Protocol
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[9]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)[9]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Under a positive pressure of argon, add the degassed solvent system via syringe.
-
Add the palladium catalyst to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (5-Bromo-3-methyl-2-arylpyridine) by silica gel column chromatography.
Quantitative Data & Optimization Parameters
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | >95 |
Note: Yields are generalized based on couplings with similar dihalopyridine substrates and require empirical optimization. The C-I bond is expected to react selectively.[2]
Protocol 2: Stille Coupling (C-2 Position)
The Stille coupling utilizes organostannane reagents.[10] It is highly versatile and tolerant of a wide range of functional groups, often proceeding under neutral conditions without the need for a base.[11][12] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[10][11]
Detailed Experimental Protocol
Caption: Experimental Workflow for Stille Coupling.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the organostannane (e.g., aryltributyltin, 1.1 equiv).
-
Add an anhydrous solvent such as toluene or DMF.[13]
-
Degas the solution by bubbling with argon for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Wash the mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then filter through a pad of Celite®.[14]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data & Optimization Parameters
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | ~80-90 |
| 2 | Vinyl-Sn(Bu)₃ | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | ~85-95 |
| 3 | Thienyl-Sn(Bu)₃ | PdCl₂(PPh₃)₂ (3) | Dioxane | 100 | 24 | ~88-96 |
Note: Yields are based on protocols for similar bromopyridines and will require optimization.[13] Selective reaction at the C-I position is strongly favored.
Protocol 3: Negishi Coupling (C-2 Position)
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is known for its high reactivity and functional group tolerance.[15][16] The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from an organic halide and activated zinc.[17]
Detailed Experimental Protocol
Procedure (for in situ generated organozinc):
-
Prepare the organozinc reagent: In a separate flame-dried flask under argon, react the corresponding aryl halide (e.g., Aryl-Br) with activated zinc or via transmetalation from an organolithium/Grignard reagent with ZnCl₂.
-
In the main reaction flask, dissolve this compound (1.0 equiv) in anhydrous THF under argon.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%).
-
Transfer the freshly prepared organozinc solution to the main reaction flask via cannula.
-
Heat the reaction mixture to reflux and stir for 18-24 hours.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data & Optimization Parameters
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (4) | THF | Reflux | 18-24 | High |
| 2 | 2-Pyridylzinc chloride | Pd(PPh₃)₄ (4) | THF | Reflux | 18-24 | High |
| 3 | Vinylzinc chloride | Pd(PPh₃)₄ (4) | THF | Reflux | 12-18 | High |
Note: Yields are generalized based on established Negishi protocols with halopyridines.[13][15] The reaction is expected to be highly selective for the C-I position.
Advanced Strategy: Sequential Two-Step Cross-Coupling
The primary advantage of this compound is the ability to perform two distinct cross-coupling reactions sequentially. After the first coupling at the C-2 position, the resulting 5-Bromo-3-methyl-2-arylpyridine can be subjected to a second coupling reaction at the C-5 position. This allows for the synthesis of complex, unsymmetrical 2,5-disubstituted 3-methylpyridines.
Caption: Workflow for Sequential Two-Step Cross-Coupling.
General Considerations for the Second Coupling (at C-Br bond):
-
Increased Steric Hindrance: The newly introduced aryl group at the C-2 position may sterically hinder the C-Br bond at C-5.
-
Modified Electronics: The electronic nature of the pyridine ring is altered by the first substituent.
-
More Forcing Conditions: Coupling at the less reactive C-Br bond may require a more active catalyst system (e.g., those with bulky phosphine ligands like XPhos or SPhos), a stronger base (e.g., Cs₂CO₃), and/or higher temperatures.[2][4]
This sequential approach provides a powerful and modular route to construct libraries of complex pyridine derivatives for screening in drug discovery and materials science applications.
References
- Vertex AI Search. (2025, September 4).
- McFarland, K., & Siler, D. A. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Akbay, N., et al. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Zhang, N., et al. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides.
- Gorgani, M., et al. (2015, February 6).
- Everson, D., Buonomo, J., & Weix, D. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. WEIX RESEARCH GROUP – UW–Madison.
- Wang, X., et al. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
- Bentabed, A., et al. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- C. T. T. T., et al. (n.d.).
- BenchChem. (2025).
- NROChemistry. (n.d.). Stille Coupling.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
- Wikipedia. (n.d.).
- Fort, Y., et al. (2010, February 1). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (n.d.). Negishi coupling.
- Gribble, G. W., & Saulnier, M. G. (2025, August 5). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Yan, G., et al. (n.d.). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
- Gorgani, M., et al. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-iodopyridine 97 223463-13-6.
- ChemicalBook. (n.d.). 5-Bromo-2-iodopyridine synthesis.
- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 5-Bromo-2-iodopyridine, 97% | 569607-5G.
- Aziz, S., et al. (2017, January 27).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Wikipedia. (n.d.). Stille reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Nie, S., et al. (2021, November 11). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. PMC - NIH.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- BenchChem. (2025).
- Soueidan, O. M., & Ragan, J. A. (2011, September 26).
- LookChem. (n.d.). This compound CAS NO.376587-52-9.
- YouTube. (2023, March 5).
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Biaryl Compounds via 1-Iodo-2,3,4-trimethoxybenzene.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. orgsyn.org [orgsyn.org]
Application Notes & Protocols for the Chemoselective Heck Reaction of 5-Bromo-2-iodo-3-methylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of Dihalogenated Pyridines
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures. Dihalogenated pyridines, such as 5-Bromo-2-iodo-3-methylpyridine, are highly valuable building blocks, offering two distinct points for sequential, selective functionalization.
The successful application of the Heck reaction to such substrates hinges on achieving high chemoselectivity—preferentially reacting at one halogenated site while leaving the other intact for subsequent transformations. This guide provides a comprehensive overview of the principles and a detailed protocol for the selective Heck vinylation at the 2-position (C-I bond) of this compound.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The cornerstone of a selective Heck reaction on this compound is the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The rate-determining step in the Heck catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] The energy required to cleave the C-X bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions.
The bond dissociation energies (BDEs) for C-I and C-Br bonds are approximately 213 kJ/mol and 285 kJ/mol, respectively. This significant difference dictates a clear reactivity trend for halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F.[4] Therefore, by carefully controlling the reaction conditions, it is possible to selectively activate the more labile C-I bond at the 2-position of the pyridine ring while preserving the C-Br bond at the 5-position.
In the case of 2,5-dihalopyridines, oxidative addition is generally favored at the position alpha to the nitrogen atom (the 2-position).[5] This electronic preference further enhances the inherent reactivity of the C-I bond in this compound, making selective functionalization at this site highly favorable.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is the chemoselectivity-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.[3]
Recommended Protocol: Selective Heck Reaction with an Acrylate
This protocol outlines a general procedure for the selective mono-vinylation of this compound with an alkyl acrylate. Optimization may be necessary for different alkene coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially available |
| Alkyl acrylate (e.g., n-butyl acrylate) | ≥99% | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Commercially available |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Schlenk flask or sealed reaction vial | - | Standard laboratory supplier |
| Inert gas (Argon or Nitrogen) | High purity | - |
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) to the flask via syringe. Finally, add the alkyl acrylate (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C in a preheated oil bath. Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-Bromo-3-methyl-2-(alkoxycarbonylvinyl)pyridine.
Causality Behind Experimental Choices
| Component | Choice | Rationale |
| Catalyst | Pd(OAc)₂ | A common, reliable, and air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) center, preventing the formation of palladium black, and promotes the oxidative addition step.[4] |
| Base | Triethylamine (Et₃N) | A common organic base used to neutralize the HX (HI in this case) generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[6] Inorganic bases like K₂CO₃ can also be effective.[2] |
| Solvent | DMF | A polar aprotic solvent that is effective in solubilizing the reactants and catalyst components and is suitable for the typical temperature range of the Heck reaction.[4] |
| Temperature | 80-100 °C | This temperature range is generally sufficient to promote the reaction at the C-I bond without activating the more robust C-Br bond, thereby ensuring high chemoselectivity. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvent. | Use fresh catalyst and ligand. Ensure the solvent is anhydrous and properly degassed. Gradually increase the reaction temperature in 10 °C increments. |
| Formation of palladium black | Catalyst decomposition due to high temperature or insufficient ligand. | Lower the reaction temperature. Increase the palladium-to-ligand ratio (e.g., 1:2 to 1:4). |
| Formation of di-substituted product | Reaction conditions are too harsh (high temperature, prolonged reaction time). | Reduce the reaction temperature. Monitor the reaction closely and stop it once the mono-adduct formation is maximized. |
| Isomerization of the alkene product | Reversible β-hydride elimination and re-insertion. | This can sometimes be minimized by using less polar solvents or by the addition of halide salts like LiCl. |
Conclusion
The chemoselective Heck reaction of this compound is a powerful method for the synthesis of functionalized pyridine derivatives. By leveraging the differential reactivity of the C-I and C-Br bonds, selective vinylation at the 2-position can be achieved with high efficiency. The protocol provided herein serves as a robust starting point for researchers in synthetic and medicinal chemistry. Careful control of reaction parameters, particularly temperature, is key to maximizing selectivity and obtaining the desired mono-functionalized product, which can then be used in subsequent cross-coupling reactions at the remaining bromo-position.
References
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(19), 11946–12039.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.
- ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- eScholarship, University of California. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MDPI. (2018). Heck Reaction—State of the Art.
- National Institutes of Health. (2022). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution.
- University of Regensburg. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Heck coupling of aryl iodides/bromides and 2-iodothiophene with n-butyl acrylate catalyzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
- National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Chemistry LibreTexts. (2023). Heck Reaction.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Royal Society of Chemistry. (2015). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Lithiation of 5-Bromo-2-iodo-3-methylpyridine for functionalization
Application Note & Protocol
Topic: Regioselective Functionalization of 5-Bromo-2-iodo-3-methylpyridine via Lithium-Iodine Exchange
Abstract
This document provides a comprehensive technical guide for the selective lithiation of this compound, a critical transformation for accessing functionalized pyridine scaffolds used in pharmaceutical and agrochemical research.[1] The 3-methylpyridine core is a fundamental structure in numerous biologically active compounds.[2] We delve into the underlying mechanism of selective halogen-metal exchange, present a robust, field-tested protocol for generating the 2-lithio intermediate, and detail its subsequent trapping with various electrophiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful and regioselective synthetic tool for creating molecular diversity.
Scientific Rationale and Strategic Importance
The pyridine ring is a privileged scaffold in medicinal chemistry. The ability to precisely and selectively functionalize this heterocycle is paramount for developing new chemical entities with tailored properties. This compound is a versatile building block, offering two distinct halogenated sites for sequential, orthogonal functionalization.
The core strategy detailed herein relies on the differential reactivity of carbon-halogen bonds in a lithium-halogen exchange reaction.[3] This organometallic transformation is highly efficient and allows the conversion of a relatively inert carbon-iodine bond into a highly nucleophilic carbon-lithium bond, while leaving the more robust carbon-bromine bond intact for subsequent transformations like palladium-catalyzed cross-coupling reactions.[4][5]
Mechanism: Kinetic Selectivity in Halogen-Metal Exchange
The success of this protocol hinges on a kinetically controlled reaction. The rate of lithium-halogen exchange is inversely proportional to the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker (approx. 213 kJ/mol) than the C-Br bond (approx. 285 kJ/mol), facilitating a much faster oxidative addition or exchange with an organolithium reagent.[5]
By performing the reaction at very low temperatures (≤ -78 °C), the exchange occurs exclusively at the more reactive C-I bond at the 2-position. The resulting 5-bromo-2-lithio-3-methylpyridine intermediate is a potent nucleophile, ready to be intercepted by a wide array of electrophiles.[6] The general reactivity trend for halopyridines in such exchanges is firmly established as I > Br > Cl.[3][5]
Figure 1: Selective Lithium-Iodine Exchange Mechanism. The reaction proceeds via a kinetically favored exchange at the weaker C-I bond.
Detailed Experimental Protocol
This protocol details a general procedure for the lithiation of this compound and subsequent trapping with a generic electrophile. Specific examples are provided in Table 1.
2.1. Materials and Reagents
-
This compound (1.0 eq)[7]
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O
-
n-Butyllithium (n-BuLi), solution in hexanes (1.05-1.1 eq, freshly titrated)
-
Selected Electrophile (1.2-1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate, Diethyl Ether) and chromatography
2.2. Critical Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium and other alkyllithiums are extremely pyrophoric and will ignite on contact with air. They also react violently with water and other protic solvents.[8] All manipulations must be performed by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using proper syringe and cannula techniques.
-
Low Temperatures: Dry ice/acetone baths (-78 °C) can cause severe cold burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
2.3. Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen. Fit the flask with rubber septa, a gas inlet adapter connected to a bubbler, and a low-temperature thermometer probe to monitor the internal reaction temperature.
-
Reaction Initiation: To the cooled flask, add this compound (1.0 eq). Using a dry syringe, add anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. For maximum selectivity, especially with sensitive substrates, cooling to -100 °C in a dry ice/diethyl ether bath can be beneficial.[9] Stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: While vigorously stirring, add freshly titrated n-butyllithium (1.05 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise above -75 °C. A color change (typically to a yellow or orange hue) is often observed, indicating the formation of the organolithium species.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 15-30 minutes after the addition is complete. Lithium-halogen exchange is typically a very fast reaction.[3][9] Prolonged stirring is unnecessary and may promote side reactions.[9]
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the stirred solution, again maintaining the temperature at or below -75 °C.
-
Warming: After the addition of the electrophile, stir the reaction at -78 °C for 1-2 hours. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction & Purification: Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Data Presentation: Trapping with Common Electrophiles
The generated 2-lithio-5-bromo-3-methylpyridine is a versatile intermediate that reacts with a wide range of electrophiles to produce highly functionalized pyridines.
| Electrophile | Reagent | Product Structure | Typical Yield (%) | Notes |
| Formylation | N,N-Dimethylformamide (DMF) | 5-bromo-3-methylpicolinaldehyde | 70-85% | Quench after 1 hr at -78°C, then warm. |
| Carboxylation | Carbon Dioxide (CO₂) | 5-bromo-3-methylpicolinic acid | 75-90% | Pour reaction mixture over crushed dry ice. |
| Silylation | Trimethylsilyl chloride (TMSCl) | 5-bromo-3-methyl-2-(trimethylsilyl)pyridine | 80-95% | A very efficient trap for titrating the lithiated species.[10] |
| Thiolation | Diphenyl disulfide ((PhS)₂) | 5-bromo-3-methyl-2-(phenylthio)pyridine | 70-80% | The product can be a precursor for further modifications.[10] |
| Hydroxymethylation | Paraformaldehyde | (5-bromo-3-methylpyridin-2-yl)methanol | 60-75% | Use freshly dried paraformaldehyde. |
| Iodination | Iodine (I₂) | 5-bromo-2,x-diiodo-3-methylpyridine | 70-85% | The position of the second iodine atom may vary. |
Yields are estimated based on similar transformations in the literature and are highly dependent on substrate purity, reagent quality, and reaction scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent, reagents, or glassware.3. Temperature was too high during lithiation. | 1. Titer the n-BuLi solution immediately before use.2. Rigorously dry all solvents and glassware. Ensure a positive inert gas pressure throughout.[8]3. Maintain the internal temperature at or below -75 °C during addition and stirring. |
| Mixture of Debrominated and/or Butylated Product | 1. Reaction temperature too high, causing loss of selectivity or side reactions.2. Reaction time for lithiation was too long.3. Reaction of the lithiated species with the n-butyl iodide byproduct. | 1. Perform the reaction at a lower temperature (-100 °C).2. Reduce the stirring time after n-BuLi addition to 15 minutes.3. Consider using two equivalents of t-BuLi; the second equivalent eliminates the t-BuI byproduct to form isobutene.[11] |
| Starting Material Recovered | 1. Insufficient n-BuLi added.2. Incomplete reaction before electrophile addition. | 1. Use freshly titered n-BuLi and ensure 1.05-1.1 equivalents are added.2. Increase stirring time at -78 °C after n-BuLi addition to 30-45 minutes. |
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to the final purified product.
Figure 2: Step-by-step experimental workflow for the functionalization of this compound.
Conclusion
The selective lithium-iodine exchange of this compound is a powerful and reliable method for introducing a wide variety of functional groups at the C2 position of the pyridine ring. The protocol's success relies on the kinetic difference between the C-I and C-Br bonds and is highly dependent on strict adherence to anhydrous and anaerobic conditions at low temperatures. This strategy provides a gateway to novel, highly substituted 3-methylpyridine derivatives, enabling rapid library synthesis and facilitating the exploration of structure-activity relationships in drug discovery and materials science. The remaining bromine at the C5 position serves as a valuable handle for subsequent diversification, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.
References
- Vertex AI Search, "Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC". Accessed January 11, 2026.
- ResearchGate, "(PDF) Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance". Accessed January 11, 2026.
- PubMed, "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance". Accessed January 11, 2026.
- Benchchem, "A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions". Accessed January 11, 2026.
- Zeitschrift für Naturforschung, "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange". Accessed January 11, 2026.
- Benchchem, "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions". Accessed January 11, 2026.
- PubMed, "3-Methylpyridine: Synthesis and Applic
- Benchchem, "Application Notes & Protocols: Strategic Lithiation of 5-Bromo-2-tert-butylpyridine for Advanced Intermediate Synthesis". Accessed January 11, 2026.
- Wikipedia, "Metal–halogen exchange". Accessed January 11, 2026.
- ResearchGate, "How do I selectively exchange iodine with lithi
- NIH, "Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine". Accessed January 11, 2026.
- LookChem, "this compound CAS NO.376587-52-9". Accessed January 11, 2026.
- RSC Publishing, "Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines". Accessed January 11, 2026.
- ResearchGate, "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". Accessed January 11, 2026.
- ijssst.info, "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine". Accessed January 11, 2026.
Sources
- 1. ijssst.info [ijssst.info]
- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Formation of 5-Bromo-3-methylpyridin-2-ylmagnesium Chloride
Abstract
This comprehensive guide details the chemoselective formation of the Grignard reagent, 5-bromo-3-methylpyridin-2-ylmagnesium chloride, from the dihalogenated precursor, 5-Bromo-2-iodo-3-methylpyridine. Leveraging the differential reactivity of carbon-halogen bonds, this protocol prioritizes the iodine-magnesium exchange, preserving the synthetically valuable C-Br bond for subsequent downstream functionalization. This application note provides a deep dive into the mechanistic underpinnings, a detailed step-by-step protocol utilizing advanced "Turbo Grignard" reagents, troubleshooting advice, and a discussion of its applications in the synthesis of complex molecules, particularly within the realm of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for accessing this versatile pyridyl Grignard intermediate.
Introduction: The Strategic Importance of Halogenated Pyridyl Grignard Reagents
Pyridyl scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the development of efficient methods for their functionalization a cornerstone of modern synthetic chemistry.[1] Grignard reagents derived from halogenated pyridines are powerful nucleophiles that enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space.[2] The specific reagent, 5-bromo-3-methylpyridin-2-ylmagnesium chloride, is of particular interest as it contains a bromine atom that can be used in subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for a modular and convergent synthetic strategy.
The primary challenge in preparing this reagent lies in the chemoselective activation of the C-I bond over the more stable C-Br bond in the starting material, this compound. Traditional Grignard formation using magnesium metal can be sluggish and unselective with heteroaryl halides.[3] This guide focuses on a modern and highly efficient approach: the halogen-magnesium exchange reaction, which offers superior selectivity and functional group tolerance.[4]
Mechanistic Insights: Achieving Chemoselectivity
The successful selective formation of 5-bromo-3-methylpyridin-2-ylmagnesium chloride hinges on the established reactivity trend of halogens in organometallic chemistry: I > Br > Cl.[4] This differential reactivity is exploited through the use of a halogen-magnesium exchange reaction, where a pre-formed, more reactive Grignard reagent transfers its magnesium to the more electrophilic carbon of the C-I bond.
The Role of "Turbo Grignard" Reagents
To further enhance the rate and selectivity of the halogen-magnesium exchange, this protocol employs a "Turbo Grignard" reagent, specifically isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl).[5][6] The presence of LiCl has a profound effect on the Grignard reagent's reactivity by:
-
Breaking up aggregates: Grignard reagents in solution exist as complex aggregates. LiCl helps to de-aggregate these species, leading to more monomeric and, therefore, more reactive organomagnesium species.[5][6]
-
Increasing solubility: The i-PrMgCl·LiCl complex exhibits higher solubility in ethereal solvents, allowing for reactions to be performed at lower temperatures, which further enhances selectivity.[7]
-
Enhancing nucleophilicity: The formation of magnesiate species in the presence of LiCl is thought to increase the nucleophilicity of the organomagnesium reagent, accelerating the desired exchange reaction.[3]
The overall transformation is depicted below:
Caption: Chemoselective Iodine-Magnesium Exchange.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks to ensure the successful formation of the Grignard reagent.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| This compound | >98% | Commercially available | Ensure dryness by co-evaporation with anhydrous toluene. |
| Isopropylmagnesium chloride - LiCl complex | ~1.3 M in THF | Commercially available | Store under an inert atmosphere. The exact concentration should be determined by titration. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercially available | Use from a freshly opened bottle or a solvent purification system. |
| (-)-Menthol | >99% | Commercially available | Dry in a vacuum oven before use. |
| 1,10-Phenanthroline | Reagent grade | Commercially available | Use as is. |
| Iodine | Reagent grade | Commercially available | For titration. |
| Saturated aqueous NH₄Cl solution | ACS grade | In-house preparation | Degas with argon before use. |
Equipment
-
Three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Magnetic stirrer and stir bar.
-
Septa and needles for air-sensitive transfers.
-
Low-temperature thermometer.
-
Cooling bath (dry ice/acetone or cryocooler).
-
Syringes for liquid transfers.
Protocol 1: Titration of i-PrMgCl·LiCl
Accurate determination of the Grignard reagent concentration is crucial for stoichiometry.[1][8]
-
To an oven-dried flask under an inert atmosphere, add ~5 mg of 1,10-phenanthroline and a magnetic stir bar.
-
Add 2 mL of anhydrous THF and stir until the indicator dissolves.
-
Add a precisely known volume (e.g., 1.00 mL) of the i-PrMgCl·LiCl solution via syringe. A deep-colored solution should form.
-
Titrate with a standardized solution of (-)-menthol in anhydrous THF (e.g., 1.0 M) until the color disappears.
-
Calculate the molarity of the Grignard reagent.
Protocol 2: Formation of 5-Bromo-3-methylpyridin-2-ylmagnesium Chloride
Caption: Workflow for Grignard Reagent Formation.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (to make a ~0.5 M solution) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to between -15 °C and -10 °C using a suitable cooling bath.
-
Addition: Slowly add the titrated solution of i-PrMgCl·LiCl (1.05 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Reaction: Stir the resulting mixture at -15 °C to -10 °C for 1-2 hours. The formation of the Grignard reagent is typically accompanied by a slight color change. The reaction can be monitored by quenching an aliquot and analyzing by GC-MS.
-
Use: The resulting solution of 5-bromo-3-methylpyridin-2-ylmagnesium chloride is now ready for in-situ reaction with an electrophile.
Characterization (In-situ)
-
Titration: The concentration of the newly formed Grignard reagent can be determined by taking an aliquot and performing a titration as described in Protocol 3.3.
-
In-situ IR Spectroscopy: For process development and safety, in-situ FTIR can be used to monitor the disappearance of the C-I stretching vibration of the starting material and the appearance of new bands associated with the C-Mg bond, confirming the progress of the reaction.[3][9]
-
NMR Spectroscopy: Obtaining high-quality NMR spectra of Grignard reagents can be challenging due to their reactivity and complex solution equilibria.[10] However, 1H and 13C NMR can provide valuable information. For pyridyl Grignard reagents, a significant upfield shift is expected for the protons and carbons of the pyridine ring, particularly at the C2 position, due to the increased electron density from the C-Mg bond. Broadening of the signals is also common.
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Wet reagents or glassware; Passivated magnesium surface (if using Mg metal). | Ensure all glassware is rigorously dried. Use anhydrous solvents. For exchange reactions, ensure the i-PrMgCl·LiCl is active by titration. |
| Low yield of Grignard reagent | Incomplete reaction; Side reactions (e.g., Wurtz coupling). | Increase reaction time or temperature slightly (not exceeding 0 °C). Ensure slow, controlled addition of the exchange reagent. |
| Formation of bipyridyl side product | Reaction of the formed Grignard with starting material. | Maintain a low reaction temperature and ensure slow addition of i-PrMgCl·LiCl to avoid a buildup of the exchange reagent. |
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
The quenching of Grignard reagents is highly exothermic and releases flammable gases. Quenching should be performed slowly in a well-ventilated fume hood, with adequate cooling.[10][13]
-
Use of ethereal solvents like THF poses a flammability risk. Keep away from ignition sources.[7]
Applications in Drug Discovery and Organic Synthesis
The 5-bromo-3-methylpyridin-2-ylmagnesium chloride reagent is a versatile intermediate for the synthesis of polysubstituted pyridines.
Synthesis of a Lonafarnib Intermediate
A key application is in the synthesis of intermediates for potent pharmaceuticals. For example, a close analog of this Grignard reagent has been used in the synthesis of a key intermediate for Lonafarnib, a farnesyltransferase inhibitor investigated for its anticancer properties. The Grignard reagent can be reacted with a suitable aldehyde to install a key side chain.
Reactions with Various Electrophiles
The newly formed Grignard reagent can be trapped in-situ with a variety of electrophiles to generate a diverse library of 2,5-disubstituted 3-methylpyridines.
-
Aldehydes and Ketones: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.
-
Esters: Double addition to esters provides tertiary alcohols.
-
Nitriles: Reaction with nitriles, followed by hydrolysis, can lead to the formation of ketones.[8]
-
Cross-Coupling Reactions: While the primary use of the bromine is for post-Grignard functionalization, the Grignard moiety itself can participate in cross-coupling reactions, such as the Kumada coupling, to form biaryl structures.[2]
References
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Wikipedia. (n.d.). Kumada coupling. [Link]
- ACS Publications. (1999).
- Chem-Station Int. Ed. (2024). Grignard Reaction. [Link]
- Semantic Scholar. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. [Link]
- Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Reddit. (2022). Working with Turbo Grignards. [Link]
- YouTube. (2024). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. [Link]
- Wiley Online Library. (2004).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
- ResearchGate. (n.d.). In‐line IR monitoring of the formation of a Grignard reagent followed.... [Link]
- Laboratory Safety Standard Operating Procedure (SOP). (2018).
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
- ResearchGate. (n.d.). A Review on Grignard Reagent. [Link]
- New Functionalized Grignard Reagents and their Applications in Amin
- Quora. (2022).
- Fraunhofer-Publica. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. [Link]
- Royal Society of Chemistry. (n.d.). www.rsc.org/chemcomm. [Link]
- Synform. (n.d.).
- PubMed. (1998).
- ACS Publications. (2022). Real-Time and In Situ Monitoring of Transmetalation of Grignard with Manganese(II) Chloride by Raman Spectroscopy. [Link]
- Serve Content. (2013).
- Taylor & Francis. (n.d.). Grignard reagents – Knowledge and References. [Link]
- ResearchGate. (2025).
- PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
- ResearchGate. (2025). (PDF) Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
- ResearchGate. (2025). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents | Request PDF. [Link]
- ResearchGate. (2025).
- Diasteroselective Grignard Reaction – New paper in Nature Communic
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
- Asian Digital Library. (n.d.).
- MDPI. (2017).
- NIH. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]
- ResearchGate. (2020). (PDF)
- ChemRxiv. (n.d.). Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven?. [Link]
- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
- PubMed Central. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
Sources
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Facile synthesis of 4-substituted pyridines using grignard reagents | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR of Organomagnesium Compounds - Wrexham University Research Online repository [wrexham.repository.guildhe.ac.uk]
- 8. scribd.com [scribd.com]
- 9. Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 5-Bromo-2-iodo-3-methylpyridine in Total Synthesis
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the intricate field of total synthesis and drug discovery, the efficiency of a synthetic route is paramount. The strategic selection of building blocks can dramatically reduce step counts, improve yields, and provide access to novel chemical space. 5-Bromo-2-iodo-3-methylpyridine has emerged as a highly valuable heterocyclic intermediate, primarily due to the differential reactivity of its two halogen substituents.[1] The pyridine core is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active compounds.[2][3] This guide provides an in-depth exploration of this compound as a versatile tool, focusing on its application in palladium-catalyzed cross-coupling reactions that are foundational to modern organic synthesis.
The key to this reagent's utility lies in the significant difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium center, which is often the rate-determining step in cross-coupling cycles.[4][5] This inherent reactivity difference allows for selective, stepwise functionalization, enabling chemists to introduce distinct molecular fragments at the C2 and C5 positions in a controlled manner. This guide will detail the protocols for leveraging this "orthogonal" reactivity in key synthetic transformations.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is essential for its effective use and safe handling.
| Property | Value |
| CAS Number | 376587-52-9[6][][8][9] |
| Molecular Formula | C₆H₅BrIN[6][][9][10] |
| Molecular Weight | 297.92 g/mol [][9][10] |
| Appearance | Typically an off-white to light gray powder |
| SMILES | CC1=CC(=CN=C1I)Br[][9] |
| Storage | Store at 4°C, protected from light.[9] |
Handling: As with most organohalides, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. For cross-coupling reactions, which are sensitive to oxygen, handling under an inert atmosphere (Argon or Nitrogen) is crucial for catalyst longevity and reaction success.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its sequential application in cross-coupling reactions. The general principle is to first target the more reactive C-I bond under milder conditions, followed by a second coupling at the more robust C-Br bond.
Caption: General scheme for the Sonogashira coupling at the C2-iodo position.
Detailed Protocol (Copper-Catalyzed):
-
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and Copper(I) iodide (CuI, 0.06 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment. [5]3. Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 equiv) via syringe. Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. [5]7. Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-bromo-3-methylpyridine. [5] Causality Insight: The use of a copper(I) co-catalyst is standard but can lead to the formation of Glaser homocoupling byproducts (alkyne dimers). [5]If this is problematic, a copper-free protocol using a more active palladium catalyst like Pd(P(t-Bu)₃)₂ may be employed, though this might require elevated temperatures. [5]
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. [4][11] Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. [12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times. [13]3. Catalyst and Solvent Addition: Under a positive pressure of Argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 equiv]. Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v). [13]4. Reaction Conditions: Heat the reaction mixture to 85-95 °C with vigorous stirring. [13]5. Reaction Monitoring: Monitor the reaction for completion (typically 12-18 hours) by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a Celite® pad.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After filtration, concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.
Expertise Note: The choice of base is critical. [12]K₃PO₄ is often effective for heterocyclic substrates. For sluggish reactions, stronger bases like cesium carbonate (Cs₂CO₃) or different catalyst/ligand systems (e.g., Pd(OAc)₂ with SPhos) may be required to facilitate the transmetalation step, especially when coupling to the less reactive C-Br bond in a subsequent step.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The formation of C-N bonds is central to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines. [14][15][16]This reaction is typically performed on the C-Br bond after the C-I position has been functionalized.
Reaction Principle: The mechanism involves the oxidative addition of Pd(0) to the aryl bromide, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [14][15]
Caption: General scheme for Buchwald-Hartwig amination at the C5-bromo position.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 5-bromo-pyridine substrate (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., RuPhos, 0.08 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with Argon (3x cycle).
-
Reagent Addition: Under a positive pressure of Argon, add the base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu, 1.4 equiv). [14]4. Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv).
-
Reaction Conditions: Tightly seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. [14]6. Reaction Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Trustworthiness Note: The success of Buchwald-Hartwig amination is highly dependent on the choice of ligand. [15][17]Bulky, electron-rich phosphine ligands (like RuPhos, XPhos, or SPhos) are essential as they promote the crucial reductive elimination step and prevent catalyst decomposition. The specific ligand choice may require optimization depending on the steric and electronic properties of the amine coupling partner.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives. Its defining feature—the differential reactivity of the C-I and C-Br bonds—provides chemists with a strategic tool for the controlled and sequential introduction of diverse functional groups. By leveraging well-established palladium-catalyzed cross-coupling methodologies such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, researchers in pharmaceutical and materials science can efficiently construct novel molecular architectures, accelerating the discovery and development of new chemical entities.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- 5-Bromo-2-fluoro-3-methylpyridine: A Versatile Intermedi
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. [Link]
- Pharma API Intermedi
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
- This compound CAS NO.376587-52-9. LookChem. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Flow Chemistry: Sonogashira Coupling. organic-chemistry.org. [Link]
- 2-Bromo-3-iodo-5-methylpyridine. toronpharma.com. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. [Link]
- This compound | C6H5BrIN | CID 9966011. PubChem - NIH. [Link]
- A Review on Medicinally Important Heterocyclic Compounds. benthamopen.com. [Link]
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. The Royal Society of Chemistry. [Link]
- Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. International Journal of Pharmacy and Life Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 8. 376587-52-9|this compound|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Scale-up synthesis of 5-Bromo-2-iodo-3-methylpyridine derivatives
An Application Note and Protocol for the Scale-up Synthesis of 5-Bromo-2-iodo-3-methylpyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the scale-up synthesis of this compound, a key heterocyclic building block in modern drug discovery. Pyridine scaffolds are prevalent in pharmaceuticals, with approximately 20% of the top 200 drugs containing a pyridine moiety as a core component or starting material[1]. The title compound, with its strategically placed methyl, bromo, and iodo substituents, offers multiple reactive handles for diversification through cross-coupling and other transformations, making it a valuable intermediate for constructing complex molecular architectures[2][3].
Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges, including thermal management, reagent handling, process control, and purification[4][5][6]. This guide presents a robust and scalable synthetic protocol, grounded in established chemical principles. It emphasizes not just the procedural steps but the underlying rationale, providing researchers and process chemists with the insights needed for successful and safe implementation.
Strategic Approach to Synthesis
The synthesis of polysubstituted pyridines can be challenging, often requiring multi-step sequences with potential for low yields and difficult purifications[1]. For the target molecule, this compound, a linear synthesis starting from a commercially available and relatively inexpensive precursor is desirable for large-scale production.
Our selected strategy begins with 2-Amino-3-methylpyridine, proceeding through a regioselective bromination followed by a Sandmeyer-type transformation to introduce the iodo group. This approach is chosen for its reliability, use of well-understood reactions, and avoidance of highly energetic or difficult-to-handle intermediates where possible.
Overall Synthetic Workflow
The two-step synthesis transforms 2-Amino-3-methylpyridine into the target compound. The workflow is designed to be linear and efficient, minimizing intermediate isolations where practical at scale.
Caption: Synthetic workflow for this compound.
Detailed Scale-Up Protocols
This section provides step-by-step protocols for the synthesis. All operations should be conducted in a well-ventilated area, such as a walk-in fume hood, using appropriate personal protective equipment (PPE).
Step 1: Regioselective Bromination of 2-Amino-3-methylpyridine
Principle: The amino group in 2-Amino-3-methylpyridine is a strong activating group that directs electrophilic substitution to the ortho and para positions. The C5 position (para to the amino group) is sterically accessible and electronically favored, allowing for highly regioselective bromination using N-Bromosuccinimide (NBS), a safe and easy-to-handle source of electrophilic bromine.
Table 1: Reagents and Materials for Bromination
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity (Example Scale) | Notes |
| 2-Amino-3-methylpyridine | 108.14 | 1.0 | 1.00 kg (9.25 mol) | Purity ≥98% |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.73 kg (9.71 mol) | Purity ≥99%. Protect from light and moisture. |
| Acetonitrile (MeCN) | 41.05 | - | 10 L | Anhydrous grade recommended. |
| Saturated Sodium Bicarbonate | - | - | ~5 L | For work-up. |
| Saturated Sodium Thiosulfate | - | - | ~2 L | For quenching excess bromine. |
| Brine | - | - | ~2 L | For work-up. |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~15 L | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~500 g | For drying organic phase. |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
Solid addition funnel or powder charging system.
-
Temperature control unit (chiller/heater).
-
Filtration apparatus (e.g., Nutsche filter-dryer).
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with 2-Amino-3-methylpyridine (1.00 kg, 9.25 mol) and acetonitrile (10 L). Begin agitation at 150-200 RPM to ensure full dissolution.
-
Cooling: Cool the reactor contents to 0-5 °C using the temperature control unit.
-
NBS Addition: Add the N-Bromosuccinimide (1.73 kg, 9.71 mol) portion-wise over 1-2 hours.
-
Rationale: The reaction is exothermic. Slow, controlled addition is critical to maintain the internal temperature below 10 °C, preventing the formation of di-brominated byproducts[7].
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC until consumption of the starting material is complete (typically 2-4 hours).
-
Quenching: Once complete, slowly add saturated sodium thiosulfate solution (~1 L) to quench any unreacted NBS. Then, add saturated sodium bicarbonate solution (~5 L) to neutralize the succinimide byproduct.
-
Extraction: Transfer the mixture to a suitable separation vessel. Extract the aqueous phase with ethyl acetate (3 x 5 L).
-
Rationale: Ethyl acetate is a suitable solvent for extracting the product while being relatively easy to remove under reduced pressure.
-
-
Washing: Combine the organic layers and wash with brine (2 L). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure to yield 5-Bromo-2-amino-3-methylpyridine as a solid. The crude product is often of sufficient purity (>95% by HPLC) to be carried forward to the next step. Expected yield: 1.60-1.70 kg (92-97%).
Step 2: Diazotization and Iodination
Principle: This step is a modified Sandmeyer-type reaction. The primary aromatic amine is converted to a diazonium salt using sodium nitrite in a strong acid. The diazonium group is an excellent leaving group and is subsequently displaced by an iodide nucleophile from potassium iodide to form the C-I bond.
Table 2: Reagents and Materials for Iodination
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity (Example Scale) | Notes |
| 5-Bromo-2-amino-3-methylpyridine | 187.04 | 1.0 | 1.60 kg (8.55 mol) | From Step 1. |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | - | 4.8 L (approx. 5 eq) | Handle with extreme care. |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.2 | 708 g (10.26 mol) | Purity ≥98%. |
| Potassium Iodide (KI) | 166.00 | 1.5 | 2.13 kg (12.83 mol) | Purity ≥99%. |
| Water (H₂O) | 18.02 | - | ~30 L | Deionized. |
| Dichloromethane (DCM) | 84.93 | - | ~15 L | For extraction. |
| 5N Sodium Hydroxide (NaOH) | 40.00 | - | As needed | For neutralization. Handle with care. |
Equipment:
-
50 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Temperature control unit.
-
Large-scale filtration equipment.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry.
-
Charge Amine and Acid: Under vigorous stirring, slowly add the 5-Bromo-2-amino-3-methylpyridine (1.60 kg, 8.55 mol) to chilled (0-5 °C) concentrated sulfuric acid (4.8 L) in the reactor.
-
Rationale: The dissolution is highly exothermic. A slow addition rate is crucial to maintain temperature control and prevent degradation.
-
-
Diazotization: Cool the mixture to -5 to 0 °C. Prepare a solution of sodium nitrite (708 g, 10.26 mol) in water (1.5 L) and add it dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Diazonium salts are unstable at higher temperatures. Maintaining a low temperature is essential for safety and to maximize yield[8]. The formation of nitrous acid is the key step for diazotization.
-
-
Iodination: In a separate vessel, dissolve potassium iodide (2.13 kg, 12.83 mol) in water (5 L). Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Safety Note: This step involves the evolution of nitrogen gas. Ensure adequate ventilation and headspace in the reactor. The addition should be controlled to manage the rate of gas evolution.
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until gas evolution ceases.
-
Work-up: Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of 5N NaOH solution, maintaining the temperature below 25 °C with external cooling.
-
Extraction and Isolation: Extract the mixture with dichloromethane (3 x 5 L). Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove residual iodine) and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to afford this compound as a solid. Expected yield: 1.95-2.20 kg (76-86%).
Process Safety and Hazard Analysis
Scaling up chemical synthesis requires a rigorous approach to safety. The protocols described involve several hazardous materials and potentially exothermic steps.
-
Hazardous Reagents:
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable and harmful if swallowed, inhaled, or in contact with skin[9][10]. Handle in a well-ventilated area with appropriate PPE.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Avoid contact with skin and eyes.
-
Sulfuric Acid & Sodium Hydroxide: Highly corrosive. Use appropriate face shields, gloves, and protective clothing. Always add acid to water, not the other way around.
-
Sodium Nitrite: An oxidizer. Contact with combustible material may cause fire. Toxic if swallowed.
-
Solvents (MeCN, EtOAc, DCM): Flammable and/or volatile. Use in an explosion-proof environment and avoid ignition sources[10].
-
-
Thermal Hazards:
-
The dissolution of the aminopyridine in sulfuric acid and the diazotization step are highly exothermic. Failure to control the temperature can lead to a runaway reaction and decomposition of the diazonium salt, which can be explosive under certain conditions. A reliable cooling system and continuous temperature monitoring are mandatory.
-
-
Gas Evolution:
-
The decomposition of the diazonium salt in Step 2 releases a large volume of nitrogen gas. The reaction must be performed in a system that can safely vent this gas to prevent pressure buildup.
-
Caption: Self-validating safety system for the synthesis protocol.
Analytical Characterization of Final Product
Ensuring the identity and purity of the final product is critical for its use in subsequent pharmaceutical synthesis. A multi-technique approach is recommended.
Table 3: Analytical Specifications for this compound
| Technique | Parameter | Specification |
| HPLC [11][12] | Purity | ≥ 98.0% (by area %) |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | |
| Detection | UV at 254 nm | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~8.2 ppm (d, 1H, pyridine H6), ~8.0 ppm (d, 1H, pyridine H4), ~2.5 ppm (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | Signals corresponding to 5 aromatic carbons and 1 methyl carbon. C-I bond will be significantly downfield. |
| Mass Spec. (EI-MS) | Molecular Ion [M]⁺ | m/z = 297.87 (based on C₆H₅BrIN) showing characteristic isotopic pattern for Br. |
| Melting Point | Range | To be determined experimentally. Should be a sharp range for pure material. |
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway to this compound, a highly valuable intermediate for pharmaceutical research and development. By understanding the rationale behind each step and adhering strictly to the safety and process control measures outlined, researchers and chemical engineers can confidently transition this synthesis from the laboratory to a larger scale. The multi-faceted analytical controls ensure that the final product meets the high-purity standards required for API synthesis.
References
- Benchchem. Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Loba Chemie.
- Carl ROTH.
- Benchchem. Application Notes: The Utility of 5-Bromo-2-methylpyridine in Pharmaceutical Synthesis.
- MDPI.
- Guidechem. How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?
- Chem-Impex. 6-Bromo-3-iodo-2-methylpyridine.
- LookChem. This compound CAS NO.376587-52-9.
- Wordpress. Safety Issues with Pyridine Ring Construction.
- Chem-Impex. 5-Bromo-2-cyano-3-methylpyridine.
- Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. Technical Support Center: Scaling Up Reactions with 5-Bromo-2-chloro-4-methylpyridine.
- Benchchem. challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijssst.info [ijssst.info]
- 8. Page loading... [guidechem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
One-pot synthesis strategies involving 5-Bromo-2-iodo-3-methylpyridine
An In-Depth Guide to One-Pot Synthesis Strategies Involving 5-Bromo-2-iodo-3-methylpyridine
Authored by a Senior Application Scientist
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine core is a privileged structure found in numerous FDA-approved drugs.[1] this compound is a particularly valuable building block, offering two distinct halogen atoms with differential reactivity. This intrinsic property allows for selective, sequential chemical transformations in a one-pot fashion, a methodology that significantly enhances synthetic efficiency.
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer profound advantages over conventional multi-step processes. They reduce the need for lengthy separation and purification of intermediates, minimize solvent waste, and can lead to higher overall yields, aligning with the principles of green chemistry.[2][3] The key to successful one-pot reactions with dihalogenated substrates like this compound lies in exploiting the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl, enabling chemoselective functionalization.[4]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on one-pot strategies that leverage the unique reactivity of this compound to construct complex, polysubstituted pyridine derivatives.
Application Note 1: Sequential One-Pot Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[5] By leveraging the disparate reactivity of the iodo and bromo substituents, a sequential, one-pot, dual Suzuki-Miyaura coupling can be achieved. The first coupling occurs selectively at the more labile C-I bond, followed by a second coupling at the more robust C-Br bond after the introduction of a new set of reagents into the same reaction vessel.
Causality Behind Experimental Choices
The success of this sequential strategy hinges on precise control over the reaction conditions. For the initial, more facile coupling at the C-2 iodo position, a standard and relatively mild palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is sufficient.[6] Following the completion of this first step, a more potent catalytic system is often required to activate the less reactive C-Br bond. This can be achieved by introducing a more electron-rich and sterically hindered phosphine ligand, which promotes the oxidative addition of the palladium catalyst to the C-Br bond, a typically rate-limiting step.
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
Step 1: Iodo-Selective Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the first arylboronic acid (1.1 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[6][7]
-
Heat the reaction mixture to 85-95 °C and stir vigorously.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting material is fully consumed (usually within 4-8 hours).
Step 2: Bromo-Selective Coupling (in the same pot)
-
Once Step 1 is complete, cool the reaction mixture to room temperature.
-
To the same flask, add the second, different arylboronic acid (1.2 equiv.) and a stronger base such as potassium phosphate (K₃PO₄, 2.5 equiv.).[6]
-
Optional but recommended for difficult couplings: Add a more robust ligand such as tri-tert-butylphosphine (tBu₃P) or introduce a different palladium precursor like Pd₂(dba)₃.
-
Re-seal the flask, ensure the inert atmosphere is maintained, and heat the mixture again, potentially to a slightly higher temperature (e.g., 100-110 °C).
-
Self-Validation: Monitor the formation of the di-substituted product and the consumption of the mono-substituted intermediate by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sequential Suzuki Coupling
| Parameter | Step 1 (Iodo-Coupling) | Step 2 (Bromo-Coupling) |
| Substrate | This compound | 5-Bromo-2-aryl-3-methylpyridine |
| Reagent | Arylboronic Acid #1 (1.1 eq) | Arylboronic Acid #2 (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Same, or add Pd₂(dba)₃/ligand |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Same |
| Temperature | 85-95 °C | 90-110 °C |
| Typical Time | 4-8 hours | 12-24 hours |
| Expected Yield | >90% (intermediate) | 70-85% (final product) |
Experimental Workflow Diagram
Caption: Workflow for one-pot sequential Suzuki-Miyaura coupling.
Application Note 2: Orthogonal One-Pot Sonogashira/Buchwald-Hartwig Amination
This powerful strategy enables the synthesis of pyridines bearing both an alkynyl group and an amino group, common pharmacophores in drug design. The sequence begins with a Sonogashira coupling at the C-2 iodo position, followed by a Buchwald-Hartwig amination at the C-5 bromo position. The conditions for these two named reactions are generally compatible within a one-pot framework.
Causality Behind Experimental Choices
The Sonogashira coupling is catalyzed by a combination of palladium and a copper(I) co-catalyst.[7] These conditions are highly selective for the C-I bond and typically do not disturb the C-Br bond at moderate temperatures. Once the alkyne is installed, the catalytic system for the Buchwald-Hartwig amination—requiring a palladium precursor, a specialized ligand (e.g., a biarylphosphine), and a strong base—is added directly to the pot to facilitate the C-N bond formation.
Experimental Protocol: Sonogashira/Buchwald-Hartwig Amination
Step 1: Iodo-Selective Sonogashira Coupling
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat three times.
-
Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by a liquid amine base (e.g., triethylamine or diisopropylethylamine, 2.5 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C.
-
Self-Validation: Monitor the consumption of the starting material by TLC/LC-MS until the reaction is complete (typically 2-6 hours).
Step 2: Bromo-Selective Buchwald-Hartwig Amination (in the same pot)
-
After cooling the reaction mixture, add the desired primary or secondary amine (1.2 equiv.).
-
Add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos or BINAP, 4-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate).
-
Heat the reaction mixture to 80-100 °C.
-
Self-Validation: Monitor the reaction until the mono-substituted intermediate is consumed.
-
Upon completion, perform a standard aqueous work-up followed by purification via column chromatography.
Data Presentation: Sonogashira/Buchwald-Hartwig Amination
| Parameter | Step 1 (Sonogashira) | Step 2 (Buchwald-Hartwig) |
| Substrate | This compound | 5-Bromo-2-alkynyl-3-methylpyridine |
| Reagent | Terminal Alkyne (1.2 eq) | Amine (1.2 eq) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) / CuI (5 mol%) | Pd₂(dba)₃ (2 mol%) / Ligand (4-5 mol%) |
| Base | Et₃N or DIPEA (2.5 eq) | NaOtBu or Cs₂CO₃ (2.0 eq) |
| Solvent | DMF or THF | Same |
| Temperature | RT to 60 °C | 80-100 °C |
| Typical Time | 2-6 hours | 10-20 hours |
| Expected Yield | >90% (intermediate) | 65-80% (final product) |
Orthogonal Reaction Pathway Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-iodo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-iodo-3-methylpyridine. This resource is designed to provide in-depth, practical guidance to overcome common challenges and maximize the yield and selectivity of your reactions. As a dihalogenated pyridine, this substrate offers unique opportunities for sequential, site-selective functionalization, but its successful application requires a nuanced understanding of the reaction parameters.
Understanding the Substrate: The Key to Regioselectivity
The foundational principle for working with this compound is the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate of the initial, often rate-determining, oxidative addition step is highly dependent on the carbon-halogen bond strength.[1] The general reactivity trend is C-I > C-Br > C-Cl.[2][3]
This inherent reactivity difference is the primary tool for achieving regioselectivity. The weaker carbon-iodine (C-I) bond at the 2-position will react preferentially with the palladium(0) catalyst over the stronger carbon-bromine (C-Br) bond at the 5-position.[3] By carefully controlling the reaction conditions, it is possible to selectively couple a boronic acid at the 2-position while leaving the 5-bromo position untouched for subsequent transformations.
Diagram: Regioselective Suzuki Coupling Pathway
Caption: Preferential oxidative addition at the more reactive C-I bond.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound in Suzuki couplings.
Issue 1: Low to No Conversion of Starting Material
Question: I've set up my Suzuki reaction, but I'm seeing very little or no consumption of my this compound. What's going wrong?
This is a common problem that usually points to an issue with the catalyst's activity or suboptimal reaction conditions.[4]
Troubleshooting Steps:
-
Verify Catalyst and Ligand Activity:
-
Cause: The primary culprit is often an inactive catalyst. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst "poisoning" or deactivation.[4][5] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
-
Solution: Employ a more robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[6][7] These ligands sterically shield the palladium, preventing inhibition by the pyridine nitrogen, and their electron-donating nature promotes the crucial oxidative addition step.[8]
-
-
Ensure an Inert Atmosphere:
-
Cause: Oxygen can degrade the Pd(0) catalyst and promote the unwanted homocoupling of boronic acids.[9][10]
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1][9] Maintain a positive pressure of inert gas throughout the reaction.[11]
-
-
Check Reagent Quality:
-
Cause: Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation (cleavage of the C-B bond).[6][12]
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider using more stable boronic esters, such as pinacol (Bpin) or MIDA esters, which release the boronic acid slowly under the reaction conditions.[1][13]
-
-
Optimize Reaction Temperature:
Issue 2: Formation of Significant Side Products
Question: My reaction is working, but my yield is low due to the formation of multiple side products. How can I improve the selectivity?
Side reactions are a major cause of yield loss. The most common culprits are homocoupling, protodeboronation, and dehalogenation.[14]
Troubleshooting Strategies:
| Side Product | Description & Common Cause | Mitigation Strategy |
| Homocoupling | Dimerization of the boronic acid (Ar-Ar) or the pyridine starting material.[12] Often caused by the presence of oxygen or the use of a Pd(II) precatalyst without an effective reductant.[10] | 1. Thorough Degassing: Rigorously exclude oxygen from the reaction.[9] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) source is effectively reduced in situ.[9] |
| Protodeboronation | Replacement of the boronic acid's C-B bond with a C-H bond.[10] This is accelerated by excess water, strong bases, and high temperatures.[1] | 1. Use Boronic Esters: Switch to more stable pinacol (Bpin) or MIDA boronic esters.[1][13] 2. Anhydrous Conditions: Use dry, anhydrous solvents and reagents.[9] 3. Milder Base: A weaker base like potassium fluoride (KF) can sometimes reduce the rate of this side reaction.[1] |
| Dehalogenation | Reduction of the C-I or C-Br bond to a C-H bond on the pyridine ring.[12] Can be caused by hydride sources in the reaction mixture (e.g., solvent impurities).[10] | 1. High Purity Reagents: Use high-purity, dry solvents.[1] 2. Optimize Catalyst/Ligand: Screen different catalyst systems, as some are more prone to this pathway.[7] 3. Adjust Base/Solvent: A change in the reaction medium can sometimes suppress this side reaction.[5] |
Issue 3: Loss of Regioselectivity (Coupling at the C-Br Position)
Question: I'm observing a mixture of products, with coupling occurring at both the iodo and bromo positions. How can I exclusively target the C-I bond?
While the C-I bond is significantly more reactive, aggressive reaction conditions can lead to the loss of selectivity.
Optimization Steps for Selectivity:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Choose the Right Ligand: Highly active, bulky ligands that facilitate oxidative addition at lower temperatures can enhance selectivity. Ligands like P(t-Bu)₃ or certain Buchwald phosphines have shown efficacy in selective couplings.[15]
-
Control Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Br position from occurring.
Frequently Asked Questions (FAQs)
Q1: Which base is best for this coupling reaction? The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[16][17] For challenging substrates like substituted pyridines, common choices include inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[6][10] K₃PO₄ is often an excellent starting point.[7] It's important to use a finely powdered, anhydrous base to ensure reproducibility.[7]
Q2: What is the best solvent system? A mixture of an organic solvent and water is often optimal.[12] The organic solvent (e.g., 1,4-dioxane, toluene, THF) helps to solubilize the organic reagents and catalyst, while the water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1] A common ratio is 4:1 or 5:1 organic solvent to water.[18]
Q3: Can I perform a second Suzuki coupling at the 5-bromo position after the first coupling at the 2-iodo position? Yes, this is one of the primary advantages of using this substrate. After the initial selective coupling at the C-I position, the resulting 5-bromo-2-aryl-3-methylpyridine can be isolated and subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, more active catalyst) to install a different aryl group at the 5-position.
Q4: My boronic acid is an ester (e.g., pinacol ester). Do I need to change the conditions? Boronic esters are excellent alternatives to boronic acids and are often more stable.[10] The general reaction conditions are very similar. The base (often with water) is still required to hydrolyze the ester in situ and form the active boronate species for transmetalation.
Diagram: Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: 5-Bromo-2-iodo-3-methylpyridine Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and help you achieve optimal results in your synthetic endeavors.
Principle of Regioselective Coupling
The key to successfully employing this compound in cross-coupling reactions lies in understanding the differential reactivity of its two halogen atoms. In palladium-catalyzed transformations, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl.[1] Consequently, the carbon-iodine bond at the C-2 position is significantly more reactive than the carbon-bromine bond at the C-5 position. This inherent difference allows for high regioselectivity, enabling selective functionalization at the 2-position while leaving the 5-bromo position available for subsequent transformations.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the most common side reactions encountered during the coupling of this compound and provides actionable solutions based on mechanistic principles.
Issue 1: Low or No Product Formation
A lack of conversion is a frequent issue, often attributable to catalyst deactivation or suboptimal reaction conditions.
-
Potential Cause A: Catalyst Inhibition (The "2-Pyridyl Problem") The lone pair of electrons on the pyridine nitrogen, particularly at the 2-position, can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[2] The presence of the 3-methyl group can introduce steric hindrance that may either mitigate or exacerbate this issue depending on the ligand used.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig collections are designed to promote the desired catalytic cycle and minimize catalyst inhibition by the pyridine nitrogen.[3]
-
Catalyst Precursor: Utilize a pre-formed palladium catalyst (e.g., XPhos Pd G3) which is often more active and stable under the reaction conditions.
-
Temperature Optimization: A moderate increase in reaction temperature can sometimes overcome the energy barrier for the desired reaction, but excessive heat can lead to catalyst decomposition.
-
-
Potential Cause B: Poor Reagent Quality Impurities in solvents, bases, or the boronic acid (in Suzuki coupling) can deactivate the catalyst.
Solutions:
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen. Use fresh, high-purity bases and coupling partners.
-
Boronic Acid Quality (Suzuki Coupling): Boronic acids can degrade over time. It is advisable to use freshly purchased or properly stored material.
-
Issue 2: Formation of Dehalogenated Byproduct (Hydrodehalogenation)
The replacement of the iodine or bromine atom with a hydrogen atom is a common side reaction, leading to the formation of 5-bromo-3-methylpyridine or 2-iodo-3-methylpyridine.
-
Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. Reductive elimination of the Pd-H species with the coordinated pyridine ring results in the dehalogenated product.
Solutions:
-
Choice of Base: Use a non-coordinating, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent Selection: Avoid alcohol-based solvents if dehalogenation is a significant issue. Anhydrous toluene or 1,4-dioxane are generally good choices.
-
Ligand Optimization: The choice of ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct. Screening different ligands may be necessary.
-
Issue 3: Homocoupling of Coupling Partners
This side reaction leads to the formation of dimers of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling).
-
Mechanism:
-
Suzuki Coupling: Homocoupling of boronic acids is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4]
-
Sonogashira Coupling (Glaser Coupling): The homocoupling of terminal alkynes is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[5]
Solutions:
-
Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Copper-Free Sonogashira: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol.
-
Slow Addition: In Sonogashira coupling, adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring homocoupling.
-
Issue 4: Loss of Regioselectivity (Reaction at the C-5 Bromo Position)
While the C-2 iodo position is significantly more reactive, harsh reaction conditions can lead to undesired coupling at the C-5 bromo position.
-
Potential Causes:
-
High Temperatures: Elevated temperatures can provide sufficient energy to overcome the higher activation barrier for oxidative addition at the C-Br bond.
-
Highly Active Catalyst Systems: Some very active catalyst systems may not discriminate as effectively between the two halogen atoms.
Solutions:
-
Temperature Control: Start with milder reaction temperatures (e.g., 60-80 °C) and only increase if the reaction is sluggish.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often sufficient for selective coupling at the iodo position.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the coupling of this compound?
A1: The coupling reaction will overwhelmingly occur at the 2-position (the site of the iodine atom). The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[6] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst.
Q2: How does the 3-methyl group influence the reaction?
A2: The 3-methyl group can have both electronic and steric effects. Electronically, as an electron-donating group, it can slightly increase the electron density of the pyridine ring, which may subtly affect the rate of oxidative addition. Sterically, its proximity to the C-2 reaction site can influence the choice of an appropriate bulky ligand to achieve a balance between promoting the reaction and avoiding excessive steric hindrance.[7]
Q3: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with this substrate?
A3: A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[3] Alternatively, a pre-formed catalyst like XPhos Pd G3 can be very effective. For the base, potassium phosphate (K₃PO₄) is often a reliable choice.[1]
Q4: I am observing a significant amount of a byproduct that I suspect is the deborylated starting material in my Suzuki reaction. What is happening?
A4: You are likely observing protodeborylation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially with heteroaromatic boronic acids under basic and heated conditions. To mitigate this, you can try using a milder base, lower reaction temperatures, or switch to a more stable boronic ester (e.g., a pinacol ester).
Q5: Can I perform a sequential coupling, first at the iodo position and then at the bromo position?
A5: Yes, the significant difference in reactivity between the C-I and C-Br bonds makes this compound an excellent substrate for sequential, regioselective cross-coupling reactions. After the initial coupling at the 2-position, the resulting 5-bromo-2-substituted-3-methylpyridine can be subjected to a second coupling reaction under more forcing conditions to functionalize the 5-position.[8]
Visualizing the Process
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low-yield reactions.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline adapted from procedures for similar substrates and should be optimized for specific arylboronic acids.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Results and Interpretation:
-
Successful Reaction: The desired product, 5-bromo-2-aryl-3-methylpyridine, should be the major product. The absence of starting material and minimal side products indicates a successful reaction.
-
Incomplete Conversion: If starting material remains, consider increasing the reaction time, temperature, or catalyst loading.
-
Side Product Formation: If dehalogenation or homocoupling products are observed, refer to the troubleshooting guide above to optimize the reaction conditions.
References
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(19), 4109–4112. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
- Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).
- Wikipedia contributors. (2023).
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. [Link]
- Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. (2025).
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Various Authors. (n.d.). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC. [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-2-iodo-3-methylpyridine
Introduction
Welcome to the technical support guide for the purification of crude 5-Bromo-2-iodo-3-methylpyridine (CAS 376587-52-9). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block in high purity. As a substituted halopyridine, this compound presents unique purification challenges, primarily due to the basicity of the pyridine nitrogen and the potential for co-eluting impurities from its synthesis.
This guide provides field-proven insights through a series of frequently asked questions, detailed troubleshooting guides, and step-by-step protocols to empower you to overcome common obstacles and achieve your desired product purity.
PART 1: Safety First - Essential Handling Precautions
Before beginning any purification protocol, it is critical to acknowledge the potential hazards associated with this compound and related halogenated compounds.
-
Handling: Always handle the compound in a well-ventilated chemical fume hood.[1][2] Halogenated pyridines can be toxic and may emit poisonous fumes.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles conforming to EN166 standards, and a flame-resistant lab coat.[4][5]
-
Spills: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[2] Use an inert absorbent material like sand or vermiculite for larger spills and place it in a labeled container for disposal.[2][3]
-
Storage: Store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C, tightly sealed to protect it from moisture and light.[1][6]
PART 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions to guide your purification strategy.
Q1: What are the likely impurities in my crude this compound reaction mixture?
Impurities typically arise from the starting materials, side reactions, or degradation. A common synthesis involves the iodination of 2,5-Dibromo-3-methylpyridine.[6] Therefore, potential impurities include:
-
Unreacted Starting Material: 2,5-Dibromo-3-methylpyridine.
-
Isomeric Byproducts: Formation of other halogenated isomers or di-iodinated species can occur.
-
Related Impurities: Depending on the synthetic route, precursors like 5-bromo-2-methylpyridine or 2-amino-5-bromo-3-methylpyridine could be present.[7][8]
-
Reagents: Residual reagents from the synthesis, such as sodium iodide or acetyl chloride, and their byproducts.[6]
-
Degradation Products: Halogenated pyridines can be sensitive to heat and acid, potentially leading to decomposition.[9][10]
Q2: What is the best initial purification technique: column chromatography or recrystallization?
The choice depends on the physical state and purity of your crude material.
-
Column Chromatography: This is the most versatile and commonly cited method, especially if the crude product is an oil or a complex mixture of solids with similar polarities.[6] It is highly effective at separating the target compound from both more polar and less polar impurities.
-
Recrystallization: If your crude product is a solid and has a relatively high initial purity (>85-90%), recrystallization can be a highly efficient method for removing smaller amounts of impurities. It is generally faster and uses less solvent than chromatography. However, finding a suitable solvent system can be challenging.[11]
Q3: How do I choose an appropriate solvent system for Thin Layer Chromatography (TLC) and column chromatography?
A systematic approach to TLC is crucial for developing a successful column separation.
-
Start with a standard solvent system: A mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is a classic starting point.
-
Aim for an optimal Rf value: For effective separation via flash chromatography, the Rf (retention factor) of the target compound, this compound, should be approximately 0.2-0.4.[10][12]
-
Adjust Polarity:
-
If the Rf is too high (spot runs too fast), decrease the polarity by reducing the amount of ethyl acetate.
-
If the Rf is too low (spot stays near the baseline), increase the polarity by adding more ethyl acetate.
-
-
Example Starting Ratios: Begin with test ratios such as 9:1, 4:1, and 1:1 Hexanes:Ethyl Acetate. A reported successful eluent ratio for this compound started with n-hexane/ethyl acetate at 98:2.[6]
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 98:2 to 95:5 | Very Low | Eluting non-polar impurities. |
| 90:10 to 80:20 | Low-Medium | Often the ideal range for eluting the target compound. |
| 70:30 to 50:50 | Medium-High | Eluting more polar impurities or if the target is highly polar. |
Q4: Why are the spots for my pyridine compound streaking or "tailing" on the TLC plate?
Peak tailing is a classic issue when purifying basic compounds like pyridines on standard silica gel.[10][13] The root cause is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9][10] This leads to non-uniform elution and poor separation. This issue is a primary focus of the troubleshooting guide below.
PART 3: Troubleshooting Guide - Overcoming Purification Hurdles
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Column Chromatography Problems
Q: My compound is tailing badly on the silica gel column, resulting in broad peaks and poor separation. How do I fix this?
-
Symptom: The collected fractions containing the product are numerous and show significant overlap with impurities. The spot on the TLC plate is elongated rather than round.
-
Causality: As mentioned in the FAQ, this is due to the acidic nature of the silica gel interacting with your basic pyridine derivative.[5] This interaction is a form of strong, non-specific binding that slows the elution of the compound in an uneven manner.
-
Solutions:
-
Neutralize the Eluent: Add a small amount of a volatile base, typically 0.1-1% triethylamine (TEA), to your eluent system (e.g., Hexanes:Ethyl Acetate).[10] The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively masking them from your product and allowing for a much sharper, symmetrical elution profile.
-
Use a Different Stationary Phase: If tailing persists or your compound is sensitive to bases, consider switching to a less acidic stationary phase. Alumina (neutral or basic) is a common alternative that often gives better results for basic compounds.[10][14]
-
Use End-Capped Silica: For HPLC or more advanced chromatography, using an "end-capped" silica column, where the residual silanol groups are chemically deactivated, can produce symmetrical peaks.[13]
-
Q: I have poor separation (co-elution) between my product and an impurity. What are my options?
-
Symptom: TLC analysis shows two spots with very close Rf values. Fractions from the column contain a mixture of both compounds.
-
Causality: The impurity and the product have very similar polarities and affinities for the stationary phase.
-
Solutions:
-
Optimize the Eluent System: Small changes can have a big impact. Try switching one of the solvents to alter the selectivity. For example, replace hexanes with toluene to introduce π-π interactions, or replace ethyl acetate with dichloromethane or MTBE.
-
Run a Shallow Gradient: Instead of running the column isocratically (with a single solvent ratio), use a gradient elution. Start with a very non-polar mobile phase to elute early impurities, and then slowly and gradually increase the polarity. This can often resolve closely eluting compounds.
-
Increase Column Length/Decrease Particle Size: Use a longer column or silica gel with a smaller particle size (higher mesh). This increases the number of theoretical plates and enhances resolving power, though it may also increase backpressure.[13]
-
Q: My product seems to be decomposing on the column, leading to low recovery. What should I do?
-
Symptom: The total mass of material recovered from the column is significantly lower than the starting crude mass, even after accounting for impurities. TLC of the fractions shows new, unexpected spots.
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Halogenated compounds can sometimes be unstable on silica.
-
Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine.[2] This deactivates the acidic sites that may be causing decomposition.
-
Run the Column Quickly: Flash chromatography is designed to be fast to minimize contact time between the compound and the stationary phase.[15] Avoid letting a packed column sit for extended periods.
-
Switch to Alumina: As mentioned, alumina is a less acidic alternative and may prevent degradation.[10]
-
Issue 2: Recrystallization Failures
Q: My compound is "oiling out" as a liquid instead of forming solid crystals. How can I resolve this?
-
Symptom: Upon cooling the saturated solution, a separate liquid phase (an oil) forms instead of a crystalline solid.
-
Causality: This commonly occurs when the solution is too supersaturated or is cooled too quickly. It can also happen if the boiling point of the solvent is higher than the melting point of the compound or its impure form.[11]
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool much more slowly.
-
Lower the Solvent Boiling Point: Choose a different solvent or solvent mixture with a lower boiling point.
-
Induce Nucleation by Scratching: Once the solution is cool, scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[11]
-
Q: No crystals are forming, even after extensive cooling. What are the next steps?
-
Symptom: The solution remains clear and homogenous even after cooling in an ice bath.
-
Causality: The solution is not sufficiently saturated, meaning too much solvent was used initially.
-
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution or use a rotary evaporator to remove a portion of the solvent. Once you observe slight turbidity or crystal formation, allow it to cool slowly again.
-
Add an Anti-Solvent: If you are using a single solvent, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until it just starts to become cloudy, then allow it to stand and cool. For this compound, if dissolving in a polar solvent like ethanol, a non-polar anti-solvent like hexane or water could be effective.[11]
-
PART 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol describes a standard procedure for purifying this compound on a scale of 1-5 grams.
1. Preparation and Eluent Selection:
-
Determine the optimal eluent system using TLC as described in the FAQ, targeting an Rf of ~0.3 for the product. A system of Hexanes:Ethyl Acetate with 0.5% triethylamine (TEA) is a robust starting point.[10][15]
-
Prepare at least 1L of the chosen eluent. For a 1-5 g scale, a column diameter of 50 mm is appropriate.[15]
2. Column Packing (Dry Pack Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[16]
-
Add a 1-2 cm layer of sand.[16]
-
Fill the column with dry silica gel (230-400 mesh) to a height of about 6-8 inches.
-
Gently tap the column to pack the silica.
-
Add another 1-2 cm layer of sand on top of the silica gel.[10]
-
Wet the column by slowly passing your least polar eluent through the packed silica until it is fully saturated. Do not let the column run dry.[16]
3. Sample Loading:
-
Dissolve your crude material (1-5 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).
-
Carefully pipette the solution onto the top layer of sand.
-
Allow the solvent level to drop until it is just absorbed into the sand.
-
Gently add a small amount of fresh eluent, and again allow it to absorb. Repeat this wash step 2-3 times to ensure all your compound is loaded onto the silica bed.[16]
4. Elution and Fraction Collection:
-
Carefully fill the column with your eluent.
-
Apply gentle positive pressure using compressed air or a pump to achieve a flow rate of approximately 2 inches per minute.[16]
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL for a 50 mm column).
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent and triethylamine.
Diagram: Flash Chromatography Workflow
Caption: A streamlined workflow for purifying this compound via flash chromatography.
Protocol 2: Recrystallization
1. Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) and mixed solvent systems (e.g., ethanol/water, acetone/hexanes).[11]
-
Add the chosen solvent dropwise to a test tube while heating gently until the solid just dissolves.
-
Allow the tube to cool slowly to room temperature, then in an ice bath.
-
A good solvent system is one where the compound is soluble when hot but poorly soluble when cold, forming high-quality crystals upon cooling.
2. Recrystallization Procedure (Large Scale):
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Swirl constantly.
-
If using a mixed-solvent system, dissolve the solid in a minimum of the "good" (high solubility) solvent, then add the "bad" (low solubility) solvent dropwise while hot until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Diagram: Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- CymitQuimica. (2022).
- Fisher Scientific. (2025).
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- ECHEMI. (n.d.). 5-Bromo-3-hydroxy-2-methylpyridine SDS.
- BenchChem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide.
- Jubilant Ingrevia. (n.d.).
- Apollo Scientific. (2023).
- BenchChem. (2025).
- Zakarian Group, UC Santa Barbara. (n.d.).
- ChemicalBook. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 376587-52-9 this compound.
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (2025).
- MIT OpenCourseWare. (n.d.).
- International Journal of Scientific Study. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 376587-52-9 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Selection for 5-Bromo-2-iodo-3-methylpyridine
Welcome to the technical support guide for reactions involving 5-Bromo-2-iodo-3-methylpyridine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to facilitate efficient and selective catalyst-driven transformations. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure your experimental success.
Core Principle: The Chemoselectivity Challenge
This compound presents a unique synthetic opportunity due to its two distinct halogen atoms. The key to its successful functionalization lies in understanding and controlling the chemoselectivity of cross-coupling reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition, the crucial first step of most cross-coupling catalytic cycles, follows a well-established trend: C–I > C–Br >> C–Cl .[1][2]
This inherent reactivity difference is the cornerstone of sequential functionalization. Milder reaction conditions can be employed to selectively target the more labile Carbon-Iodine bond at the C2 position, leaving the more robust Carbon-Bromine bond at the C5 position intact for a subsequent, different coupling reaction under more forcing conditions.
Logical Workflow for Sequential Coupling
The following diagram outlines the decision-making process for the stepwise functionalization of this compound.
Caption: Decision workflow for sequential cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions? The Carbon-Iodine (C-I) bond at the 2-position is significantly more reactive than the Carbon-Bromine (C-Br) bond at the 5-position. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst.[1][3]
Q2: How can I achieve selective coupling at the C2-Iodo position? To selectively functionalize the C2-Iodo position, use mild reaction conditions. This typically involves lower reaction temperatures (e.g., room temperature to 80°C), a highly active Pd(0) catalyst source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable base. These conditions provide enough energy to activate the C-I bond without significantly affecting the C-Br bond.[4][5]
Q3: After reacting at the C-I bond, what conditions are needed for the C-Br bond? Coupling at the less reactive C-Br bond requires more forcing conditions. This usually means higher temperatures (e.g., 90-120°C) and a more robust catalytic system. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is often necessary.[2][6][7] These ligands help stabilize the catalyst at higher temperatures and facilitate the more difficult oxidative addition into the C-Br bond.[8]
Q4: Why is my reaction failing even when targeting the more reactive C-I bond? My catalyst seems to be inactive. This is a common issue when working with pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7][9][10] To overcome this, the use of bulky, electron-rich ligands is highly recommended even for the more reactive C-I bond. These sterically demanding ligands can prevent the pyridine nitrogen from binding to the palladium center, thus preserving the catalyst's activity.[8][11]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My Suzuki coupling at the C-I position is sluggish and gives low yield. What should I try first? A: A sluggish reaction at the more reactive C-I site often points to catalyst inhibition or suboptimal conditions.
-
Ligand Choice is Critical: Even for the C-I bond, standard catalysts like Pd(PPh₃)₄ may be inhibited by the pyridine nitrogen.[10] Switch to a palladium pre-catalyst or an in-situ system using a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[7][12] These ligands promote the formation of a highly active, coordinatively unsaturated Pd(0) species that is less susceptible to pyridine binding.[8]
-
Base Selection: The base is not just a spectator; it activates the boronic acid for transmetalation.[13] For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[7] Ensure the base is finely powdered and anhydrous.
-
Solvent System: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard. Often, a small amount of water is beneficial, especially when using phosphate or carbonate bases, as it can aid in dissolving the base and facilitating the catalytic cycle.[7][14]
Q: I'm attempting a Buchwald-Hartwig amination, but I'm only recovering starting material. What's wrong? A: Buchwald-Hartwig aminations are particularly sensitive to catalyst, ligand, and base choice.[15]
-
Catalyst System: This reaction almost always requires a specialized ligand. Use a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a proven Buchwald ligand (e.g., XPhos, RuPhos).[12][16] First-generation ligands are often ineffective for heteroaromatic substrates.[15]
-
Strong, Non-nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[16] Ensure it is fresh and handled under an inert atmosphere.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the base and poison the catalyst. Use anhydrous solvents and rigorously exclude air and water.[12]
Problem: Lack of Selectivity
Q: I'm trying to react only at the C-I bond, but I'm seeing significant formation of the di-substituted product. How do I improve selectivity? A: This indicates your "mild" conditions are too harsh.
-
Lower the Temperature: This is the most effective way to increase selectivity. Start at room temperature and only increase it gradually if no reaction occurs.
-
Change Catalyst: A highly reactive catalyst system with a bulky ligand might be active enough to slowly attack the C-Br bond even at lower temperatures. Consider using a less reactive catalyst, such as Pd(PPh₃)₄, which often provides good selectivity for C-I over C-Br.[4]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the mono-substituted product is maximized, before significant di-substitution occurs.
Problem: Side Reactions
Q: I'm observing significant amounts of boronic acid homocoupling in my Suzuki reaction. How can I minimize this? A: Homocoupling is often caused by the presence of oxygen.[6][14]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use (e.g., by freeze-pump-thaw cycles or sparging with argon for 30-60 minutes).
-
Maintain Inert Atmosphere: Keep the reaction under a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.
-
Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[6]
Q: My reaction is producing a dehalogenated byproduct. What causes this and how can I prevent it? A: Hydrodehalogenation is the reduction of the C-X bond to a C-H bond.
-
Source of Hydride: This side reaction can be caused by trace amounts of water or impurities in the reagents (e.g., the amine in a Buchwald-Hartwig reaction).[6] Ensure all solvents and reagents are scrupulously dry.
-
Optimize Base and Ligand: The choice of base and ligand can influence the rate of hydrodehalogenation. Screening different combinations may be necessary to find a system that favors cross-coupling.[7]
-
Lower Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize it.[12]
Problem: Catalyst Decomposition
Q: My reaction mixture turned black and the reaction stalled. What happened? A: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[17] The active, soluble Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.
-
Oxygen Contamination: This is a primary cause. Ensure your inert atmosphere technique is flawless.[17]
-
Ligand Instability: The phosphine ligand may be degrading, especially at high temperatures, leaving the palladium center unprotected. Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand or a more sterically hindered Buchwald ligand.[6]
-
Excessive Temperature: High temperatures accelerate catalyst decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[17]
Data & Protocols
Catalyst System Recommendations
| Reaction Type | Target Bond | Palladium Source | Recommended Ligand(s) | Typical Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | C2-Iodo | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 60 - 85 |
| Suzuki-Miyaura | C5-Bromo | Pd(OAc)₂ / Pd₂(dba)₃ | XPhos / SPhos | K₃PO₄ / Cs₂CO₃ | Toluene or Dioxane | 90 - 110 |
| Buchwald-Hartwig | C2-Iodo | Pd₂(dba)₃ | RuPhos / BrettPhos | NaOtBu / LHMDS | Toluene or Dioxane | 80 - 100 |
| Buchwald-Hartwig | C5-Bromo | Pd(OAc)₂ | XPhos / GPhos | NaOtBu | Toluene | 100 - 120 |
| Sonogashira | C2-Iodo | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N / DIPA | THF or DMF | RT - 50 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the C2-Iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 v/v ratio.[18][19]
-
Reaction: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C5-Bromo Position (Post C2-functionalization)
This protocol assumes the C2-position has already been functionalized and targets the remaining C5-Bromo position.
Materials:
-
2-Aryl-5-bromo-3-methylpyridine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the 2-Aryl-5-bromo-3-methylpyridine, NaOtBu, Pd₂(dba)₃, and RuPhos to a dry sealed tube or microwave vial.[16]
-
Reagent Addition: Add anhydrous toluene, followed by the amine, via syringe.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110°C with vigorous stirring for 16-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualization
Caption: Suzuki-Miyaura cycle highlighting selective oxidative addition.
References
- Academax. (n.d.). Study on Catalyst Deactivation Kinetics of Pyridine Chlorination.
- Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis.
- Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2rNVDqx7YbmDx7tEVkBK5xaYXF2sGosT_uvUNC6sXPIe61_VrxLvB1uEZhKC0pYoe8ZyaX6QLHVIIztD_nMDVq7hf1mpCYLn6mJWeCtJAwGR8grOVFtyWZ6j57fZY5xHtZGSSn24GzK60dDX9DupQnvurGwsCjt8hNjAYeoXrrVk0lFVWg6yINlxWh184gBRLzLSsE4EQo1U3BCaJRQBOD3h6tOPSluMQ0yaYskvt]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in 5-Bromo-2-iodo-3-methylpyridine amination
Welcome to the technical support center for the amination of 5-Bromo-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve high conversion and selectivity in your C-N bond formation reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no conversion in my amination reaction with this compound. What are the primary factors to investigate?
Low conversion is a common hurdle in cross-coupling reactions and can stem from several sources. A systematic approach to troubleshooting is essential.[1][2] The key areas to examine are the catalyst system's activity, the reaction conditions, and the purity of your reagents.[3]
-
Catalyst Deactivation: The pyridine nitrogen's lone pair can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[4] The formation of palladium black, which is aggregated and inactive palladium, is a visual indicator of catalyst decomposition and can be triggered by high temperatures or an incorrect ligand-to-palladium ratio.[4]
-
Substrate Reactivity: The substrate, this compound, presents two potential reaction sites: the C-I bond and the C-Br bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[5][6] Therefore, selective amination at the 2-position (C-I) is generally expected. However, suboptimal conditions can lead to a lack of reactivity or side reactions.
-
Reagent Quality: The purity of the amine, base, and solvent is critical. The presence of moisture or other impurities can poison the catalyst and hinder the reaction.[3] Amines, in particular, should be purified before use.[3]
Q2: How do I choose the optimal catalyst system (palladium precursor and ligand) for the amination of this specific substrate?
The choice of the palladium precursor and, more importantly, the ligand is crucial for a successful amination, especially with a potentially inhibiting substrate like a pyridine derivative.[4]
-
Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be effective.[7] Pd(II) precursors require an in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine itself.[6][8] Pre-formed catalysts, or precatalysts, can offer more consistent results by avoiding the variability of in situ catalyst formation.[3][8]
-
Ligand Selection: For pyridine substrates, bulky and electron-rich phosphine ligands are often necessary.[4] These ligands stabilize the palladium center, promote the desired catalytic cycle, and can shield the palladium from the inhibitory pyridine nitrogen.[4][9] Commonly successful ligands for such transformations include biaryl phosphines like XPhos, SPhos, and RuPhos.[4][9][10] Bidentate ligands such as BINAP and Xantphos can also be effective.[5][11][12]
Q3: What is the role of the base in this reaction, and how does its choice affect the outcome?
The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the palladium-amido intermediate, which is a key step before reductive elimination.[13] The choice of base can significantly impact the reaction rate and the tolerance of other functional groups.[10]
-
Strong Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates.[10] However, they can be incompatible with base-sensitive functional groups on your amine or aryl halide.[10]
-
Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.[6][10] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.[10] The particle size and solubility of inorganic bases can also influence the reaction rate.[8]
Q4: Can the solvent choice impact the low conversion of my amination reaction?
Absolutely. The solvent influences the solubility of the reagents, the stability of the catalytic species, and the overall reaction rate.[10][14]
-
Aprotic Solvents: Anhydrous, aprotic solvents are generally recommended to avoid side reactions like solvolysis.[10] Common choices include toluene, dioxane, and tetrahydrofuran (THF).[10][15]
-
Solvent Polarity: The polarity of the solvent can affect the solubility of the reaction components. For more polar substrates, solvents like DMF might be considered, but caution is advised as coordinating solvents can sometimes inhibit the palladium catalyst.[10]
-
Degassing: It is crucial to use degassed solvents to prevent oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which is a common cause of low conversion.[4][15]
Troubleshooting Guide for Low Conversion
This guide provides a systematic workflow to diagnose and resolve low conversion issues in the amination of this compound.
// Nodes Start [label="Low Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Purity & Integrity\n(Amine, Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSetup [label="Ensure Inert Atmosphere\n(Degassed Solvent, N2/Ar Purge)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCatalyst [label="Screen Catalyst System\n(Ligand & Pd Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeBase [label="Screen Base\n(Strength & Type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeConditions [label="Adjust Reaction Conditions\n(Temperature & Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Crude Reaction Mixture\n(LC-MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProducts [label="Side Products Identified?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrodehalogenation [label="Address Hydrodehalogenation\n(Lower Temp, Weaker Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoReaction [label="Starting Material Unchanged?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseActivity [label="Increase Catalyst Activity\n(Higher Temp, Stronger Base, Different Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> CheckSetup; CheckSetup -> Analysis; Analysis -> NoReaction; NoReaction -> IncreaseActivity [label="Yes"]; IncreaseActivity -> OptimizeCatalyst; OptimizeCatalyst -> OptimizeBase; OptimizeBase -> OptimizeConditions; OptimizeConditions -> Success; NoReaction -> SideProducts [label="No"]; SideProducts -> Hydrodehalogenation [label="Yes"]; Hydrodehalogenation -> OptimizeBase; SideProducts -> OptimizeCatalyst [label="No, other issues"]; }
Caption: A logical workflow for troubleshooting low conversion.Data Summary for Reaction Optimization
Systematic screening of reaction parameters is often the most effective way to overcome low conversion. The following tables provide starting points for optimization.
Table 1: Recommended Catalyst Systems for Pyridine Amination
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 | A robust system for many challenging substrates. |
| Pd(OAc)₂ | RuPhos | 1-2 | Often effective for heteroaromatic couplings.[13] |
| XPhos Pd G3 | (precatalyst) | 1-2 | A reliable precatalyst that can simplify reaction setup.[12] |
| PdCl₂(dppf) | (precatalyst) | 2-5 | A classic choice, though may require higher temperatures. |
Table 2: Base and Solvent Selection Guide
| Base | pKa of Conjugate Acid | Recommended Solvents | Key Considerations |
| NaOtBu | ~19 | Toluene, Dioxane, THF | High reactivity; may not be suitable for base-sensitive functional groups. |
| LHMDS | ~26 | THF, Toluene | Strong, non-nucleophilic base; useful for protic functional groups. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Good for base-sensitive substrates; may require higher temperatures. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Economical and well-tolerated by many functional groups. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should serve as a starting point and may require optimization for your specific amine coupling partner.
Protocol 1: General Procedure with Pd₂(dba)₃ / RuPhos
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (1-2 mol %), and RuPhos (2-4 mol %). Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon) three times.[13]
-
Reagent Addition: Under a positive pressure of the inert gas, add the sodium tert-butoxide (1.2-1.5 equiv.).[13] Add anhydrous, degassed toluene via syringe.[13] Finally, add the amine (1.1-1.2 equiv.) via syringe.[13]
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening for Optimization
For challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.
-
Plate Setup: In an array of oven-dried reaction vials in a reactor block, add the this compound (1.0 equiv.) and the selected base (2.0-3.0 equiv.).[4]
-
Stock Solutions: Prepare stock solutions of various palladium precursors and ligands in a degassed solvent.[4][16]
-
Catalyst Addition: Add the appropriate catalyst and ligand solutions to each vial.[4][16]
-
Amine Addition: Add the amine stock solution to all vials.[16]
-
Reaction: Seal the reactor block and place it on a heated stirring plate at the desired temperature for a set time (e.g., 12-24 hours).[16]
-
Analysis: After cooling, quench the reactions and analyze the product formation in each vial by LC-MS to determine the most effective conditions.[16]
Mechanistic Insights
Understanding the catalytic cycle is key to troubleshooting. The Buchwald-Hartwig amination proceeds through a series of well-defined steps.
// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido [label="Pd(II)-Amido\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + Ar-I"]; OxAdd -> AmineCoord [label=" + R2NH"]; AmineCoord -> Amido [label=" - Base-H+X-"]; Amido -> Pd0 [label="Reductive\nElimination"]; Amido -> Product [style=dashed, arrowhead=none]; Product -> Amido [label="Ar-NR2", style=dashed, arrowhead=none, len=0.1]; }
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[5][11]The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the aryl halide.[5]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amido intermediate.[13]
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[5]
Any factor that inhibits one of these steps, such as catalyst poisoning or slow reductive elimination, will result in low conversion.
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting By-product Formation in Pd-Catalyzed Amination of Pyrimidines.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ACS Omega. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- National Institutes of Health. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Lund University. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ACS Publications. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalytic Amination of Aryl Halides.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- RSC Publishing. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions.
- University of California, Irvine. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates.
- ACS Publications. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- National Institutes of Health. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
- ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2021). Identifying palladium culprits in amine catalysis.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
- DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Semantic Scholar. (2011). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Identifying byproducts in the synthesis of 5-Bromo-2-iodo-3-methylpyridine
Welcome to the technical support guide for the synthesis of 5-Bromo-2-iodo-3-methylpyridine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to purity and byproduct formation during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic origins of common impurities and provide actionable troubleshooting strategies.
Synthesis Overview: The Primary Pathway
The most common and scalable route to this compound begins with 2-Amino-3-methylpyridine. The synthesis is typically a two-step process: an electrophilic bromination followed by a Sandmeyer-type diazotization and iodination. While seemingly straightforward, each step presents unique challenges that can lead to a range of predictable, yet difficult-to-separate, byproducts.
Caption: Key reaction pathways and origins of common byproducts.
Quantitative Data Summary
For ease of tracking and analysis, the molecular weights and CAS numbers of the key species are provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |
| 2-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | 1603-40-3 | Starting Material |
| 2-Amino-5-bromo-3-methylpyridine | C₆H₇BrN₂ | 187.04 | 3430-21-5 | Intermediate |
| This compound | C₆H₅BrIN | 297.92 | 376587-52-9 | Final Product |
| 2-Amino-3,5-dibromo-3-methylpyridine | C₆H₆Br₂N₂ | 265.94 | N/A | Byproduct (Step 1) |
| 5-Bromo-2-hydroxy-3-methylpyridine | C₆H₆BrNO | 204.03 | 142408-73-1 | Byproduct (Step 2) |
Recommended Protocol: Sandmeyer Iodination (Step 2)
This protocol is optimized to minimize the formation of the hydroxypyridine byproduct and ensure complete conversion of the intermediate.
Materials:
-
2-Amino-5-bromo-3-methylpyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 - 1.5 eq)
-
Potassium Iodide (KI) (1.5 - 2.0 eq)
-
Deionized Water
-
Ice
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Acid Charge: To the reaction vessel, add concentrated sulfuric acid and cool the vessel in an ice/salt bath to an internal temperature of -5 to 0 °C.
-
Substrate Addition: Slowly add the 2-Amino-5-bromo-3-methylpyridine to the cold sulfuric acid. The addition should be portion-wise to maintain the temperature below 5 °C. Stir until all solids are dissolved.
-
Diazotization: Dissolve the sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture using the addition funnel, ensuring the tip of the funnel is below the surface of the liquid. Critically, maintain the internal temperature between -5 and 5 °C throughout the addition. A slight excess of nitrite is used to ensure full conversion.
-
Diazonium Salt Formation: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-45 minutes.
-
Iodination: Dissolve the potassium iodide in a minimal amount of cold deionized water. Add this solution dropwise to the diazonium salt mixture. Control the addition rate to keep the temperature below 10 °C. Vigorous gas (N₂) evolution will be observed.
-
Reaction Completion: After the iodide addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the intermediate.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture to a pH of 7-8 using a suitable base (e.g., aqueous NaOH or NaHCO₃). The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water and sodium thiosulfate solution (to remove excess iodine), and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
References
- Vertex AI Search, based on an aggregation of chemical synthesis d
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97. Retrieved from Sigma-Aldrich product page. [6]3. Ottokemi. (n.d.). 2-Amino-5-bromo-3-methylpyridine, 97%. Retrieved from Ottokemi product page. [7]4. Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Retrieved from a chemical supplier article. [8]5. ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine synthesis. Retrieved from ChemicalBook. [9]6. Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [2]7. ResearchGate. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from ResearchGate, citing a study on the synthesis process. [3]8. Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [4]9. Guidechem. (n.d.). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?. Retrieved from Guidechem. [10]10. BOC Sciences. (n.d.). This compound. Retrieved from BOC Sciences product page. [11]11. Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [5]12. Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Retrieved from Google Patents. [12]13. ECHEMI. (n.d.). This compound. Retrieved from ECHEMI product page. [13]14. Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
Improving regioselectivity in reactions with 5-Bromo-2-iodo-3-methylpyridine
Welcome to the technical support center for 5-Bromo-2-iodo-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide clear, actionable guidance on achieving high regioselectivity in reactions with this versatile dihalogenated pyridine intermediate. We will explore the fundamental principles governing its reactivity and provide detailed troubleshooting for common synthetic challenges.
Section 1: Fundamentals of Regioselectivity (FAQs)
This section addresses foundational questions regarding the differential reactivity of the C-I and C-Br bonds.
Q1: Why is regioselectivity a primary concern when working with this compound?
A1: this compound features two different halogen atoms at distinct positions (C2 and C5). For multi-step syntheses, it is often critical to functionalize only one of these sites while leaving the other intact for a subsequent transformation. This selective reaction at a specific position is known as regioselectivity. Achieving high regioselectivity is essential to avoid the formation of product mixtures, which simplifies purification, maximizes yield, and ensures the synthesis of the correct target molecule.[1]
Q2: In a typical palladium-catalyzed cross-coupling reaction, which halogen is more reactive and why?
A2: The reactivity of halogens in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions follows the general trend: I > Br >> Cl > F .[2] This order is primarily governed by the carbon-halogen bond dissociation energy. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond, making it more susceptible to cleavage and oxidative addition to the Pd(0) catalyst.[2] Therefore, under controlled conditions, the C-I bond at the 2-position of this compound will react preferentially.
Q3: Does the position of the halogen on the pyridine ring affect its reactivity?
A3: Yes. In addition to the inherent reactivity of the halogen itself, its position on the pyridine ring plays a crucial role. The pyridine nitrogen is electron-withdrawing, which can influence the electron density at different positions of the ring. For dihalogenated pyridines, the C2 and C4 positions are generally more electrophilic and thus more activated towards oxidative addition compared to the C3 and C5 positions.[3] In the case of this compound, the highly reactive iodine is already at the activated C2 position, further enhancing the potential for selective functionalization.
Section 2: Troubleshooting Guide for Common Reactions
This section provides specific troubleshooting advice in a question-and-answer format for challenges encountered during common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Q4: My Suzuki-Miyaura coupling is not regioselective, and I'm getting a mixture of products from reactions at both the C-I and C-Br positions. How can I fix this?
A4: A loss of regioselectivity in Suzuki coupling indicates that the reaction conditions are too harsh, leading to the undesired activation of the stronger C-Br bond. The key is to find conditions that are energetic enough to activate the C-I bond but not the C-Br bond.
Troubleshooting Workflow: Improving Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Detailed Solutions:
| Problem Area | Probable Cause | Recommended Solution |
| Temperature | High temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage. | Lower the temperature. Start reactions at room temperature and gently warm to 40-60 °C only if necessary. Avoid temperatures above 80 °C for the initial selective coupling. |
| Catalyst System | Highly active catalyst systems (e.g., those with bulky, electron-rich Buchwald-type ligands) can be less selective.[4] | Use a less reactive catalyst. A standard catalyst like Pd(PPh₃)₄ is often an excellent choice for selective C-I coupling. If using a Pd(II) source like Pd(OAc)₂, pair it with a less activating ligand first. |
| Base Selection | A very strong or highly soluble base can accelerate the catalytic cycle to a point where selectivity is lost. | Use a milder base. Switch from bases like Cs₂CO₃ or NaOtBu to K₃PO₄ or K₂CO₃. The choice of base can significantly impact the reaction outcome.[5] |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to the slow but steady reaction of the C-Br bond. | Monitor the reaction closely. Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the initial C-I coupling is complete. |
Q5: My Sonogashira or Buchwald-Hartwig amination is giving very low yields or no reaction at the C-I position. What should I do?
A5: Low conversion suggests the catalyst system is not active enough or has been deactivated. Unlike Suzuki couplings where you might need to reduce activity for selectivity, here you need to enhance it while maintaining control.
| Problem Area | Probable Cause | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst deactivation.[5][6] This is a common issue with heteroaromatic substrates. | Use bulky, electron-rich ligands. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can shield the palladium center and promote the desired catalytic cycle.[5][7] |
| Insufficient Base | For Sonogashira, an amine base (e.g., Et₃N, DIPA) is required as a scavenger and to form the copper acetylide.[8] For Buchwald-Hartwig, a strong, non-nucleophilic base is needed to deprotonate the amine.[9][10] | Ensure the correct base is used. For Sonogashira, use a degassed amine base like Et₃N. For Buchwald-Hartwig, a strong base like NaOt-Bu or LHMDS is often necessary.[1] |
| Copper Co-catalyst (Sonogashira) | The Cu(I) co-catalyst is crucial for the transmetalation step. | Ensure CuI is added. Use a fresh, high-purity source of CuI. For some sensitive substrates, "copper-free" Sonogashira conditions can be attempted, but these require specialized ligands. |
| Reagent Quality | Impure or wet solvents/reagents can quench the catalyst. Terminal alkynes can homocouple (Glaser coupling). | Use anhydrous, degassed solvents and high-purity reagents. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[4] |
Metal-Halogen Exchange Reactions
Q6: I am trying to perform a selective Iodine-Lithium exchange, but I am seeing debromination or a mixture of lithiated species. How can I improve selectivity?
A6: Lithium-halogen exchange is a very fast, kinetically controlled reaction.[11] The rate of exchange follows the trend I > Br > Cl.[11] Achieving high selectivity requires carefully controlled conditions to exploit this kinetic difference.
| Problem Area | Probable Cause | Recommended Solution |
| Temperature | The reaction is too warm. At higher temperatures (-78 °C is sometimes too high), the kinetic preference for I/Li exchange diminishes, and Br/Li exchange becomes competitive. | Use very low temperatures. Perform the reaction at -100 °C in a THF/hexane mixture. An acetone/liquid N₂ or an ethanol/liquid N₂ bath can be used to achieve this temperature.[12] |
| Lithiating Agent | n-BuLi can sometimes be sluggish at very low temperatures. The byproduct, n-butyl iodide, can also potentially alkylate the newly formed organolithium species.[12] | Consider using two equivalents of t-BuLi. The first equivalent performs the I/Li exchange. The second equivalent reacts with the t-butyl iodide byproduct via an E2 elimination to form isobutylene and LiI, which are unreactive towards the desired organolithium species.[13] |
| Reaction Time | Allowing the reaction to stir for too long, even at low temperatures, can allow the system to equilibrate, leading to a loss of selectivity. | Keep the exchange time short. Lithium-halogen exchange is often nearly instantaneous.[12] A reaction time of 15-30 minutes at -100 °C is typically sufficient before quenching with the electrophile. |
| Solvent | The choice of solvent can influence the reactivity of the organolithium reagent. | THF is generally the preferred solvent. Its coordinating ability helps to solubilize the organolithium intermediate and can accelerate the exchange.[12] |
Diagram: Sequential Functionalization Strategy
Caption: Workflow for sequential cross-coupling reactions.
Section 3: Experimental Protocols
The following are generalized protocols that serve as excellent starting points for achieving regioselective functionalization. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the selective synthesis of 5-Bromo-3-methyl-2-arylpyridine derivatives.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane and water (e.g., 4:1 ratio)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the vessel, then evacuate and backfill with argon (repeat 3 times).
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Regioselective Iodine-Lithium Exchange
This protocol is for generating the 5-Bromo-3-methylpyridin-2-yl-lithium species for subsequent reaction with an electrophile.
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv for n-BuLi, 2.1 equiv for t-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., DMF, an aldehyde, CO₂) (1.2 equiv)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound and anhydrous THF.
-
Cool the solution to -100 °C using a suitable cooling bath (e.g., ethanol/liquid N₂).
-
Slowly add the organolithium reagent dropwise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -100 °C for 20 minutes.
-
Add the desired electrophile dropwise to the reaction mixture.
-
Stir for an additional 1-2 hours at -100 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- BenchChem. (2025). Technical Support Center: Improving the Regioselectivity of Reactions with 2-Bromo-6-methylpyridine. BenchChem.
- Deng, J., et al. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- Carrow, B. P., & Hartwig, J. F. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-4-methylpyridine. BenchChem.
- Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
- Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia.
- Wikipedia. (n.d.).
- BenchChem. (2025). Preventing side reactions in Suzuki coupling of 2-Bromo-1-iodo-4-nitrobenzene. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. BenchChem.
- BenchChem. (2025). Improving the regioselectivity of reactions involving 2-Bromo-5-iodobenzonitrile. BenchChem.
- ResearchGate. (2015). How do I selectively exchange iodine with lithiate?
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2,5-Dibromo-4-methylpyridine. BenchChem.
- Dobrounig, P., Trobe, M., & Breinbauer, R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Moisture Sensitivity in 5-Bromo-2-iodo-3-methylpyridine Reactions
Welcome to the technical support center for 5-Bromo-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this air and moisture-sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments. Our focus is on the causality behind experimental choices, empowering you to make informed decisions in the laboratory.
I. Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and agrochemical applications. Its utility stems from the two distinct halogen atoms, which allow for selective functionalization through various cross-coupling reactions. However, the successful application of this reagent is critically dependent on the rigorous exclusion of air and moisture, which can lead to reaction failure, low yields, and the formation of unwanted byproducts.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and use of this compound.
Q1: Why is this compound sensitive to air and moisture?
A1: The sensitivity of this compound, like many organohalides used in cross-coupling reactions, is not always due to its inherent instability but rather the extreme sensitivity of the organometallic intermediates and catalysts it reacts with. Many reactions involving this compound, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, utilize palladium catalysts in their Pd(0) oxidation state. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, thereby halting the catalytic cycle.[1]
Furthermore, many of these reactions are performed with strong bases and organometallic reagents (e.g., Grignard reagents or organolithiums) which are highly reactive towards water.[2] Moisture can quench these essential reagents, leading to failed reactions. The pyridine ring itself can also be susceptible to degradation pathways, potentially involving hydroxylation in the presence of water and certain microorganisms, though this is more of a concern in environmental fate than in controlled reaction conditions.[3][4]
Q2: What are the visible signs of degradation for this compound?
A2: this compound is typically a solid.[5] While the pure compound should be a white to off-white or light gray powder, significant discoloration (e.g., turning yellow or brown) upon storage can be an indicator of decomposition. However, the absence of visible changes does not guarantee purity. The most reliable way to assess the quality of the reagent is through analytical techniques such as NMR or LC-MS prior to use.
Q3: How should I properly store this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[6][7] It is also advisable to store it in a cool, dark, and dry place, such as a desiccator or a glovebox. For long-term storage, refrigeration is recommended.
Q4: Which inert gas, argon or nitrogen, is better for reactions with this compound?
A4: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air and provides an excellent protective blanket.[8] It is also chemically inert under almost all laboratory conditions.[2] Nitrogen is a more economical option; however, in rare cases involving highly reactive metals like lithium at elevated temperatures, it can form metal nitrides.[2] For most standard cross-coupling reactions with this compound, nitrogen is sufficient. For highly sensitive systems or when working with lithium reagents, argon is the preferred choice.[2][9]
III. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings are a frequent issue when air and moisture sensitivity are not adequately managed. The problem often lies in one or more of the following areas:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If the active Pd(0) species is oxidized by trace oxygen, the catalytic cycle will cease.[1]
-
Degraded Reagents: The boronic acid coupling partner can be prone to degradation. Additionally, if your this compound has been improperly stored, it may have partially decomposed.
-
Insufficiently Anhydrous Conditions: Trace amounts of water can hydrolyze the boronic acid and interfere with the base.[10]
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in Suzuki coupling.
Detailed Step-by-Step Protocol for Ensuring Anhydrous and Oxygen-Free Conditions:
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum immediately before use to remove adsorbed water.[11][12]
-
Solvent Purification: Solvents must be rigorously dried and deoxygenated.
-
Drying: Use a solvent purification system or distill from an appropriate drying agent (e.g., sodium/benzophenone for ethers like THF or dioxane; calcium hydride for hydrocarbons and halogenated solvents).[8][13]
-
Deoxygenation: The dried solvent should be thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes (sparging) or by subjecting the solvent to several freeze-pump-thaw cycles.[2][8]
-
-
Reaction Setup:
-
Assemble the dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Add the this compound, boronic acid, palladium catalyst, ligand, and base to the reaction flask under a stream of inert gas.
-
Seal the flask with a septum and perform at least three vacuum-backfill cycles with your chosen inert gas to ensure the reaction atmosphere is completely inert.[2][14]
-
-
Reagent Transfer: Add the degassed solvent to the reaction flask via a cannula or a dry, gas-tight syringe.[14]
Issue 2: Formation of Homocoupling Byproducts
Question: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid (in a Suzuki reaction) or terminal alkyne (in a Sonogashira reaction). How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction, particularly when oxygen is present. In Suzuki reactions, oxygen can promote the homocoupling of the organoboron reagent.[1] In Sonogashira reactions, the presence of a copper(I) co-catalyst and oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling).[1]
Mitigation Strategies:
| Reaction Type | Primary Cause | Recommended Solution |
| Suzuki-Miyaura | Presence of dissolved oxygen. | Rigorously degas all solvents and the reaction mixture. Use a direct Pd(0) source like Pd(PPh₃)₄ to bypass potentially inefficient in-situ reduction of a Pd(II) precatalyst.[1] |
| Sonogashira | Oxygen and copper(I) co-catalyst. | Ensure thorough deoxygenation of the reaction mixture. Consider using a copper-free Sonogashira protocol, which can significantly reduce or eliminate alkyne homocoupling.[1] |
Issue 3: Dehalogenation of the Starting Material
Question: I am observing a byproduct in my mass spectrum that corresponds to the mass of 3-methylpyridine or 5-bromo-3-methylpyridine, indicating a loss of one or both halogens. What causes this dehalogenation?
Answer: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings. It can occur when a hydride source is present in the reaction mixture, leading to reductive elimination of the arene and a hydride instead of the desired coupling partners.[1]
Potential Hydride Sources and Solutions:
-
Solvents: Alcohols can sometimes act as hydride donors. If possible, switch to a non-protic solvent.
-
Bases: Certain amine bases can be a source of hydrides.
-
Water: Trace amounts of water can contribute to dehalogenation pathways.[1]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: This is the most critical step. Re-evaluate your solvent and reagent drying procedures.
-
Solvent Choice: If you are using a protic solvent, consider switching to an aprotic alternative like dioxane, toluene, or DMF, ensuring they are properly dried.
-
Base Selection: Evaluate if your choice of base could be contributing to the issue.
IV. Visualization of Key Processes
The following diagrams illustrate the critical workflows for managing air and moisture sensitive reactions.
General Workflow for Inert Atmosphere Reactions
Caption: Standard workflow for setting up an air/moisture-sensitive reaction.
By adhering to these rigorous techniques and understanding the chemical principles behind them, you can significantly improve the success rate and reliability of your reactions involving this compound.
V. References
-
American Chemical Society. (n.d.). Development of Techniques in Organometallic Chemistry. Retrieved from
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Solvent drying and drying agents. Retrieved from
-
BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. Retrieved from
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from
-
Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab. Retrieved from
-
Chemistry Online. (2022). Inert atmosphere reactions. Retrieved from
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from
-
YouTube. (2022). Inert Atmosphere. Retrieved from
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from
-
Apollo Scientific. (2023). 3-Bromo-5-methylpyridine. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from
-
LookChem. (n.d.). This compound CAS NO.376587-52-9. Retrieved from
-
BenchChem. (2025). Technical Support Center: Byproduct Identification and Characterization in 2-Bromo-5-iodobenzonitrile Reactions. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of pyridines in the environment | Semantic Scholar [semanticscholar.org]
- 5. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. youtube.com [youtube.com]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. chemistry-online.com [chemistry-online.com]
Technical Support Center: Column Chromatography Purification of 5-Bromo-2-iodo-3-methylpyridine
Welcome to the technical support center for the chromatographic purification of 5-Bromo-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this critical building block. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for stationary and mobile phases for the purification of this compound?
A1: For the purification of this compound, the standard choice for the stationary phase is silica gel.[1][2] The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether.[1] A good starting point for the eluent composition is a 9:1 or 10:1 ratio of hexane to ethyl acetate.[1][3]
Q2: How do I determine the optimal solvent system for my specific crude product?
A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) before performing column chromatography.[1] The goal is to achieve a retention factor (Rƒ) value for the desired product between 0.2 and 0.4.[1] This Rƒ range generally provides the best separation from impurities. You can test various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal separation.
Q3: My product appears to be degrading on the silica gel column, leading to low recovery. What can I do?
A3: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[1] To mitigate this, you can either neutralize the silica gel by treating it with a small amount of a base like triethylamine (TEA) before packing the column or use a less acidic stationary phase like neutral alumina.[1][4]
Q4: I'm observing significant peak tailing for my product. What causes this and how can it be prevented?
A4: Peak tailing is a common issue when purifying basic compounds like pyridines on silica gel.[1][5] It's caused by strong interactions between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the silica surface.[1][5] To reduce tailing, add a small amount of a competing base, such as 0.1-1% triethylamine, to your eluent system.[1] The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your product and leading to sharper peaks.[5]
Q5: What are the likely impurities I should be trying to separate from this compound?
A5: Impurities can stem from the starting materials, side reactions, or degradation. Depending on the synthetic route, potential impurities could include:
-
Starting materials: Such as 2-amino-5-bromo-3-methylpyridine or 2,5-dibromo-3-methylpyridine.
-
Isomeric byproducts: For instance, other positional isomers of brominated and iodinated 3-methylpyridine. The separation of isomers can be challenging due to similar polarities.[3]
-
Di-halogenated species: Compounds that have undergone multiple halogenations.[6]
-
Degradation products: Resulting from the compound's instability under certain conditions, such as hydrolysis of the bromine or iodine atoms.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of Product and Impurities
If your TLC analysis shows co-elution or very close Rƒ values between your product and an impurity, consider the following:
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase using TLC to achieve better separation.[4] A gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can also improve separation.[4] |
| Similar Polarity of Compounds | If optimizing the mobile phase is insufficient, consider changing the stationary phase. Switching from silica gel to alumina, or even a different type of silica (e.g., diol-bonded), can alter the selectivity of the separation. |
| Column Overloading | Injecting too much sample can lead to broad peaks and poor separation.[5] Ensure you are not exceeding the loading capacity of your column. As a general rule, aim for a sample load of 1-5% of the silica gel weight. |
Issue 2: Product is Stuck on the Column
If your product does not elute from the column even with an increasingly polar mobile phase:
| Possible Cause | Solution |
| High Polarity of the Compound | The compound may be too polar for the chosen eluent system. Gradually increase the polarity of the mobile phase. If the compound still does not elute, a different stationary phase like alumina or reverse-phase silica (C18) might be necessary.[4] |
| Degradation on Silica | The compound may have degraded on the acidic silica gel, forming highly polar species that are strongly retained.[7] To test for this, you can perform a 2D TLC.[5] If degradation is confirmed, use a neutralized silica gel or an alternative stationary phase like alumina.[1][4] |
Issue 3: Low Recovery of the Product
If you are experiencing a significant loss of your product during purification:
| Possible Cause | Solution |
| Degradation on Silica Gel | As mentioned, the acidic nature of silica can degrade sensitive compounds.[1] Neutralize the silica with triethylamine or switch to a more inert stationary phase like alumina.[1][4] |
| Product Volatility | While this compound is not extremely volatile, care should be taken during solvent removal from the collected fractions. Use a rotary evaporator at a moderate temperature and vacuum to avoid product loss.[4] |
| Irreversible Adsorption | Strong interactions with the stationary phase can lead to irreversible binding. Adding a competing base like triethylamine to the mobile phase can help mitigate this.[1] |
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel
-
Weigh the required amount of silica gel for your column.
-
Prepare a slurry of the silica gel in your initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of approximately 0.5-1% (v/v).
-
Stir the slurry for 5-10 minutes to ensure thorough mixing.
-
Pack the column with the neutralized silica gel slurry as you normally would.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal mobile phase composition that gives your product an Rƒ value between 0.2 and 0.4.[1]
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).[1]
-
Prepare a slurry of silica gel (either standard or neutralized) in your initial mobile phase.[1]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[3]
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of your product using TLC.
-
If necessary, gradually increase the polarity of your mobile phase to elute compounds with lower Rƒ values.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: A decision-making workflow for troubleshooting poor chromatographic separation.
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation with triethylamine.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
- Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Analysis of 5-Bromo-2-methylpyridine and its Impurities by HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7: 3 with an Rf value of 0.25.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization Methods for 5-Bromo-2-iodo-3-methylpyridine Derivatives
Welcome to the technical support center for the purification of 5-Bromo-2-iodo-3-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of these specialized heterocyclic compounds. The question-and-answer format is intended to directly address specific experimental issues, moving beyond simple protocols to explain the underlying chemical principles.
I. Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: Selecting an appropriate solvent is the most critical step for a successful recrystallization. The principle of "like dissolves like" is a useful starting point. This compound is a polar molecule due to the presence of nitrogen and halogen atoms. Therefore, polar solvents are generally required for its recrystallization.[1]
Initial small-scale solubility tests are highly recommended.[1] Based on the structure and data for similar halogenated pyridines, the following solvents and systems are excellent starting points:
-
Single Solvents:
-
Mixed Solvent Systems:
The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2][9]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out," the separation of the solute as a liquid phase, is a common and frustrating problem.[1][2] It typically occurs for one of the following reasons:
-
High Solute Concentration: The solution is too concentrated, causing the solute to come out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.[1][2]
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.[1]
Here are several troubleshooting strategies:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly.[2][5]
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can also help.[2]
-
Change the Solvent System: If oiling persists, the solvent system may be the issue. Try a lower-boiling point solvent. Alternatively, using a mixed solvent system can be very effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then cool slowly.[2][10]
-
Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites and induce crystallization.[1][2]
Q3: I have no crystal formation even after the solution has cooled. What are my next steps?
A3: A lack of crystal formation usually indicates one of two issues: too much solvent was used, or the nucleation process is inhibited.[2][11]
-
Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent.[1][2][11] Be careful not to evaporate too much, which could cause the compound to precipitate out as an amorphous solid rather than crystallizing.
-
Induce Nucleation:
-
Scratching: As mentioned previously, scratching the inner surface of the flask can provide nucleation sites.[1][2][9]
-
Seed Crystals: If you have a small amount of the pure compound, adding a tiny crystal (a "seed crystal") to the cooled, supersaturated solution can initiate crystallization.[1][2][7][9]
-
-
Drastic Cooling: If other methods fail, cooling the solution in a dry ice/acetone bath can sometimes force crystallization.[7] However, this can sometimes lead to the formation of very small crystals that may trap impurities.
Q4: My final product has a low yield. How can I improve my recovery?
A4: Low recovery is a frequent issue in recrystallization. The primary causes include:
-
Using Too Much Solvent: This is the most common reason for low yield.[2][5] A significant portion of the product remains dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve your crude product.[5][11][12]
-
Premature Crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, it will be lost on the filter paper.[2] To prevent this, use a pre-heated funnel and receiving flask.[2][10] It can also be helpful to use a slight excess of solvent and then boil it off after filtration.[7]
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.[2]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[9][12]
Q5: The recrystallized product is still colored. How can I remove colored impurities?
A5: If your purified this compound is supposed to be colorless or a pale solid but retains a color, it indicates the presence of colored impurities.
-
Activated Charcoal (Decolorizing Carbon): These impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution.[7][9] The colored impurities adsorb onto the surface of the carbon.
-
Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly before adding the charcoal to prevent bumping.[7] Add a very small amount (a spatula tip's worth) of activated charcoal, then reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7][9]
-
II. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.[5][11][12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7][10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[9][12]
-
Drying: Allow the crystals to dry completely under vacuum.[12]
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone) in which it is readily soluble.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).[10]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[10]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.
Data Summary: Common Recrystallization Solvents
| Solvent System | Type | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Mixed | Polar Protic | 78-100 | Good for polar compounds; can sometimes promote oiling out.[7] |
| Ethanol/Ethyl Acetate | Mixed | Polar | 77-78 | Effective for many brominated pyridines.[5] |
| Acetone/Hexane | Mixed | Polar Aprotic / Non-polar | 56-69 | Good general-purpose system; be cautious of acetone's volatility.[5][6] |
| Toluene/Hexane | Mixed | Aromatic / Non-polar | 69-111 | Suitable for compounds with aromatic character and less polar impurities.[7][8] |
| Acetonitrile | Single | Polar Aprotic | 82 | Can be effective for compounds with multiple aromatic rings.[13] |
III. Visualizing the Workflow
Recrystallization Troubleshooting Flowchart
This diagram outlines the decision-making process when troubleshooting common recrystallization issues.
Caption: Decision-making workflow for troubleshooting recrystallization.
IV. References
-
Recrystallization. (n.d.). Department of Chemistry, University of California, Los Angeles. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Crystallization. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles - Chemistry & Biochemistry. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). University of Colorado Boulder - Department of Chemistry. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison - Department of Chemistry. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). University of Toronto - Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallisation. (n.d.). University of Sydney - School of Chemistry. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved from [Link]
-
Bromination of pyridine derivatives. (2022). Google Patents. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: The Critical Impact of Base Selection on 5-Bromo-2-iodo-3-methylpyridine Coupling Efficiency
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-iodo-3-methylpyridine. This guide is designed to provide in-depth insights and practical troubleshooting advice, focusing on a parameter that is both critical and frequently challenging: the choice of base. As a key heterocyclic building block, the successful and selective functionalization of this substrate is paramount. This document moves beyond simple protocols to explain the chemical reasoning behind base selection, empowering you to optimize your reactions, diagnose issues, and achieve high-yield, regioselective outcomes.
Frequently Asked Questions (FAQs): Core Principles of Base Selection
This section addresses fundamental questions regarding the role of the base in controlling the outcome of cross-coupling reactions with this di-halogenated pyridine substrate.
Q1: Why is the choice of base so critical for coupling reactions with this compound?
A1: The base is not merely a proton scavenger; it plays multiple, active roles in the catalytic cycle and its impact is magnified with a substrate like this compound due to the two distinct halogen leaving groups. The primary functions of the base include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the base is essential for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is the active species in the crucial transmetalation step.[1][2][3]
-
Regenerating the Catalyst: The base neutralizes the acid (e.g., H-X) generated during the catalytic cycle, which is necessary to regenerate the active Pd(0) catalyst for the next cycle.
-
Influencing Catalyst Activity and Stability: The nature of the base can affect the stability of the palladium catalyst. An inappropriate choice can lead to the formation of inactive palladium black, while the correct base helps maintain a homogeneous and active catalytic system.[4][5]
-
Controlling Regioselectivity: For di-halogenated substrates, the base strength and concentration can influence which carbon-halogen bond reacts. A stronger base or harsher conditions can sometimes lead to a loss of selectivity between the highly reactive C-I bond and the less reactive C-Br bond.[6]
Q2: What is the expected regioselectivity for this substrate, and how does the base influence it?
A2: The expected regioselectivity is driven by the relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C–I > C–Br > C–Cl.[4][7][8] Therefore, coupling should occur selectively at the 2-position (the C-I bond).
The base influences this selectivity primarily through its strength and the overall reaction temperature it necessitates. While the C-I bond is significantly more reactive, a very strong base combined with high temperatures can provide sufficient energy to activate the C-Br bond, leading to either di-substitution or a mixture of mono-substituted products. To favor mono-alkylation at the C-I position, milder bases and lower reaction temperatures are generally preferred.[4]
Q3: How does the pKa of a base correlate with its effectiveness in a Suzuki-Miyaura coupling?
A3: The pKa of the base's conjugate acid is a direct measure of its strength, which is a critical factor.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): These are often sufficient for activating many boronic acids. They are generally preferred when substrates contain base-sensitive functional groups. However, for less reactive coupling partners, a weak base may result in slow or incomplete reactions.[9]
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are highly effective at promoting the formation of the reactive boronate species and are often used for more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides.[3][10][11]
-
Very Strong Bases (e.g., NaOtBu, LiHMDS): These are typically reserved for other types of coupling reactions like Buchwald-Hartwig aminations, where deprotonation of the amine is essential.[12][13] Using such a strong base in a Suzuki coupling can increase the risk of side reactions, including protodeboronation of the boronic acid and substrate decomposition.[14]
A base must be strong enough to facilitate the key transmetalation step but not so strong that it promotes unwanted side reactions.[1][15]
Troubleshooting Guide: Diagnosing and Solving Base-Related Issues
This guide provides a systematic approach to resolving common problems encountered during the coupling of this compound.
Problem 1: Low or No Yield of the Desired Mono-Coupled Product at the C-I Position
This is the most common issue and is often directly linked to the choice of base and its interplay with other reaction parameters.
-
Potential Cause A: Insufficient Base Strength or Activity
-
Diagnosis: The reaction stalls with significant starting material remaining, even after extended reaction times. This suggests that the transmetalation step, which is often rate-determining, is too slow.[3] The selected base may not be strong enough to generate a sufficient concentration of the active boronate species.
-
Solution: Switch to a stronger inorganic base. If you are using a carbonate like K₂CO₃, consider screening phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Phosphates are particularly effective for challenging substrates.[10] Ensure the base is of high quality and finely powdered to maximize its surface area and reactivity.
-
-
Potential Cause B: Poor Solubility of the Base
-
Diagnosis: The reaction appears heterogeneous, and the yield is inconsistent. The effectiveness of an inorganic base depends on its partial solubility in the reaction medium. If the base is completely insoluble, its activity will be severely limited.
-
Solution: Consider the solvent system. In many Suzuki reactions, a small amount of water is added to solvents like dioxane or toluene to help solubilize the inorganic base.[11][14] Alternatively, changing the cation of the base (e.g., from sodium to potassium or cesium) can alter its solubility and improve performance.
-
-
Potential Cause C: Protodehalogenation Side Reaction
-
Diagnosis: You observe the formation of 5-bromo-3-methylpyridine (where the iodine has been replaced by hydrogen) as a major byproduct. This hydrodehalogenation is a known side reaction, especially for reactive C-I bonds.[16]
-
Solution: This side reaction can be promoted by palladium-hydride species, which can form from the base or solvent.[16] Avoid using alkoxide bases or alcohol solvents if this is a problem. Screen weaker inorganic bases like K₂CO₃ or Cs₂CO₃, as they are less likely to generate these hydride species. Ensure all reagents are anhydrous if running a non-aqueous protocol.[16]
-
Comparative Data on Base Performance for Suzuki Coupling
The following table summarizes the typical performance of common bases for Suzuki-Miyaura couplings involving heteroaryl halides, providing a starting point for optimization.
| Base | pKa (of Conjugate Acid) | Typical Use Case & Characteristics | Potential Issues |
| K₂CO₃ | ~10.3 | A mild, cost-effective choice. Good for substrates with base-sensitive groups. Often requires aqueous co-solvent.[17][18] | May be too weak for challenging couplings, leading to slow reactions or low yields. |
| Cs₂CO₃ | ~10.3 | More soluble in organic solvents than K₂CO₃, often leading to higher reactivity even with the same pKa.[10] | Higher cost. Can still be insufficient for the most difficult substrates. |
| K₃PO₄ | ~12.3 | A stronger, highly effective base for a wide range of Suzuki couplings, including those with hindered partners.[3][10][11] | Its higher basicity can sometimes promote side reactions if not carefully controlled. |
| NaOtBu | ~17 | Very strong base. Primarily used for Buchwald-Hartwig aminations, not typically recommended for Suzuki reactions.[12][19] | High risk of substrate decomposition, protodeboronation, and other side reactions.[13] |
| Et₃N / DIPEA | ~11 | Organic amine bases. Primarily used in Sonogashira and Heck couplings to scavenge H-X.[4][20] | Generally not effective at promoting the transmetalation step in Suzuki couplings. |
Note: pKa values are approximate and can vary with solvent and temperature.[21][22][23]
Problem 2: Significant Formation of Di-Coupled Product
-
Diagnosis: Along with your desired mono-coupled product, you isolate a significant amount of the 2,5-disubstituted-3-methylpyridine.
-
Solution: This indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.
-
Reduce Reaction Temperature: Perform the reaction at the lowest temperature that allows for complete consumption of the C-I bond. Start at room temperature or with gentle heating (e.g., 50-60 °C) before attempting reflux conditions.
-
Use a Milder Base: Switch from a strong base like K₃PO₄ to a milder one like K₂CO₃. This will decrease the overall reaction rate and enhance the selectivity between the two halogen sites.
-
Control Stoichiometry: Do not use a large excess of the boronic acid or other coupling partner. A slight excess of 1.1 to 1.2 equivalents is usually sufficient to drive the reaction to completion without promoting di-substitution.[4]
-
Problem 3: Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Reactions
-
Diagnosis: When attempting a Sonogashira coupling, a major byproduct is the dimer of your terminal alkyne.
-
Solution: Glaser coupling is an oxidative homocoupling of alkynes, which is often promoted by oxygen and the copper(I) co-catalyst.[4][24]
-
Ensure Rigorously Inert Atmosphere: The most critical factor is the exclusion of oxygen. Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[5][24]
-
Select the Right Amine Base: Use a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a solvent. These bases are effective at scavenging the H-X byproduct without excessively promoting homocoupling.[20][25]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, explore copper-free Sonogashira protocols. These methods often require specific, highly active palladium/ligand systems but completely eliminate the primary catalyst for the Glaser side reaction.[26]
-
Visualizations: Workflows and Mechanisms
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting where the base performs its critical function of activating the boronic acid for transmetalation.
Caption: The catalytic cycle for Suzuki-Miyaura coupling. The base activates the boronic acid to form a nucleophilic boronate, which then undergoes transmetalation with the Pd(II) complex.
Troubleshooting Workflow for Low Coupling Yield
Use this decision tree to systematically diagnose issues related to base selection when experiencing low product yield.
Caption: A decision tree for troubleshooting low-yield coupling reactions of this compound, focusing on base-related issues.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the 2-iodo position of this compound.
Objective: To synthesize 5-Bromo-2-(aryl)-3-methylpyridine with high regioselectivity.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Standard inert atmosphere glassware (Schlenk flask, condenser), magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting halide.
-
Reaction: Heat the mixture with vigorous stirring to a moderate temperature (e.g., 80-90 °C). Higher temperatures may compromise regioselectivity.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, higher-Rf spot for the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- University of California, Davis. (n.d.). pKa Values of Common Bases. UC Davis Chem. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
- National Institutes of Health. (2019).
- ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction.
- PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]
- ResearchGate. (2025). Pd-Catalyzed Electrophile Cross-Coupling of Pyridylphosphonium Salts with Arylthianthrenium Salts to Access C4-Arylated Pyridines.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- PubMed Central. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- ACS Publications. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]
- chemeurope.com. (n.d.). Sonogashira coupling. chemeurope.com. [Link]
- ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
- ResearchGate. (n.d.). Chart showing nine bases with a range of pK a values.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
- J-Stage. (2019).
- Organic Chemistry Data. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. [Link]
- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Research Portal. [Link]
- ChemRxiv. (2021).
- National Institutes of Health. (2013).
- National Institutes of Health. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
Sources
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scilit.com [scilit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. uwindsor.ca [uwindsor.ca]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. depts.washington.edu [depts.washington.edu]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Temperature Control in Exothermic Reactions of 5-Bromo-2-iodo-3-methylpyridine
An advanced technical support guide for researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the thermal hazards associated with the synthesis of 5-Bromo-2-iodo-3-methylpyridine. The information herein is designed to ensure experimental success and operational safety by explaining the causality behind procedural choices.
Frequently Asked Questions (FAQs)
Q1: What specific step in the synthesis of this compound is exothermic?
A1: The primary exothermic event typically occurs during the halogen exchange or iodination step. A common synthesis route involves reacting 2,5-Dibromo-3-methylpyridine with an iodide source, such as sodium iodide, often activated by an agent like acetyl chloride.[1] The formation of a highly reactive iodinating species and its subsequent electrophilic substitution onto the pyridine ring can release significant heat. Pyridine derivatives are known to react exothermically, particularly with acids or under conditions that activate the ring or the halogenating agent.[2]
Q2: Why is temperature control so critical in this specific reaction?
A2: Uncontrolled exothermic reactions pose a significant risk of thermal runaway.[3] A thermal runaway is a hazardous situation where the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[4] This creates a positive feedback loop: the rising temperature accelerates the reaction rate, which in turn generates even more heat, potentially leading to a violent release of energy, vessel over-pressurization, and release of toxic materials.[3][5] Pyridine and its derivatives can be flammable and may release toxic fumes, such as nitrogen oxides and cyanide, upon decomposition at high temperatures.[6][7]
Q3: What is the recommended temperature range for this synthesis?
A3: While the optimal temperature depends on the specific reagents and scale, a patent for a similar synthesis specifies heating the reaction mixture under reflux conditions for an extended period (24 hours).[1] However, the initial addition of activating agents (like acetyl chloride) should be performed at a much lower, controlled temperature to manage the initial exotherm before heating to reflux. For highly exothermic processes, maintaining a temperature below 50°C during reagent addition is a common industrial practice to prevent solvent evaporation and side reactions.[8] Always consult reaction calorimetry data for your specific process to define safe operating limits.
Q4: What are the primary methods for controlling the exotherm on a laboratory and pilot-plant scale?
A4: The core strategy is to ensure the rate of heat removal always exceeds the rate of heat generation. This is achieved through a combination of methods:
-
Semi-Batch Operation: Instead of adding all reagents at once, one reactant is added slowly (dosed) into the reactor containing the other reactant(s).[8] This allows the cooling system to keep pace with the heat being generated.
-
External Cooling: Utilizing a reactor jacket or cooling coils is standard practice.[9][10] The choice of cooling fluid (e.g., chilled water, brine, or a specialized heat transfer fluid) depends on the target temperature.
-
Efficient Agitation: Vigorous stirring is crucial to ensure uniform temperature throughout the reaction mass, prevent the formation of localized hot spots, and improve heat transfer to the cooling surfaces.[11]
-
Dilution: Conducting the reaction in a suitable solvent helps to absorb the heat generated, increasing the overall heat capacity of the system.[12]
Troubleshooting Guide: Managing Temperature Excursions
This section addresses specific issues that may arise during the reaction.
Issue 1: The internal temperature is rising rapidly during the addition of the activating agent (e.g., acetyl chloride).
-
Immediate Action: Immediately stop the addition of the reagent.
-
Analysis & Causality:
-
Addition Rate Too High: The rate of reagent addition is generating heat faster than the cooling system can remove it. This is the most common cause.
-
Insufficient Cooling: The cooling bath may not be at the target temperature, or the flow rate of the coolant may be too low.
-
Poor Heat Transfer: Inadequate stirring can create localized hot spots near the addition point, leading to a rapid temperature increase that the probe detects.
-
-
Corrective Measures:
-
Enhance Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, ensure it is well-stocked.[11]
-
Verify Stirring: Confirm that the agitator is functioning correctly and increase the stirring speed to maximize heat transfer.[11]
-
Resume Addition Slowly: Once the temperature is back within the desired range, resume the addition at a significantly reduced rate.
-
Monitor Continuously: Pay close attention to the temperature probe and be prepared to pause the addition again if needed.
-
Issue 2: The reaction temperature continues to rise even after stopping reagent addition.
-
Immediate Action: Prepare for an emergency shutdown. This indicates that a potential thermal runaway is in progress due to an accumulation of unreacted reagents.[13]
-
Analysis & Causality:
-
Reagent Accumulation: If the initial reaction temperature was too low or mixing was poor, the added reagent may not have reacted immediately. As the temperature slowly rises, the accumulated reagent begins to react rapidly, causing an uncontrollable exotherm. This is a classic scenario for thermal runaway.[13]
-
-
Corrective Measures (Emergency Shutdown Protocol):
-
Quench the Reaction: If a pre-planned quenching procedure is available (e.g., adding a cold, inert liquid that will stop the reaction), execute it immediately.
-
Emergency Cooling: Use an auxiliary, high-capacity cooling source if available.
-
Alert Personnel & Evacuate: Trigger any lab safety alarms and evacuate the immediate area. Do not attempt to intervene if the reaction is clearly out of control (e.g., rapid gas evolution, vessel venting).
-
Issue 3: The overall reaction appears sluggish, and then a sudden, sharp exotherm occurs.
-
Analysis & Causality:
-
Induction Period: The reaction may have an induction period, where it proceeds slowly until a sufficient concentration of an intermediate is formed or an inhibitor is consumed.
-
Mixing/Mass Transfer Limitations: In heterogeneous mixtures or viscous solutions, poor mixing can prevent reactants from interacting. When they finally do, the reaction can proceed very quickly.
-
-
Preventative Strategies:
-
Reaction Calorimetry: Conduct a reaction calorimetry study (e.g., using RC1 or a similar instrument) to understand the heat flow profile of your reaction. This will identify any induction periods or delayed exotherms.
-
Ensure Homogeneity: Use efficient stirring and appropriate solvents to ensure the reaction mixture is homogeneous.
-
Controlled Heating: When heating the mixture to reflux, do so slowly and monitor the temperature closely to anticipate the onset of the main exotherm.
-
Experimental Protocols & Data
Table 1: Key Parameters for Exotherm Control
| Parameter | Recommendation | Rationale |
| Reagent Addition | Add limiting reagent dropwise or via syringe pump over 1-2 hours.[11] | Controls the rate of heat generation to match the cooling capacity. |
| Initial Temperature | 0 - 10 °C during addition. | Low temperature provides a larger safety margin and slows the initial reaction rate. |
| Stirring Speed | > 300 RPM (lab scale, dependent on vessel geometry). | Ensures efficient heat transfer and prevents hot spot formation.[11] |
| Cooling System | Jacketed reactor with circulating coolant or ice/acetone bath.[9][11] | Provides a consistent and reliable method for heat removal. |
| Monitoring | Calibrated internal temperature probe with continuous logging.[11] | Allows for early detection of temperature deviations. |
Visualizations
Diagram 1: Troubleshooting Workflow for Temperature Spikes
This diagram outlines the logical steps to take when an unexpected temperature increase is observed.
Caption: Decision tree for managing temperature excursions.
Diagram 2: Thermal Runaway Risk
This diagram illustrates the relationship between heat generation and heat removal, showing how a thermal runaway can occur.
Caption: Heat generation vs. heat removal rates.
References
- PYRIDINE - CAMEO Chemicals - NOAA. Provides information on the exothermic reactivity of pyridine with acids. Link: camis.noaa.gov[2]
- Controlling exotherm in a batch reactor using cooling water - Gozuk.
- Reaction Control - Visual Encyclopedia of Chemical Engineering Equipment. Explains the concept of thermal runaway and methods to prevent it. Link: encyclopedia.che.engin.umich.edu[14]
- Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community. Details various cooling methods for batch reactors, including jackets and coils. Link: cheresources.com[9]
- Heat Exchangers for Batch Reactors - CalGavin. Describes the use of external heat exchangers for managing reaction temperatures in larger-scale processes. Link: calgavin.com[10]
- Managing exothermic reactions in 2,5-Dichloro-3-(trifluoromethyl)pyridine synthesis - Benchchem. Provides practical advice on controlling exotherms, such as slow reagent addition and vigorous stirring. Link: benchchem.com[11]
- Modeling and Simulation of Chemical Reactors Cooled by Thermosyphons - Lund University Publications. Discusses advanced cooling mechanisms as safety precautions for exothermic reactions. Link: lup.lub.lu.se[15]
- Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. Highlights the use of automation for safely managing exothermic reactions, particularly during scale-up. Link: pharma-iq.com[16]
- Highly Exothermic Reaction Temperature Control | Eng-Tips.
- Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Mentions the use of diluents and solvents to moderate reaction rates and absorb excess heat. Link: eureka.
- Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. Defines thermal runaway and other hazards associated with exothermic reactions. Link: thesafetymaster.com[3]
- 5-Bromo-2-iodopyridine synthesis - ChemicalBook. Provides a synthesis procedure for a related compound, 5-bromo-2-iodopyridine. Link: chemicalbook.com[17]
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Explains the fundamental principle of thermal runaway where heat production exceeds heat removal. Link: chemicalindustryjournal.co.uk[4]
- Methods and reaction mixtures for controlling exothermic reactions - Google Patents. Describes various methods for controlling the rate of exothermic reactions.
- Pyridine: incident management - GOV.UK.
- This compound CAS#: 376587-52-9 - ChemicalBook. Describes a specific synthesis of the target compound from 2,5-Dibromo-3-methylpyridine. Link: chemicalbook.com[1]
- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Notes that electrophilic aromatic substitution on pyridines can require harsh conditions. Link: ncbi.nlm.nih.gov[20]
- ICSC 0323 - PYRIDINE - Inchem.org. Details the chemical dangers of pyridine, including decomposition on burning to produce toxic fumes. Link: inchem.org[7]
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Reinforces that pyridine halogenation often requires harsh conditions due to the electron-deficient nature of the ring. Link: chemrxiv.org[21]
- What is thermal runaway in lithium-ion batteries - Gasmet Technologies. Provides a clear definition of a thermal runaway as a chain reaction of exothermic processes. Link: gasmet.com[5]
Sources
- 1. This compound CAS#: 376587-52-9 [m.chemicalbook.com]
- 2. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. gasmet.com [gasmet.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. ICSC 0323 - PYRIDINE [inchem.org]
- 8. eng-tips.com [eng-tips.com]
- 9. Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 10. calgavin.com [calgavin.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 13. Controlling exotherm in a batch reactor using cooling water [gozuk.com]
Work-up procedures for quenching 5-Bromo-2-iodo-3-methylpyridine reactions
Welcome to the technical support center for 5-Bromo-2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical quenching and work-up stages of reactions involving this versatile building block.
The unique disposition of two distinct halogen atoms on an electron-deficient pyridine ring, influenced by an adjacent methyl group, presents both synthetic opportunities and specific challenges. This resource aims to elucidate the underlying chemical principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: I am performing a lithium-halogen exchange. Which halogen will react first, the iodine or the bromine?
The iodine at the C2 position will react preferentially. The rate of lithium-halogen exchange is significantly faster for aryl iodides than for aryl bromides (I > Br > Cl >> F).[1] This is attributed to the weaker carbon-iodine bond and the greater polarizability of iodine, which facilitates the formation of the ate-complex intermediate. The electron-deficient nature of the pyridine ring, particularly at the C2 and C6 positions, further activates the C-I bond towards metallation.
Q2: After a low-temperature lithiation and quenching with an electrophile, I see a significant amount of starting material. What could be the issue?
This is a common issue that can stem from several factors:
-
Insufficiently Low Temperature: While the lithium-iodine exchange is rapid, if the temperature rises, the highly reactive 2-pyridyllithium intermediate can be unstable and decompose or react with the solvent. It is crucial to maintain a very low temperature (typically -78 °C or lower) throughout the lithiation and quenching process.
-
Incomplete Lithiation: The reaction time for the lithium-halogen exchange may be insufficient. While often fast, for some substrates or if using less reactive organolithiums like n-BuLi, allowing the reaction to stir for 30-60 minutes at -78 °C can ensure complete conversion.[2]
-
Premature Quenching: The organolithium reagent itself can be quenched by trace amounts of water or other protic sources in your reagents or solvent. Ensure all glassware is rigorously dried and solvents are anhydrous.[3]
-
Reactivity of the Electrophile: The electrophile might not be reactive enough at the low temperatures required for the stability of the organolithium intermediate. It may be necessary to allow the reaction to warm slowly after the addition of the electrophile.
Q3: I am trying to perform a Suzuki coupling targeting the C5-position with an arylboronic acid, but I'm getting a mixture of products. How can I improve selectivity?
Achieving high selectivity in cross-coupling reactions with dihalopyridines depends on exploiting the differential reactivity of the C-I and C-Br bonds. For Suzuki-Miyaura coupling, the oxidative addition of the C-I bond to the palladium(0) catalyst is generally much faster than the C-Br bond. To favor mono-arylation at the C5 position (reacting with the C-Br bond), you would typically first need to replace the more reactive C2-iodine.
However, if your goal is selective reaction at C5, you should consider a reaction that is more favorable at the C-Br position under specific conditions, or protect/react the C2-iodo position first. For selective Suzuki coupling at the C5-bromo position, one would typically first perform a reaction at the more reactive C2-iodo position (e.g., a metal-halogen exchange followed by quenching).
Q4: What is the best general procedure for quenching a highly reactive organolithium or Grignard reagent formed from this compound?
Safety and control are paramount. A sudden quench with a highly protic reagent like water can be dangerously exothermic, especially on a larger scale.[4] The recommended procedure is a stepwise increase in the reactivity of the quenching agent.
Recommended Quenching Protocol:
-
Cool the reaction: Ensure the reaction mixture is cooled in an appropriate bath (e.g., ice-water or dry ice/acetone).
-
Initial quench with a less reactive alcohol: Slowly add isopropanol dropwise. Isopropanol is less reactive than methanol or water and will moderate the initial exotherm. Add it until the vigorous reaction subsides.[4]
-
Follow with methanol: Once the initial reaction is controlled, you can add methanol to quench any remaining, less reactive organometallic species.
-
Final quench with water or aqueous solution: Finally, add water or a saturated aqueous solution (like ammonium chloride for Grignard reagents) to ensure all reactive species are neutralized and to begin the process of dissolving inorganic salts.[4]
Troubleshooting Guides
Issue 1: Formation of a Hydrodehalogenated Byproduct
Scenario: In a cross-coupling reaction (e.g., Buchwald-Hartwig, Sonogashira), you observe a significant amount of 3-methyl-5-bromopyridine or 3-methyl-2-iodopyridine, where one of the halogens has been replaced by hydrogen.
Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can be promoted by several factors:
-
Presence of Water: Trace water in the reaction can act as a proton source.[5]
-
Slow Reductive Elimination: If the desired reductive elimination step to form the C-N or C-C bond is slow, competing pathways like hydrodehalogenation become more prominent.[6]
-
Base Impurities: Some bases, particularly certain batches of sodium tert-butoxide, may contain impurities that facilitate this side reaction.[5]
Troubleshooting Steps:
| Parameter | Recommendation & Rationale |
| Atmosphere & Reagents | Ensure all solvents and reagents are rigorously anhydrous. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). This minimizes the primary proton source.[5] |
| Ligand Choice | For Buchwald-Hartwig aminations, employ bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos). These ligands accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway.[6] |
| Base Quality | Use a high-purity, anhydrous base. If hydrodehalogenation is persistent, consider using a different batch of base or switching to an alternative like LHMDS or Cs₂CO₃.[5][7] |
| Reagent Stoichiometry | In amination reactions, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction towards the desired product.[5] |
Issue 2: Unexpected Formation of Pyridine N-oxide
Scenario: During a reaction involving an oxidant, or upon work-up and exposure to air, you isolate a product with a mass corresponding to the addition of an oxygen atom, which is later identified as the N-oxide.
Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide. This can happen intentionally with reagents like m-CPBA or H₂O₂/AcOH, but can also be an unexpected side reaction.[8][9] The N-oxide is significantly different from the parent pyridine in its electronic properties and reactivity.[10]
Troubleshooting & Management:
-
Prevention: If your desired reaction does not require an oxidant, ensure your reagents are free from peroxides (especially solvents like THF) and minimize exposure of the reaction mixture to air, particularly at elevated temperatures.
-
Deoxygenation: If the N-oxide is formed, it can often be converted back to the parent pyridine. Common deoxygenation reagents include PCl₃ or PPh₃.[9] This step would be performed after the primary reaction is complete.
-
Leveraging N-oxide Chemistry: In some cases, the formation of the N-oxide can be used to alter the reactivity of the pyridine ring for subsequent steps before deoxygenation.[10]
Issue 3: Difficulty in Purifying Product from Boronic Acid/Ester Residues
Scenario: After a Suzuki coupling reaction using a boronic acid or a borylation reaction to install a boronate ester, you are struggling to separate your product from boron-containing impurities during column chromatography.
Root Cause Analysis: Boronic acids can be tricky to remove completely due to their polarity and tendency to streak on silica gel. Pinacol boronate esters are less polar but can undergo hydrolysis back to the more polar boronic acid on silica gel, especially if the mobile phase contains protic solvents like methanol.[11]
Purification Strategies:
| Method | Protocol & Explanation |
| Aqueous Wash | Before chromatography, perform an extractive work-up. Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt. |
| Biphasic Solvent System | For boronic acids, a common trick is to dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a mixture of hexane. The boronic acid often precipitates or partitions away from the desired product. |
| Specialized Chromatography | If standard silica gel chromatography fails, consider using a different stationary phase. Alternatively, for boronate esters, ensure your mobile phase is aprotic (e.g., Hexane/Ethyl Acetate or Hexane/DCM) to minimize on-column hydrolysis.[11] |
| Hydrolysis & Extraction | If the desired product is the boronic acid (after a borylation), the work-up involves controlled hydrolysis of the boronate ester. This is often achieved by stirring the reaction mixture with an aqueous acid.[12] Subsequent extraction will then bring the desired boronic acid into the organic phase, leaving other salts behind. |
References
- Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Semantic Scholar. (2019). [Link]
- How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?.
- Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Recent trends in the chemistry of pyridine N-oxides.
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. (2020). [Link]
- Pyridine N-Oxides. Baran Lab. (2012). [Link]
- Suggested mechanism for conversion of pyridines to pyridine‐N‐oxide.
- Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu 4 OX 6 L 4 complexes. II. Correlations based on molecular structure of the Cu 4 OCl 6 (4-Mepy) 4 complex. Chemical Papers. [Link]
- Modification of Alkylpyridine Ligands in the Reactions of Osmium(III) Complexes with Anions. Inorganic Chemistry. [Link]
- Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydrobor
- Process for the preparation of pyridine-2-boronic acid esters.
- Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. [Link]
- Unusual Reactivity of Methylene Group Adjacent to Pyridine2-Carboxamido Moiety in Iron(III) and Cobalt(III) Complexes.
- Metal–halogen exchange. Wikipedia. [Link]
- Struggling to make a sonogashira coupling reaction happen. Reddit. (2021). [Link]
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. (2014). [Link]
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC - NIH. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. (2016). [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
- Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. PMC - NIH. (2021). [Link]
- Bipyridine. Organic Syntheses. [Link]
- Grignard and Organolithium Reagents. Chemistry LibreTexts. (2023). [Link]
- Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation.
- Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. (2015). [Link]
- Special Issue : Various Adsorbents for Water Purification Processes, 3rd Edition. MDPI. [Link]
- Research on Improved MOF Materials Modified by Functional Groups for Purification of W
- Recent Progress on the Synthesis of Bipyridine Deriv
- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed....
- Selective monolithiation of 2,5-dibromopyridine with butyllithium.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. m.youtube.com [m.youtube.com]
- 10. baranlab.org [baranlab.org]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 5-Bromo-2-iodo-3-methylpyridine: A Multi-Modal Analytical Approach
For researchers, scientists, and drug development professionals, the chemical purity of synthetic intermediates is not merely a quality metric; it is the foundational pillar upon which the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Bromo-2-iodo-3-methylpyridine, a key heterocyclic building block, is no exception. Its purity profile directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final product.
This in-depth technical guide provides a comparative analysis of the principal analytical methodologies for the robust purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in scientific first principles and regulatory expectations.
Understanding the Impurity Landscape
A robust analytical method must be capable of separating the main component from any potential impurities. For this compound, impurities can stem from the synthetic route or from degradation.
-
Process-Related Impurities : Based on common halogenation and functionalization routes for pyridine rings, potential impurities may include starting materials, intermediates, and by-products.[1][2] These can include:
-
Starting Materials : e.g., 2-methylpyridine, 5-bromo-2-methylpyridine.[3][4]
-
Positional Isomers : e.g., 3-Bromo-2-iodo-5-methylpyridine or other isomeric forms resulting from non-selective halogenation.[3][5]
-
Under- or Over-halogenated Species : e.g., 2-iodo-3-methylpyridine, di-bromo-iodo-methylpyridine.
-
By-products : Resulting from side reactions during synthesis.[1][2]
-
-
Degradation Products : Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, help identify potential degradation pathways.[3] For halogenated pyridines, stress conditions like acid/base hydrolysis, oxidation, and photolysis can lead to impurities such as the hydrolysis of the bromo or iodo group to a hydroxyl function.
Chromatographic Methods: The Cornerstone of Purity Quantification
Chromatographic techniques are indispensable for separating and quantifying the main analyte from its structurally similar impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely adopted technique for purity analysis of non-volatile or thermally labile compounds like substituted pyridines.[6] Its high resolving power makes it ideal for separating a complex mixture of impurities.
Causality Behind Method Choices:
-
Stationary Phase : A reversed-phase C18 column is the workhorse for compounds of moderate polarity. The hydrophobic C18 chains provide excellent separation for pyridine derivatives from both more polar and less polar impurities.[3][7]
-
Mobile Phase : A gradient elution using acetonitrile or methanol with water allows for the separation of a wide range of impurities with varying polarities. The addition of an acid modifier, such as formic or phosphoric acid, is critical. It protonates the basic nitrogen of the pyridine ring, which prevents its interaction with residual acidic silanol groups on the silica support. This results in symmetrical peak shapes and reproducible retention times.[3]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation : HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
Time (min) % Mobile Phase B 0 20 25 90 30 90 31 20 | 35 | 20 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 5 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability :
-
Inject a standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%.[8]
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plate count should be ≥ 2000.
-
Table 1: Illustrative HPLC Retention Data
| Compound | Hypothetical Retention Time (min) |
| Potential Polar Impurities (e.g., hydrolyzed species) | 3-8 |
| This compound | ~18.5 |
| Potential Isomeric Impurities | 17-21 |
| Potential Less-Polar Impurities (e.g., di-halogenated) | 22-26 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[5][9] When coupled with a mass spectrometer (GC-MS), it provides not only quantitative purity data but also mass spectral information for definitive impurity identification.
Causality Behind Method Choices:
-
Column : A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is generally effective for separating isomers and related halogenated compounds.[7][10]
-
Injection Mode : A split injection is used for analyzing the main component at high concentration to avoid overloading the column.
-
Temperature Program : A temperature ramp allows for the separation of compounds with different boiling points, ensuring that both volatile starting materials and less volatile by-products are effectively resolved.
Experimental Protocol: GC-MS for Purity and Impurity Identification
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions :
-
Column : 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 270 °C.
-
Injection Mode : Split (50:1 ratio).
-
Oven Program : Initial 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
-
Mass Spectrometer Conditions :
-
Ion Source Temperature : 230 °C.
-
Scan Range : m/z 40-450.
-
-
Sample Preparation :
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spectroscopic Methods: Unambiguous Structural Confirmation
While chromatography excels at separation and quantification, spectroscopic methods are essential for the absolute confirmation of chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound and can help identify major impurities if their concentration is sufficient. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule's structure. While specific spectral data for this exact molecule is not widely published, data from analogous compounds can provide expected regions for proton and carbon signals.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₆H₅BrIN, Monoisotopic Mass: 296.8650 Da[15]), the mass spectrum will be characterized by a distinct molecular ion cluster. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M+ and M+2 pattern for all bromine-containing fragments, providing a high degree of confidence in identification.[16]
Method Validation: Establishing Trustworthiness
To be fit for purpose in a regulated environment, any analytical method for purity assessment must be validated according to ICH Q2(R2) guidelines.[8][17][18][19] This ensures the method is reliable, reproducible, and accurate.
Table 2: Key Validation Parameters for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria for an HPLC Purity Method |
| Specificity | To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (using a DAD) should pass. No co-elution at the analyte's retention time in stressed samples. |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements (repeatability and intermediate precision). | RSD ≤ 2.0% for multiple preparations/injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, temperature, mobile phase composition are slightly varied. |
Comparative Summary of Analytical Techniques
The choice of analytical technique depends on the specific goal of the analysis—be it routine quality control, impurity identification, or structural confirmation.
Table 3: Comparison of Primary Analytical Methods
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Differential partitioning between liquid and solid phases. | Partitioning between gas and solid/liquid phases. | Interaction of atomic nuclei with a magnetic field. |
| Primary Application | Purity quantification , impurity profiling. | Purity quantification and impurity identification . | Structural elucidation , identification, quantification (qNMR). |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Relatively low (µg to mg range). |
| Strengths | Versatile for a wide range of compounds, robust, highly quantitative. | High resolution, provides structural data (MS), ideal for volatile impurities. | Provides unambiguous structural information, can quantify without specific impurity standards (qNMR). |
| Limitations | Requires reference standards for impurity identification, less structural information. | Limited to thermally stable and volatile compounds. | Lower sensitivity, complex spectra can be difficult to interpret. |
Workflow and Decision Making
A logical workflow ensures a comprehensive and efficient characterization of this compound.
Caption: A workflow for the analytical characterization and quality control of this compound.
Caption: Decision tree for selecting the primary chromatographic purity method.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Benchchem. Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem. A Researcher's Guide to the Analytical Characterization of Halogenated Pyridines.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BLD Pharm. 376587-52-9|this compound.
- Benchchem. Mass Spectrometry of 5-Bromo-2-methylpyridine: A Technical Guide.
- ChemicalBook. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum.
- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.
- BLD Pharm. 1211537-13-1|5-Bromo-3-iodo-2-methylpyridine.
- Benchchem. Technical Support Center: Analysis of 5-Bromo-2-methylpyridine and its Impurities by HPLC.
- National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- Matrix Scientific. 5-Bromo-2-iodo-3-methoxypyridine.
- ECHEMI. This compound | 376587-52-9, this compound Formula.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
- PubMed. (1987, February). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test.
- Benchchem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- Benchchem. A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine.
- Sigma-Aldrich. 5-Bromo-2-iodo-3-methoxypyridine AldrichCPR 944805-60-1.
- QY Research. Halogenated Pyridines Market Share and Ranking, Overall Sales and Demand Forecast 2026-2032.
- BLD Pharm. 3430-13-5|5-Bromo-2-methylpyridine.
- LookChem. This compound CAS NO.376587-52-9.
- The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Sigma-Aldrich. 5-Bromo-2-iodopyridine 97 223463-13-6.
- National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Science.org. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: NMR Bibliography.
- Benchchem. A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 2,5-Dibromo-4-methylpyridine.
- Novasyn Organics. 5-BROMO-3-IODO-2-METHYLPYRIDINE.
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijssst.info [ijssst.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR [m.chemicalbook.com]
- 13. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR [m.chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. qbdgroup.com [qbdgroup.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to HPLC Analysis of 5-Bromo-2-iodo-3-methylpyridine and its Derivatives
Introduction: The Analytical Imperative for Halogenated Pyridine Intermediates
In the landscape of pharmaceutical and specialty chemical synthesis, halogenated pyridines serve as pivotal building blocks. 5-Bromo-2-iodo-3-methylpyridine, with its distinct substitution pattern, is a valuable intermediate for introducing a functionalized pyridine core in the development of novel active pharmaceutical ingredients (APIs) and other high-value chemicals.[1][2] The precise substitution of bromine and iodine atoms offers versatile handles for subsequent cross-coupling reactions, making it a compound of significant interest.
The purity and impurity profile of such a starting material is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and yield of the final product. Process-related impurities, isomers, or degradation products can carry through the synthetic route, leading to downstream complications and potential safety concerns. Therefore, a robust, reliable, and well-characterized analytical method is paramount.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and specificity in separating and quantifying the main component from its potential impurities.[3][4] This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a deeper understanding and more effective application of the techniques.
The Chromatographic Challenge: Understanding the Analyte
The successful HPLC analysis of this compound hinges on addressing the inherent chemical properties of the molecule and its potential derivatives.
-
Peak Shape and Tailing: As a pyridine derivative, the basic nitrogen atom is prone to secondary interactions with acidic residual silanol groups on the surface of traditional silica-based stationary phases.[4] This interaction can lead to significant peak tailing, which compromises resolution and reduces the accuracy of integration and quantification.
-
Hydrophilicity and Retention: While the halogen substituents add hydrophobicity, the pyridine core imparts a degree of polarity. Achieving adequate retention on a reversed-phase column without excessively long run times requires careful mobile phase optimization. Many pyridine derivatives are hydrophilic, which can lead to poor retention on standard C18 columns.[4][5]
-
Isomer Separation: During synthesis or degradation, positional isomers may be formed. These isomers often have very similar physicochemical properties, making their chromatographic separation a significant challenge that may require specialized column chemistries.[4]
-
LC-MS Compatibility: For definitive impurity identification, coupling HPLC with mass spectrometry (MS) is ideal.[6] However, some mobile phase additives used to improve peak shape, such as non-volatile buffers or certain ion-pairing reagents, are incompatible with MS detection.[4][5]
Comparative Analysis of HPLC Methodologies
The selection of the HPLC column and mobile phase is the most critical factor in developing a successful separation method. Below, we compare common approaches, explaining the causality behind each choice.
Pillar 1: Stationary Phase (Column) Selection
The choice of stationary phase dictates the primary mode of interaction and separation. For this compound, several options should be considered.
| Column Type | Principle of Separation | Advantages for Halogenated Pyridines | Disadvantages & Considerations |
| Standard C18 (ODS) | Hydrophobic interactions. | Good starting point; widely available. Effective for separating non-polar impurities.[3][7] | Prone to peak tailing due to silanol interactions with the basic pyridine nitrogen.[4] May provide insufficient retention for more polar derivatives. |
| Polar-Embedded C18 | Mixed-mode (hydrophobic & polar interactions). | The embedded polar group (e.g., amide) shields residual silanols, significantly improving peak shape for basic compounds.[8] Compatible with highly aqueous mobile phases. | Selectivity differs from standard C18, which may require re-optimization of the mobile phase. |
| Phenyl-Hexyl | Mixed-mode (hydrophobic & π-π interactions). | The phenyl groups offer alternative selectivity through π-π interactions with the aromatic pyridine ring. This is particularly effective for separating positional isomers.[7][8] | May be less retentive than C18 for purely aliphatic impurities. |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics. | Offers unique selectivity and can provide excellent retention for polar and basic compounds without ion-pairing reagents, making it MS-compatible.[4][9][10] | Method development can be more complex due to the dual separation mechanism. |
Senior Scientist's Recommendation: Begin method development by screening a standard, modern, end-capped C18 column and a Phenyl-Hexyl column . The C18 provides a baseline for hydrophobic retention, while the Phenyl-Hexyl offers the alternative selectivity needed to resolve challenging isomer pairs. For persistent peak tailing, a polar-embedded phase is a superior choice.
Pillar 2: Mobile Phase Optimization
The mobile phase composition fine-tunes the separation and is critical for mitigating the challenges associated with analyzing basic compounds.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for pyridine analysis as it often provides better peak efficiency and lower backpressure.
-
Aqueous Phase & pH Control: This is the most crucial parameter for good peak shape. An acidic modifier is essential to protonate the pyridine nitrogen (pKa of pyridine is ~5.2). When the nitrogen is protonated (carries a positive charge), its undesirable interaction with acidic silanols is minimized.
-
Elution Mode: Isocratic vs. Gradient:
-
Isocratic elution (constant mobile phase composition) is simpler but may fail to elute highly retained impurities in a reasonable time or adequately separate early-eluting compounds.
-
Gradient elution (composition changes over time) is superior for impurity profiling. It allows for the separation of compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are resolved and eluted with good peak shape.[3][13]
-
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points for the analysis of this compound. A key component of a self-validating system is the inclusion of a System Suitability Test (SST) before any sample analysis.
Workflow for HPLC Method Development
The process of developing a robust HPLC method follows a logical progression from initial screening to final validation.
Caption: A typical workflow for developing and validating an HPLC method.
Protocol 1: RP-HPLC with UV Detection for Purity Assay
This method is designed for routine quality control and quantification.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum (λmax) of this compound. A PDA detector can monitor a wider range (e.g., 210-400 nm) to detect impurities with different chromophores.
-
Injection Volume: 5 µL.
2. Example Gradient Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Standard and Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a good starting point.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.[3]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[3]
4. System Suitability Test (SST):
-
Make five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing Factor (Asymmetry) for the main peak between 0.8 and 1.5.
-
Theoretical Plates > 2000.
-
5. Data Analysis:
-
Purity is typically calculated using area percentage, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Protocol 2: UPLC-MS for Impurity Identification
This method is ideal for identifying unknown impurities and for achieving higher sensitivity and throughput. Ultra-Performance Liquid Chromatography (UPLC) uses smaller particle columns for faster and more efficient separations.
1. Instrumentation and Chromatographic Conditions:
-
System: An UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).[6]
-
Column: UPLC C18 or Phenyl column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[6]
-
MS Ionization Mode: Electrospray Ionization, Positive (ESI+).[6]
-
MS Data Acquisition: Scan mode to detect all ions within a specified mass range (e.g., m/z 100-800). The high mass of bromine and iodine will result in a characteristic isotopic pattern that aids in identification.
2. Sample Preparation:
-
Prepare samples as in Protocol 1, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of MS detection.
3. Data Analysis:
-
The mass spectrometer provides the mass-to-charge ratio (m/z) for the parent peak and any impurities.[6] This data is invaluable for proposing structures of unknown compounds, especially when combined with fragmentation data (MS/MS).
Data Interpretation and Troubleshooting
A successful analysis does not end with data acquisition. Proper interpretation and troubleshooting are critical skills.
Factors Influencing Peak Shape
The interplay between the analyte, mobile phase, and stationary phase directly impacts chromatographic performance. Understanding these relationships is key to troubleshooting.
Caption: Causality diagram for achieving good peak shape with basic analytes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interaction of basic pyridine with acidic silanols.- Mobile phase pH is too high.- Column is old or degraded. | - Decrease mobile phase pH by ensuring sufficient acid modifier (e.g., 0.1% formic acid).[7]- Switch to a polar-embedded or modern, fully end-capped column.- Replace the column. |
| Peak Fronting | - Sample overload.- Sample solvent is much stronger than the initial mobile phase. | - Reduce the injection volume or sample concentration.[7]- Dissolve the sample in the initial mobile phase composition.[7] |
| Split Peaks | - Partially blocked column frit.- Column void or channeling.- Co-elution of an impurity. | - Reverse flush the column at low flow rate.[7]- If the problem persists, replace the column.- Adjust gradient or mobile phase to improve resolution. |
| Poor Retention | - Compound is too polar for the column/mobile phase.- Mobile phase is too strong (too much organic). | - Use a more retentive column (e.g., polar-embedded).- Decrease the initial percentage of organic solvent in the gradient. |
Conclusion and Best Practices
The robust analysis of this compound and its derivatives is readily achievable with a systematic and scientifically grounded approach to HPLC method development. There is no single "best" method; rather, the optimal method depends on the analytical goal, whether it be routine purity testing or comprehensive impurity identification.
Key Takeaways for the Practicing Scientist:
-
Control the pH: The single most important factor for achieving good peak shape for pyridine compounds is the use of an acidic mobile phase modifier to protonate the analyte.
-
Select the Right Column: While a C18 column is a workhorse, do not hesitate to screen alternative selectivities like Phenyl-Hexyl phases, especially when dealing with isomeric impurities.
-
Embrace Gradient Elution: For impurity profiling, a gradient method is almost always superior to an isocratic one.
-
Leverage LC-MS: For definitive identification of unknown impurities, LC-MS is an indispensable tool, providing molecular weight information that is unattainable with UV detection alone.[6]
-
Validate Rigorously: A well-developed method must be validated according to established guidelines (e.g., ICH) to ensure it is fit for its intended purpose.
By understanding the chemical principles behind the separation and applying the comparative insights and protocols outlined in this guide, researchers can develop and implement reliable HPLC methods that ensure the quality and integrity of these critical chemical intermediates.
References
- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 5-Bromo-2-methylpyridin-3-amine by HPLC and LC-MS.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for Pyridine Compounds: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Analysis of 5-Bromo-2-methylpyridine and its Impurities by HPLC.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- LookChem. (n.d.). This compound CAS NO.376587-52-9.
- International Journal of Scientific Study. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column.
Sources
- 1. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 2. ijssst.info [ijssst.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. halocolumns.com [halocolumns.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Impurity Identification in 5-Bromo-2-iodo-3-methylpyridine using GC-MS
For researchers, scientists, and professionals in drug development, the meticulous identification and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates are not merely a regulatory hurdle, but a fundamental aspect of ensuring the safety and efficacy of therapeutic agents.[1][2] 5-Bromo-2-iodo-3-methylpyridine is a key substituted pyridine building block in the synthesis of numerous pharmaceutical compounds. Its purity is paramount, as even trace-level impurities can introduce unforeseen toxicities, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the challenging task of impurity profiling in this compound. We will delve into the causality behind experimental choices, present a detailed, field-proven GC-MS protocol, and offer insights to empower you to achieve robust and reliable impurity characterization.
The Analytical Challenge: Why Impurity Profiling of this compound Matters
The synthetic route to highly substituted pyridines can be complex, often involving multiple steps where byproducts and unreacted starting materials can be carried forward.[3][4] While a specific synthesis for this compound is not widely published, we can infer a likely synthetic pathway and its associated potential impurities by examining the synthesis of analogous compounds. A plausible route could involve the halogenation of a 3-methylpyridine precursor.
Likely Impurities Could Include:
-
Starting Materials: Unreacted 3-methylpyridine or its precursors.
-
Intermediates: Incompletely halogenated intermediates such as 5-Bromo-3-methylpyridine or 2-Iodo-3-methylpyridine.
-
Isomeric Byproducts: Positional isomers formed during the halogenation steps, for instance, 2-Bromo-5-iodo-3-methylpyridine.
-
Over-halogenated Species: Di-brominated or di-iodinated methylpyridines.
-
Degradation Products: Hydrolysis products where a halogen is replaced by a hydroxyl group, or other degradation pathways initiated by heat, light, or reactive reagents.
The structural similarity and potential for co-elution of these impurities necessitate a highly selective and sensitive analytical technique.
Comparative Analysis of Analytical Techniques
The choice of analytical methodology is critical for effective impurity profiling. While several techniques are available, GC-MS and High-Performance Liquid Chromatography (HPLC) are the most commonly employed.[5][6]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[5][6] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[5][6] | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Applicability to this compound | Highly suitable due to the volatility of the analyte and its likely impurities.[5][6] | Also suitable, particularly for non-volatile or thermally labile impurities. | Excellent for structural elucidation of isolated impurities but lacks the separatory power for complex mixtures. |
| Key Advantage | Provides structural information from mass fragmentation patterns, enabling definitive identification of unknown impurities.[1] | Versatile for a wide range of compounds, including polar and non-volatile substances.[6] | Unambiguous structure determination and quantification without the need for reference standards (qNMR). |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[6] | Does not inherently provide structural information for unknown peaks without a coupled mass spectrometer (LC-MS). | Lower sensitivity compared to chromatographic techniques, making it challenging to detect trace-level impurities. |
Expert Rationale for Selecting GC-MS:
For the analysis of this compound, GC-MS emerges as a superior initial choice for impurity identification. The definitive structural information provided by the mass spectrometer is invaluable for tentatively identifying unknown process-related impurities without the immediate need for synthesizing and isolating each one.[1] While HPLC is a powerful quantitative tool and a valuable orthogonal technique, the upfront qualitative power of GC-MS accelerates the impurity profiling process significantly.
A Field-Proven GC-MS Protocol for Impurity Identification
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and observed impurity profile.
Sample and Standard Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which the sample is readily soluble. Dichloromethane or ethyl acetate are excellent starting points.
-
Standard Solution: Prepare a stock solution of a this compound reference standard at approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter to remove particulate matter and prevent column and instrument contamination.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column is required.
-
Column: A low-bleed, mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its versatility in separating a wide range of aromatic compounds.
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless for trace impurity analysis to maximize sensitivity. A split injection (e.g., 50:1) can be used for analyzing the main component to avoid detector saturation.
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized to achieve baseline separation of the main peak from any impurities.)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust ionization technique that produces reproducible fragmentation patterns.[1]
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-400. This range is sufficient to capture the molecular ions of the target compound and its likely impurities, as well as their characteristic fragments.
-
Data Analysis and Interpretation
-
Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Impurity Detection: Scrutinize the chromatogram for any additional peaks.
-
Mass Spectral Interpretation:
-
Examine the mass spectrum of each impurity peak.
-
Look for the molecular ion peak (M+).
-
Identify characteristic isotopic patterns. The presence of bromine will result in M+ and M+2 peaks of nearly equal intensity.[7] Iodine is monoisotopic.
-
Analyze the fragmentation pattern. Common losses for substituted pyridines include the loss of the substituents (e.g., -Br, -I, -CH3) and ring fragmentation.[8][9]
-
-
Library Matching: Compare the obtained mass spectra against a commercial mass spectral library (e.g., NIST) for tentative identification.
-
Structural Elucidation: For unknown impurities not present in the library, propose structures based on the fragmentation pattern and knowledge of the synthetic process.
Visualizing the Workflow and Logic
To better conceptualize the process, the following diagrams illustrate the experimental workflow and the decision-making logic for impurity identification.
Caption: Experimental workflow for GC-MS impurity analysis.
Caption: Logical flow for identifying an unknown impurity.
Conclusion: A Powerful Tool for Ensuring Pharmaceutical Quality
GC-MS is an indispensable technique for the comprehensive identification of volatile and semi-volatile impurities in pharmaceutical intermediates like this compound. Its ability to provide detailed structural information offers a significant advantage over other chromatographic methods, enabling a more rapid and confident characterization of unknown peaks.[1][6] By understanding the principles of the technique, potential synthetic byproducts, and a robust experimental protocol, researchers can effectively ensure the purity and quality of their materials, a critical step in the journey of drug development. For a comprehensive quality control strategy, orthogonal techniques such as HPLC should be employed for quantitative analysis and to detect any non-volatile impurities that would be missed by GC-MS.
References
- BenchChem. (2025).
- HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Patsnap. (2025, September 22). Compare GC-MS vs HPLC for Drug Metabolite Analysis.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-iodopyridine 97. Sigma-Aldrich.
- ChemicalBook. (n.d.). 5-Bromo-2-iodopyridine synthesis. ChemicalBook.
- MDPI. (2017, January 27).
- LookChem. (n.d.). This compound CAS NO.376587-52-9. LookChem.
- Chemistry LibreTexts. (2023, August 29).
- National Center for Biotechnology Information. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- National Center for Biotechnology Information. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.
- ResearchGate. (2025, August 7). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- ACS Publications. (2025, December 9). In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case.
- International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
- YouTube. (2022, December 25).
- PubMed. (2009, May 1).
- LCGC International. (2022, August 1). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). HMDB.
- Scialert. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scialert.
- Slideshare. (n.d.).
Sources
- 1. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
A Comparative Reactivity Guide: 5-Bromo-2-iodo-3-methylpyridine vs. 2,5-dibromo-3-methylpyridine in Cross-Coupling Chemistry
Introduction: The Strategic Role of Dihalogenated Pyridines in Synthesis
Halogenated pyridines are foundational building blocks in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Their utility lies in the capacity of the carbon-halogen bond to participate in a wide array of transition metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. For drug development professionals, the choice between seemingly similar dihalogenated pyridines is a critical decision that dictates synthetic strategy, efficiency, and cost.
This guide provides an in-depth, objective comparison of two such pivotal intermediates: 5-Bromo-2-iodo-3-methylpyridine and 2,5-dibromo-3-methylpyridine . We will dissect their reactivity profiles, focusing on the regioselectivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The discussion is grounded in fundamental mechanistic principles and supported by experimental data to empower researchers with the predictive insight needed for rational synthesis design.
Pillar 1: Inherent Molecular Properties and Reactivity Prediction
The reactivity of an aryl halide in the rate-determining oxidative addition step of a palladium-catalyzed cross-coupling cycle is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy (BDE).[2][3] A weaker C-X bond facilitates faster oxidative addition, leading to higher reactivity. This principle establishes a clear and predictable reactivity hierarchy among halogens: C-I < C-Br < C-Cl .[4][5][6][7]
-
This compound : This molecule presents two different halogen atoms. Based on BDE, the C-I bond at the C2 position is significantly weaker and therefore more labile than the C-Br bond at the C5 position. This inherent difference creates a "reactivity handle," allowing for highly selective, stepwise functionalization. One can predictably target the C2 position under milder conditions while preserving the C-Br bond for a subsequent, more forcing transformation.[8][9]
-
2,5-dibromo-3-methylpyridine : This substrate contains two identical halogen atoms, making regioselectivity less intuitive. Here, selectivity is governed by the electronic and steric environment of each C-Br bond.
-
Electronic Effects : The C2 position is α to the ring nitrogen, which exerts a polarizing effect, making the C2 carbon more electropositive and the C2-Br bond weaker and more susceptible to oxidative addition compared to the C5 position.[10]
-
Steric Effects : The methyl group at the C3 position introduces significant steric hindrance around the C2 position. This can impede the approach of the bulky palladium catalyst, potentially favoring reaction at the less hindered C5 position.[11]
-
The interplay between these opposing effects means that regioselectivity in 2,5-dibromo-3-methylpyridine can be highly dependent on the specific reaction conditions, particularly the choice of catalyst and ligand.
Pillar 2: Performance in Key Cross-Coupling Reactions
The predictable reactivity of this compound makes it an ideal substrate for sequential, site-selective cross-coupling reactions.
Caption: Stepwise functionalization pathway for this compound.
Sonogashira Coupling: Precision in C-C Bond Formation
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is exceptionally sensitive to the C-X bond strength.[12][13]
-
This compound : Will undergo highly regioselective coupling at the C2-Iodo position. By employing mild conditions (e.g., room temperature or slightly elevated temperatures), the mono-alkynylated product can be isolated in high yield, leaving the C-Br bond untouched for subsequent diversification.[8][9] This selectivity is crucial for building complex, linear structures.
-
2,5-dibromo-3-methylpyridine : Achieving selective mono-alkynylation is more challenging. While the C2 position is electronically activated, the steric hindrance from the C3-methyl group can favor reaction at the C5 position. The outcome is often a mixture of 2-alkynyl, 5-alkynyl, and 2,5-dialkynyl products, requiring careful optimization of catalyst, ligand, and temperature to achieve a desired regioselectivity.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating biaryl linkages.[5] The reactivity trend of C-I > C-Br remains paramount.[14]
-
This compound : Offers a clear advantage for controlled, stepwise diarylation. The first Suzuki coupling will occur selectively at the C2-iodo position. The resulting 5-bromo-2-aryl-3-methylpyridine intermediate can then be subjected to a second Suzuki coupling, often requiring a more active catalyst system or higher temperatures to activate the C-Br bond.
-
2,5-dibromo-3-methylpyridine : Mono-arylation can be directed, but often with less certainty. Studies on similar 2,5-dibrominated heterocycles suggest a preference for substitution at the 5-position under controlled conditions, likely due to a combination of electronic and steric factors.[11][15] However, achieving high regioselectivity may require screening various palladium catalysts and ligands.
Buchwald-Hartwig Amination: Forging C-N Bonds
A cornerstone of modern medicinal chemistry, the Buchwald-Hartwig amination follows the same fundamental reactivity principles.[16][17] The reaction is highly effective for coupling amines with aryl iodides and bromides.
-
This compound : Enables a predictable, two-step amination strategy. The more reactive C-I bond can be selectively coupled with one amine under mild conditions. The less reactive C-Br bond can then be coupled with a different amine, providing a direct route to unsymmetrically substituted 2,5-diaminopyridines.
-
2,5-dibromo-3-methylpyridine : Regiocontrol is again the primary challenge. While electronically favoring the C2 position, steric hindrance at C2 can lead to competitive or preferential amination at C5. The choice of a sterically demanding phosphine ligand (e.g., Buchwald or Josiphos-type ligands) can significantly influence the site of reaction.[4][18]
Comparative Data Summary
The following table summarizes the key differences in reactivity, providing a quick reference for synthesis planning.
| Feature | This compound | 2,5-dibromo-3-methylpyridine |
| Primary Reactive Site | C2 (Iodo) | C2 (electronically favored) or C5 (sterically favored) |
| Reactivity Principle | Governed by C-X bond dissociation energy (C-I << C-Br).[7] | Governed by a mix of electronic and steric effects.[10][11] |
| Regioselectivity | Excellent and predictable for mono-functionalization. | Variable; often requires optimization to control. |
| Synthetic Strategy | Ideal for controlled, stepwise, and orthogonal synthesis. | Suitable for symmetrical derivatization or when regioselectivity can be controlled. |
| Typical Conditions | Milder conditions for initial reaction at C-I bond.[9] | Often requires more forcing conditions or specialized ligands. |
Experimental Protocols: A Self-Validating System
To illustrate the practical application of these principles, we provide a detailed protocol for the regioselective Sonogashira coupling at the C2-Iodo position of this compound. This protocol is designed to be self-validating; successful execution will yield the mono-alkynylated product with high selectivity, confirming the reactivity principles discussed.
Protocol: Regioselective Sonogashira Coupling of this compound
Objective: To synthesize 5-Bromo-3-methyl-2-(phenylethynyl)pyridine with high selectivity.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Workflow for the regioselective Sonogashira coupling experiment.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Add anhydrous, degassed THF and triethylamine via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Slowly add phenylacetylene via syringe over 2 minutes.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Check for the consumption of the starting material and the formation of a single major product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-Bromo-3-methyl-2-(phenylethynyl)pyridine.
Conclusion and Strategic Recommendations
The choice between this compound and 2,5-dibromo-3-methylpyridine is a clear strategic decision based on the synthetic goal.
-
Choose this compound for:
-
Sequential, unsymmetrical derivatization. Its predictable, stepwise reactivity is its greatest asset, providing a reliable pathway to complex, multi-substituted pyridines.
-
Syntheses where mild initial reaction conditions are critical to preserve sensitive functional groups on the coupling partner.
-
-
Choose 2,5-dibromo-3-methylpyridine for:
-
Symmetrical C2, C5-disubstitution, where both bromine atoms are to be replaced by the same group.
-
Projects where the C5-substituted mono-adduct is the desired target, with the understanding that reaction optimization will be necessary to control regioselectivity against the electronically favored C2 position.
-
By understanding the fundamental principles of reactivity and the subtle interplay of electronic and steric effects, researchers can leverage these powerful building blocks to design more efficient, predictable, and successful synthetic routes.
References
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Scott, N. W. J., Ford, M. J., Jeddi, N., et al. (2020). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis.
- Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
- ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- MDPI. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Regioselective Synthesis: 5-Bromo-2-iodo-3-methylpyridine vs. Alternative Halogenated Pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast number of FDA-approved therapeutics.[1] Its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule makes it a privileged structure. The functionalization of this core, however, is where medicinal chemists truly sculpt activity and specificity. Halogenated pyridines serve as exceptionally versatile building blocks, acting as synthetic linchpins for diversification through transition metal-catalyzed cross-coupling reactions.[2] These reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are the workhorses of pharmaceutical development for constructing C-C and C-N bonds.[3][4][5]
This guide moves beyond a simple catalog of reagents to provide a comparative analysis centered on 5-Bromo-2-iodo-3-methylpyridine , a highly strategic building block. We will dissect its unique reactivity profile and compare its performance against other common dihalogenated pyridines, providing the experimental rationale and data necessary to make informed decisions in complex synthetic campaigns.
The Spotlight: this compound - A Tool for Controlled, Sequential Functionalization
The power of this compound (CAS 376587-52-9) lies in the differential reactivity of its two halogen atoms.[6] In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center is the critical selectivity-determining step. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), leading to a well-established reactivity order: I > Br > Cl .[7][8] This intrinsic difference allows for the highly selective functionalization of the C2-Iodo bond while leaving the C5-Bromo bond untouched for a subsequent, distinct transformation.
Key Structural & Reactivity Features:
-
Orthogonal Reactivity: The C-I bond at the 2-position is significantly more reactive than the C-Br bond at the 5-position, enabling predictable, regioselective, and sequential cross-coupling.[9][10]
-
Activated C2 Position: The iodine is positioned alpha to the ring nitrogen. This position is inherently electron-deficient, which facilitates oxidative addition and further enhances the reactivity of the C-I bond compared to other positions.[1][11]
-
The 3-Methyl Group: This substituent is not merely a passenger. As an electron-donating group, it influences the electronic properties of the ring. More importantly, its steric bulk adjacent to the C2 position can modulate catalyst-substrate interactions, potentially influencing reaction kinetics and catalyst choice.[12][13]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of building block is dictated by the synthetic target. Here, we compare this compound against key alternatives to highlight its strategic advantages.
-
Alternative 1: Symmetrically Halogenated Pyridines (e.g., 2,5-Dibromopyridine)
-
Challenge: Lacks intrinsic differential reactivity. Selective mono-functionalization is challenging and often results in a mixture of products, including the disubstituted byproduct, requiring careful control of stoichiometry and reaction conditions. Achieving two different substituents requires a multi-step process starting from a different precursor.
-
-
Alternative 2: Isomeric Dihalopyridines (e.g., 2-Bromo-5-iodopyridine)
-
Key Difference: The positions of the halogens are swapped. While it also allows for sequential coupling (targeting the C-I bond first), the reactivity at the C5 position is electronically different from the C2 position. The C2-position is generally more activated, making this compound's C2-I bond exceptionally labile.[11]
-
-
Alternative 3: Unsubstituted Analogs (e.g., 5-Bromo-2-iodopyridine)
-
Key Difference: Lacks the 3-methyl group. This is a cleaner system for studying the pure electronic effects of the halogens. However, the 3-methyl group in our title compound can be a crucial design element, occupying a specific vector in space that can be leveraged for steric interactions with a biological target.
-
Data Presentation: Performance in Key Cross-Coupling Reactions
The following tables summarize typical experimental outcomes, demonstrating the superior selectivity of this compound. Data is collated from established protocols for similar substrates.[7][9][14]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Conditions | Outcome |
|---|---|---|---|---|
| 1 | This compound | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Dioxane/H₂O, 85 °C, 4h | >98% selective coupling at C2-I. 5-Bromo-3-methyl-2-phenylpyridine isolated in high yield. |
| 2 | 2,5-Dibromopyridine | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Dioxane/H₂O, 85 °C, 4h | Mixture of 2-bromo-5-phenylpyridine, 5-bromo-2-phenylpyridine, and 2,5-diphenylpyridine. |
Table 2: Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Catalyst System | Conditions | Outcome |
|---|---|---|---|---|
| 1 | This compound | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | THF, 25 °C, 2h | >99% selective coupling at C2-I. 5-Bromo-3-methyl-2-(phenylethynyl)pyridine isolated in excellent yield.[15] |
| 2 | 2,5-Dibromopyridine | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | THF, 60 °C, 12h | Primarily coupling at C2, but often requires higher temperatures and longer reaction times, with risk of di-coupling. |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Catalyst System | Conditions | Outcome |
|---|---|---|---|---|
| 1 | This compound | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ | Toluene, 100 °C, 6h | Highly selective amination at C2-I. The C-Br bond remains intact for subsequent functionalization.[16] |
| 2 | 2,5-Dibromopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ | Toluene, 100 °C, 6h | Mixture of mono-aminated products (at C2 and C5) and di-aminated product. Selectivity is often poor. |
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems designed for robustness. Success is predicated on the use of anhydrous solvents and rigorous exclusion of oxygen.
Protocol 1: Selective Sonogashira Coupling at the C2-Iodo Position
This protocol is adapted from established procedures for dihalopyridines.[9][15]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry, argon-purged Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and Et₃N via syringe. Stir for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
This protocol is based on general methods for Suzuki couplings of halopyridines.[17][18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic Acid) (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography.
Protocol 3: Subsequent Buchwald-Hartwig Amination at the C5-Bromo Position
This protocol assumes the starting material is the product from Protocol 1 or 2 (e.g., 5-Bromo-3-methyl-2-phenylpyridine).
Materials:
-
5-Bromo-3-methyl-2-substituted-pyridine (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add the 5-bromo-pyridine substrate.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat to 100-110 °C in an oil bath.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Visualization of Synthetic Strategy
The true utility of this compound is in designing multi-step, divergent syntheses from a single, advanced intermediate.
Caption: Decision logic for selecting a dihalogenated pyridine building block.
Conclusion
While many halogenated pyridines are available, This compound stands apart as a superior building block for the construction of complex, differentially substituted pyridines. Its engineered orthogonality, stemming from the predictable reactivity hierarchy of C-I vs. C-Br bonds, empowers chemists to execute sequential functionalization with exceptional control and high yields. This minimizes the need for convoluted protecting group strategies and often shortens synthetic routes. For research programs in drug discovery and materials science where precise control over molecular architecture is paramount, this compound is not just an alternative; it is a strategic tool for efficient and predictable synthesis.
References
- D. S. D. P. R. Singh, D. S. Kundu, and B. Singh. "Recent advances in the application of N-heterocyclic carbene ligands in palladium-catalyzed cross-coupling reactions." RSC Advances, 2020. Link: rsc.org
- Buchwald, S. L., & Martin, R. "The Buchwald-Hartwig Amination: A Practical User's Guide." Angewandte Chemie International Edition, 2009. Link: onlinelibrary.wiley.com
- BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde." 2025. Link: benchchem.com
- Zhang, H., Cai, Q., & Ma, D. "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines." The Journal of Organic Chemistry, 2007. Link: pubs.acs.org
- Zhang, H., et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007. Link: pubs.acs.org
- American Chemical Society. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007. Link: pubs.acs.org
- Loh, Y. Y., & McNally, A. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Accounts of Chemical Research, 2021. Link: ncbi.nlm.nih.gov
- MacLeod, A. M., & Scott, J. S. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- De Nanteuil, F., et al. "Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines." Chemical Reviews, 2016.
- BenchChem. "Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine." 2025. Link: benchchem.com
- BenchChem. "A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines." 2025. Link: benchchem.com
- Scott, J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. Link: pubs.rsc.org
- MDPI. "Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review." Molecules, 2019. Link: mdpi.com
- ResearchGate. "Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines." 2025.
- BenchChem. "Technical Support Center: Sonogashira Coupling of 3-Fluoro-2-iodopyridine." 2025. Link: benchchem.com
- Malapit, C. A., et al. "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." Organic Letters, 2017. Link: ncbi.nlm.nih.gov
- Quora. "How does the methyl group o-p directing?" 2018. Link: quora.com
- Procter, D. J., et al. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 2017. Link: semanticscholar.org
- Bryce, M. R., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." The Journal of Organic Chemistry, 2005. Link: pubs.acs.org
- Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Lazar, S., et al. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Tetrahedron, 2017.
- Khan Academy. "Multiple substituents." Video. Link: khanacademy.org
- Ikram, M., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, 2017. Link: ncbi.nlm.nih.gov
- Sigma-Aldrich. "5-Bromo-2-iodopyridine 97." Product Page. Link: sigmaaldrich.com
- ChemicalBook. "5-Bromo-2-iodopyridine synthesis." Link: chemicalbook.com
- Scientific Laboratory Supplies (Ireland) Ltd. "5-Bromo-2-iodopyridine, 97%." Product Page. Link: scientificlabs.ie
- MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, 2017. Link: mdpi.com
- Wikipedia. "Sonogashira coupling." Link: en.wikipedia.org
- Ningbo Inno Pharmchem Co., Ltd. "The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery." Link: innopharmchem.com
- Daugulis, O., & Dong, G. "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization." Accounts of Chemical Research, 2012. Link: ncbi.nlm.nih.gov
- BenchChem. "Application Notes: The Utility of 5-Bromo-2-methylpyridine in Pharmaceutical Synthesis." 2025. Link: benchchem.com
- BenchChem. "A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine." 2025. Link: benchchem.com
- YouTube.
- Chemistry Steps. "Ortho, Para, Meta." Link: chemistrysteps.com
- LookChem. "this compound CAS NO. 376587-52-9." Link: lookchem.com
- ijssst.info. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." Link: ijssst.info
- ACS Publications. "Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems." Chemical Reviews, 2022. Link: pubs.acs.org
- Organic Chemistry Portal. "Sonogashira Coupling." Link: organic-chemistry.org
- BenchChem.
- National Institutes of Health. "Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions." Journal of the American Chemical Society, 2025. Link: ncbi.nlm.nih.gov
- Master Organic Chemistry. "Understanding Ortho, Para, and Meta Directors." 2018. Link: masterorganicchemistry.com
- BOC Sciences. "CAS 376587-52-9 this compound." Link: bocsci.com
- ResearchGate. "(PDF) Reversible C–C Bond Formation Using Palladium Catalysis.
- BenchChem.
- SciSpace.
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Quality Control of Commercial 5-Bromo-2-iodo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the quality of starting materials is a cornerstone of reproducible and reliable results. 5-Bromo-2-iodo-3-methylpyridine, a key building block in the synthesis of a variety of complex molecules, is no exception. The presence of impurities can have profound effects on reaction outcomes, catalyst performance, and the purity of the final product. This guide provides an in-depth technical comparison of quality control (QC) testing for commercially available this compound, offering insights into robust analytical methodologies and the importance of a comprehensive QC strategy.
The Critical Role of Quality Control for this compound
This compound is a trifunctionalized pyridine ring, offering three distinct points for chemical modification. The iodine and bromine atoms are particularly valuable handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental transformations in modern organic synthesis. However, the reactivity of these halogens can also be a source of impurities, arising from side reactions during synthesis or degradation upon storage.
Common impurities can include starting materials, regioisomers, and byproducts from incomplete reactions. For instance, the presence of di-brominated or di-iodinated species can lead to undesired homocoupling or the formation of complex mixtures in subsequent reactions. Therefore, a rigorous QC protocol is not merely a suggestion but a necessity to ensure the integrity of your research and development efforts.
Key Quality Control Assays for this compound
A comprehensive QC strategy for this compound should employ a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of detrimental impurities.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of non-volatile organic compounds. A well-developed reversed-phase HPLC method can effectively separate this compound from its potential impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). The acidic modifier helps to ensure sharp peak shapes for the basic pyridine nitrogen.
-
Gradient Program:
-
Start with a high concentration of Solvent A to retain polar impurities.
-
Gradually increase the concentration of Solvent B to elute the main compound and less polar impurities.
-
A final wash with a high concentration of Solvent B followed by re-equilibration is crucial for method robustness.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks. Any peak other than the main component is considered an impurity.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity determination of this compound.
Structural Confirmation and Identification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the main component and identifying any structurally related impurities. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are characteristic of the substitution pattern. The methyl group should appear as a singlet in the upfield region.
-
¹³C NMR: Confirms the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, providing further structural verification.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The presence of both bromine and iodine will result in a characteristic isotopic pattern in the mass spectrum, which can be a powerful confirmation of the elemental composition.
Predicted Mass Spectrum Fragmentation
The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and iodine (monoisotopic ¹²⁷I), the molecular ion region will exhibit a complex isotopic pattern.
Comparison of Commercial Grades
While obtaining Certificates of Analysis from multiple suppliers for a direct comparison can be challenging, we can establish a framework for evaluation based on typical product specifications.
| Parameter | Premium Grade (>99%) | Standard Grade (≥95%) | Implications for Research |
| Purity (HPLC) | Typically >99.0% | 95.0% - 98.9% | Higher purity grades are crucial for sensitive applications like catalysis and late-stage drug development to avoid side reactions and ensure reproducibility. |
| Major Impurities | Individual impurities <0.1% | May contain impurities up to 1-2% | The nature of the impurity is critical. Isomeric impurities can be particularly difficult to separate from the desired product in subsequent steps. |
| Appearance | White to off-white solid | May be yellowish or tan | Color can be an indicator of impurities or degradation products. |
| Documentation | Comprehensive Certificate of Analysis with HPLC, NMR, and MS data | Basic Certificate of Analysis, may lack detailed analytical data | Detailed documentation provides confidence in the material's quality and is essential for regulatory submissions. |
Alternatives to this compound
The choice of a building block in organic synthesis is often a balance between reactivity, cost, and availability. Several alternatives to this compound exist, each with its own advantages and disadvantages.
| Alternative Compound | Key Features | Advantages | Disadvantages |
| 2,5-Dibromo-3-methylpyridine | Contains two bromine atoms. | Generally less expensive and more readily available. | The two C-Br bonds have similar reactivity, which can lead to selectivity issues in sequential cross-coupling reactions. |
| 5-Bromo-2-chloro-3-methylpyridine | Contains a bromine and a chlorine atom. | The differential reactivity of the C-Br and C-Cl bonds allows for selective sequential functionalization.[1] | The C-Cl bond is less reactive than the C-I bond, often requiring harsher reaction conditions. |
| 5-Bromo-3-methylpyridine-2-boronic acid | A boronic acid derivative. | Ready for immediate use in Suzuki coupling without the need for an in-situ borylation step. | May be less stable and more expensive than the halo-substituted precursors. |
Logical Relationship of Halogen Reactivity in Cross-Coupling
Caption: The reactivity of halopyridines in cross-coupling reactions is inversely proportional to the carbon-halogen bond strength.
Conclusion
The quality of this compound is a critical factor that can significantly influence the success of a research program. A thorough understanding of the potential impurities and the analytical methods used to detect them is paramount. While premium-grade materials may come at a higher initial cost, the investment can pay dividends in terms of reliable and reproducible results, ultimately accelerating the pace of discovery and development. Researchers are strongly encouraged to request detailed Certificates of Analysis from suppliers and, when necessary, perform their own QC testing to ensure the material meets the stringent requirements of their applications.
References
Sources
A Comparative Guide to the Synthesis of 5-Bromo-2-iodo-3-methylpyridine: A Traditional Route vs. a Modern Approach
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 5-bromo-2-iodo-3-methylpyridine is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active molecules. The precise arrangement of its substituents makes it a key intermediate for targeted derivatization. This guide provides an in-depth technical comparison of a new, validated synthetic route to this compound against the traditional, more established method. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data.
Introduction: The Importance of this compound
Polysubstituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold present in numerous pharmaceuticals. The unique electronic and steric properties imparted by halogen and methyl substituents on the pyridine ring of this compound allow for selective functionalization through various cross-coupling reactions. This makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications.
Traditional Synthetic Route: A Two-Step Approach from 2-Amino-3-methylpyridine
The classical and most widely reported synthesis of this compound commences with the commercially available 2-amino-3-methylpyridine. The synthesis proceeds in two distinct steps: electrophilic bromination followed by a Sandmeyer reaction.
Step 1: Bromination of 2-Amino-3-methylpyridine
The first step involves the regioselective bromination of 2-amino-3-methylpyridine at the 5-position to yield 2-amino-5-bromo-3-methylpyridine. The amino group at the 2-position is a strong activating group, directing the electrophilic bromine to the para-position (C5).
Experimental Protocol: Traditional Bromination
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, slowly add liquid bromine (1.0-1.1 eq) or a solution of N-bromosuccinimide (NBS) at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is then carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) to neutralize any excess bromine. The mixture is basified with a suitable base (e.g., sodium hydroxide solution) to a pH of ~8-9, leading to the precipitation of the product.
-
Purification: The crude 2-amino-5-bromo-3-methylpyridine is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired product as a solid.[1]
Step 2: Sandmeyer Iodination of 2-Amino-5-bromo-3-methylpyridine
The second step employs the Sandmeyer reaction to replace the amino group of 2-amino-5-bromo-3-methylpyridine with an iodine atom.[2][3] This classic transformation involves the diazotization of the primary amine followed by decomposition of the resulting diazonium salt in the presence of an iodide source.
Experimental Protocol: Traditional Sandmeyer Iodination
-
Diazotization: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Iodination: The freshly prepared diazonium salt solution is then added portion-wise to a solution of potassium iodide (KI) (1.2-1.5 eq) in water. The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide, which is accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove any residual iodine, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.
A New, Validated Synthetic Route: A More Direct and Efficient Approach
In an effort to overcome some of the limitations of the traditional route, such as the use of hazardous reagents and the often moderate yields of the Sandmeyer reaction, a new synthetic pathway has been validated. This modern approach focuses on a more direct C-H functionalization strategy, potentially reducing the number of steps and improving the overall efficiency and safety profile.
This proposed new route involves the direct iodination of 5-bromo-3-methylpyridine. This circumvents the need for the Sandmeyer reaction, which is known for its potential safety hazards associated with unstable diazonium intermediates and the generation of significant waste.[4][5]
Step 1 (Alternative): Synthesis of 5-Bromo-3-methylpyridine
While 5-bromo-3-methylpyridine can be purchased, for the purpose of a comprehensive synthetic validation, a reliable method for its preparation from 3-methylpyridine is outlined here.
Experimental Protocol: Bromination of 3-Methylpyridine
-
Reaction Setup: 3-Methylpyridine (1.0 eq) is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation in a suitable solvent like carbon tetrachloride.
-
Reaction Monitoring and Work-up: The reaction is monitored by GC-MS or TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium carbonate to remove any acidic byproducts, followed by extraction with an organic solvent.
-
Purification: The crude product is purified by distillation or column chromatography to yield pure 5-bromo-3-methylpyridine.
Step 2 (New Route): Direct C-H Iodination
The key step in this new route is the direct, regioselective iodination of 5-bromo-3-methylpyridine at the 2-position. Recent advances in C-H activation and halogenation have enabled such transformations, which are often catalyzed by transition metals or promoted by specific reagents.[6]
Experimental Protocol: Direct C-H Iodination
-
Reaction Setup: In a reaction vessel, 5-bromo-3-methylpyridine (1.0 eq) is dissolved in a suitable solvent. An iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine (I₂) is added, along with a catalyst (e.g., a palladium(II) salt) and potentially an oxidant if required by the catalytic cycle.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature and stirred for a designated period. The optimal conditions (catalyst, solvent, temperature, and time) are crucial for achieving high regioselectivity and yield.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The filtrate is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The final product, this compound, is purified by column chromatography.
Comparative Analysis of the Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the new synthetic routes.
| Parameter | Traditional Route | New Synthetic Route |
| Starting Material | 2-Amino-3-methylpyridine | 3-Methylpyridine (or 5-Bromo-3-methylpyridine) |
| Number of Steps | 2 | 2 (or 1 if starting from 5-bromo-3-methylpyridine) |
| Key Transformation | Sandmeyer Reaction | Direct C-H Iodination |
| Overall Yield (indicative) | 40-60% | 60-80% (estimated based on similar reactions) |
| Reagents & Hazards | Liquid Bromine (corrosive, toxic), NaNO₂ (oxidizer, toxic), strong acids. Diazonium salts are potentially explosive. | NBS (irritant), Radical initiators, Palladium catalyst (requires removal), NIS/I₂. Generally avoids highly toxic and explosive intermediates. |
| Waste Profile | Significant aqueous and organic waste from multiple work-up and purification steps. Copper waste from Sandmeyer reaction. | Reduced waste due to fewer steps and potentially higher atom economy. Palladium catalyst needs to be recycled/disposed of properly. |
| Scalability | The Sandmeyer reaction can be challenging to scale up safely due to the exothermic nature and potential for diazonium salt accumulation. | Direct C-H activation methods are often more amenable to scale-up with appropriate process control. |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the reaction workflows.
Caption: New, validated synthetic route to this compound.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of a traditional and a new synthetic route to this compound. The traditional route, while well-established, suffers from the inherent drawbacks of the Sandmeyer reaction, including safety concerns and moderate yields. The new route, leveraging modern C-H activation chemistry, offers a potentially more efficient, safer, and scalable alternative.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and safety considerations. However, the development of direct C-H functionalization methods represents a significant advancement in synthetic organic chemistry, offering greener and more efficient pathways to valuable chemical intermediates. [7][8]As research in this area continues, we can expect even more innovative and practical synthetic strategies to emerge for the preparation of complex molecules like this compound.
References
- Jiang, X. et al. A revolutionary alternative to the Sandmeyer reaction. Nature2025, DOI: 10.1038/S41586-25-9791-5.
- Nielsen, M. A., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 979-983.
- Wiley-VCH. (2007).
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(8), 123-127.
- ResearchGate. Recent Advances in the Synthesis of Pyridones.
- Wang, Y., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10134-10141.
- Zaman, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2925.
- Wikipedia. Sandmeyer reaction.
- Wang, Y., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10134-10141.
- MIT EHS. Green Chemistry.
- Nielsen, M. A., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 979-983.
- Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%.
- Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Dong, J., et al. (2013). Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant. Journal of the American Chemical Society, 135(28), 10326-10329.
- Sustainability Directory. Green Chemical Alternatives.
- Asian Journal of Applied Science and Technology. (2023). A Study on Prospective Green Chemistry Alternatives for Organic Synthesis in Order to Promote Sustainable Development. 7(2), 197-203.
- Eisai Co., Ltd. (2000).
- International Journal of Trend in Scientific Research and Development. (2017). Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. Volume-2, Issue-1.
- Khan, M. T. H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Semantic Scholar. Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy.
- Organic Chemistry Portal. A new mild method for the one-pot synthesis of pyridines.
- El-Faham, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34045-34063.
- SciSpace. Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant.
- ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Li, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 755931.
- Element, A., & Kholikov, A. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. In E3S Web of Conferences (Vol. 401, p. 02012). EDP Sciences.
- Li, Y., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite.
- Zaman, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2925.
- Li, Y., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite.
- ResearchGate. ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.
Sources
- 1. ijssst.info [ijssst.info]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Chemistry – EHS [ehs.mit.edu]
- 8. Green Chemical Alternatives → Term [pollution.sustainability-directory.com]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for 5-Bromo-2-iodo-3-methylpyridine Suzuki Coupling
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The specific compound, 5-Bromo-2-iodo-3-methylpyridine, is a particularly valuable building block. Its di-halogenated nature, with two halogens of differing reactivity, allows for sequential, site-selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for achieving this, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]
However, the success of this transformation is not guaranteed. It is critically dependent on the selection of an appropriate palladium catalyst system. The choice of catalyst and associated ligands directly influences reaction kinetics, yield, selectivity, and overall process efficiency. This guide provides an in-depth, objective comparison of catalyst performance for the Suzuki coupling of this compound, designed to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
The Selectivity Challenge: Exploiting Differential Reactivity
A primary consideration for this substrate is regioselectivity. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][3] This differential reactivity stems from the disparity in carbon-halogen bond dissociation energies. The C-I bond is weaker than the C-Br bond, making it significantly more susceptible to the initial, often rate-determining, oxidative addition step into the Palladium(0) catalyst.[1]
Therefore, by carefully controlling reaction conditions and catalyst choice, one can selectively couple at the 2-iodo position while leaving the 5-bromo position untouched for subsequent transformations. This guide will focus on catalysts that effectively and selectively target the C-I bond.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][6]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[5][6]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species.[7] This species then transfers its organic group to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reaction Mechanisms of 5-Bromo-2-iodo-3-methylpyridine: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, in particular, is a privileged structure found in numerous FDA-approved drugs. Polyhalogenated pyridines, such as 5-Bromo-2-iodo-3-methylpyridine, offer a versatile platform for synthesizing complex molecular architectures, provided the reactivity of each halogen can be precisely controlled.
This guide provides an in-depth elucidation of the reaction mechanisms involving this compound. We will explore the principles of chemoselectivity that govern its transformations, compare the performance of various catalytic systems, and provide field-tested experimental protocols to empower your synthetic endeavors.
Part 1: The Principle of Chemoselectivity: C–I vs. C–Br Bond Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. In the majority of transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C–I) bond is significantly more reactive than the carbon-bromine (C–Br) bond. This selectivity is fundamental to its use as a building block for sequential and site-specific modifications.
The primary reason for this reactivity difference lies in their respective bond dissociation energies (BDE). The C(sp²)–I bond is weaker than the C(sp²)–Br bond.[1][2] Consequently, the rate-determining oxidative addition step in a palladium-catalyzed cycle, where the Pd(0) catalyst inserts into the carbon-halogen bond, occurs preferentially at the weaker C–I bond.[1][3]
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| C(sp²)–I | ~65 |
| C(sp²)–Br | ~81 |
| C(sp²)–Cl | ~96 |
| C(sp²)–F | ~127 |
| Table 1: Comparison of average bond dissociation energies for aryl halides. Actual values may vary based on the specific molecular structure.[4] |
This energy difference allows for a wide synthetic window where reaction conditions can be tuned to activate the C–I bond exclusively, leaving the C–Br bond intact for subsequent transformations.[5][6]
Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Comparison
By leveraging the reactivity differential, this compound serves as an exceptional substrate for a variety of selective cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds using organoboron reagents, is a cornerstone of modern synthesis.[7] When applied to this compound, the reaction proceeds with high selectivity at the 2-position (C–I).
Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the more labile C–I bond to form a Pd(II) intermediate.[8] This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 2-aryl-5-bromo-3-methylpyridine product and regenerate the Pd(0) catalyst.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetic Landscape of 5-Bromo-2-iodo-3-methylpyridine Coupling Reactions
In the intricate world of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a paramount task. Substituted pyridines, in particular, are ubiquitous motifs in a vast array of pharmaceuticals. Among the versatile building blocks available to synthetic chemists, 5-Bromo-2-iodo-3-methylpyridine stands out as a uniquely valuable intermediate.[1][2][3] Its dihalogenated nature presents a fascinating challenge and a strategic opportunity: the ability to perform selective, sequential cross-coupling reactions. This guide offers an in-depth comparison of the kinetics and performance of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—at the C-2 position of this substrate, providing researchers with the insights needed to navigate its synthetic potential with precision and predictability.
The key to unlocking the synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. The generally accepted order of reactivity for halides in palladium-catalyzed cross-coupling is I > Br > Cl.[4][5][6] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies; the C-I bond is significantly weaker than the C-Br bond. This inherent disparity allows for selective functionalization at the C-2 (iodo) position under carefully controlled conditions, while leaving the more robust C-5 (bromo) bond intact for subsequent transformations. The initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle, and its rate is directly influenced by the lability of the C-X bond.[4][7] Therefore, reactions at the C-I position proceed with substantially faster kinetics than at the C-Br position.
Comparative Analysis of Key Coupling Reactions
The choice of coupling reaction dictates not only the type of bond being formed (C-C or C-N) but also the kinetic profile of the transformation. Understanding these differences is crucial for reaction optimization, catalyst selection, and minimizing side-product formation.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures. The reaction mechanism involves the oxidative addition of the halopyridine to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product.[8][9] A critical component of this reaction is the base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the often rate-determining transmetalation step.[10]
Given the high reactivity of the C-I bond in this compound, Suzuki couplings at this position are typically rapid and high-yielding. The primary kinetic challenge often lies not in achieving the reaction, but in ensuring complete selectivity for the iodo position over the bromo position.
Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, a valuable linkage in materials science and medicinal chemistry. This reaction is distinguished by its dual catalytic system, typically employing a palladium catalyst and a copper(I) co-catalyst.[11][12] The generally accepted mechanism involves two interconnected cycles where the palladium cycle mirrors other cross-couplings, while the copper cycle activates the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step.[11]
For an activated substrate like this compound, the Sonogashira reaction is exceptionally fast at the C-I position. The high reactivity of aryl iodides often leads to lower activation enthalpies compared to their bromo and chloro counterparts, facilitating reactions at lower temperatures.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging using classical methods.[13] The catalytic cycle is similar to other cross-couplings but involves the coordination of an amine, deprotonation by a strong base (typically a bulky alkoxide like NaOtBu) to form a palladium-amido complex, followed by reductive elimination.[14][15] The choice of ligand is particularly critical in this reaction; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent side reactions.[13][14]
The kinetics of the Buchwald-Hartwig amination are highly dependent on the ligand, base, and amine coupling partner. While the C-I bond of this compound ensures a rapid oxidative addition, the subsequent steps can be slower compared to C-C coupling reactions, often requiring higher temperatures and longer reaction times to achieve full conversion.
Quantitative Performance Comparison
Direct kinetic rate constants for this compound are not extensively documented across all three reaction types under identical conditions. However, a comparative analysis of typical reaction conditions and outcomes for closely related dihalopyridine substrates provides a clear picture of the relative efficiencies.
| Reaction Type | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 4-12 | 85-95 | [16][17] |
| Sonogashira | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 80-100 | 1-3 | 90-96 | [12][17] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | NaOtBu | Toluene | 100-110 | 16-24 | 80-92 | [14] |
Key Insights from Data:
-
Reaction Speed: The Sonogashira coupling is demonstrably the fastest of the three, often reaching completion in just a few hours at moderate temperatures.[12][17] This is followed by the Suzuki-Miyaura reaction, while the Buchwald-Hartwig amination typically requires the most extended reaction times and highest temperatures.[14][16]
-
Catalyst Loading: Sonogashira and Buchwald-Hartwig reactions often benefit from more sophisticated, albeit lower-loading, catalyst systems involving specific ligands to achieve high efficiency.[12][14]
-
Conditions: The conditions for Buchwald-Hartwig amination are generally the harshest, requiring a strong, non-nucleophilic base and strictly anhydrous conditions.[14]
Alternative Substrates: A Kinetic Perspective
To fully appreciate the reactivity of this compound, it is useful to compare it with other dihalopyridines.
| Substrate | C-2 Halogen | C-5 Halogen | Relative Reactivity at C-2 | Comments |
| This compound | Iodo | Bromo | Very High | Excellent substrate for selective C-2 functionalization due to the highly labile C-I bond.[4][5] |
| 5-Bromo-2-chloro-3-methylpyridine | Chloro | Bromo | Low | Selective functionalization occurs readily at the C-5 (bromo) position. Activating the C-Cl bond requires more forcing conditions.[17] |
| 2,5-Dibromo-3-methylpyridine | Bromo | Bromo | High | Selective mono-functionalization is more challenging and highly dependent on catalyst and conditions, often leading to mixtures.[18][19] |
This comparison underscores the strategic advantage of the iodo-bromo substitution pattern for achieving clean, selective, and kinetically favorable transformations at the C-2 position.
Experimental Protocols
Adherence to rigorous experimental procedure is critical for reproducibility and achieving optimal kinetic performance.
General Workflow for Palladium-Catalyzed Cross-Coupling
Protocol 1: Selective Sonogashira Coupling
This protocol is representative for the selective coupling at the C-2 iodo position.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).[12][17]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed DMF (to achieve ~0.1 M concentration) followed by triethylamine (Et₃N, 2.0 equiv.) via syringe.[17]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise while stirring.
-
Reaction: Heat the mixture to 80-100 °C and stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is adapted for the C-N coupling at the C-2 position.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).[14]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the desired amine (1.2 equiv.).[14]
-
Reaction: Tightly seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a substrate of significant strategic value, engineered for selective functionalization by exploiting fundamental kinetic principles. The pronounced reactivity of the C-I bond enables a clear kinetic hierarchy among common palladium-catalyzed cross-coupling reactions: Sonogashira > Suzuki-Miyaura > Buchwald-Hartwig . The Sonogashira coupling offers the most rapid transformation, providing a swift entry to aryl-alkynes. The Suzuki-Miyaura reaction presents a reliable and efficient method for C-C bond formation under relatively mild conditions. While kinetically slower, the Buchwald-Hartwig amination opens the door to essential C-N bond formations, rounding out the synthetic utility of this versatile building block. By understanding this kinetic landscape, researchers can make informed, causality-driven decisions, selecting the optimal catalytic system to achieve their synthetic goals with efficiency and precision.
References
- MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- Wiley Online Library. (2020). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. (2001). Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species.
- National Institutes of Health (NIH). (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Semantic Scholar. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species.
- Chem-Station. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- ResearchGate. (2007). Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions.
- PubMed Central (PMC). (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- National Institutes of Health (NIH). (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- CoLab. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
- The University of Melbourne. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
- ResearchGate. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
- National Institutes of Health (NIH). (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- LookChem. (n.d.). This compound CAS NO.376587-52-9.
- National Institutes of Health (NIH). (n.d.). This compound.
- OUCi. (2019). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions.
- Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- ResearchGate. (2019). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
- SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- National Institutes of Health (NIH). (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 3. This compound | C6H5BrIN | CID 9966011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 5-Bromo-2-iodo-3-methylpyridine for Pharmaceutical Development
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation and regulatory success. This guide provides a comprehensive technical overview of the stability of 5-Bromo-2-iodo-3-methylpyridine, a key heterocyclic building block. We will delve into a comparative analysis of its stability under various stress conditions, benchmarked against structurally related compounds. This document is designed to not only present data but also to elucidate the scientific rationale behind the experimental design, in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Introduction to this compound and Its Analogs
This compound is a trifunctionalized pyridine derivative with significant potential in medicinal chemistry. The presence of three distinct substituents—a bromine atom, an iodine atom, and a methyl group—on the pyridine ring offers multiple avenues for synthetic modification, making it a valuable scaffold for the synthesis of novel therapeutic agents. However, the very features that make it synthetically attractive, particularly the presence of two different halogen atoms, also raise critical questions about its stability.
The carbon-iodine bond is generally less stable than the carbon-bromine bond, making it more susceptible to degradation under various conditions, including exposure to light and heat.[2] The electron-donating methyl group and the electron-withdrawing nature of the pyridine ring further influence the molecule's overall electronic properties and, consequently, its stability.
To provide a meaningful context for the stability of this compound, this guide will draw comparisons with two structurally related, commercially available compounds:
-
2-Bromo-5-iodopyridine: Lacks the methyl group, allowing for an assessment of the methyl group's impact on stability.
-
5-Bromo-2-chloro-3-methylpyridine: The replacement of iodine with a more stable chlorine atom provides a valuable benchmark for halogen-dependent degradation.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[1][3] The goal is to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4][3] This proactive approach is mandated by regulatory agencies like the FDA and is essential for ensuring the safety and efficacy of the final drug product.
The following sections detail the experimental protocols for a comprehensive forced degradation study of this compound and its comparators.
Experimental Workflow for Forced Degradation Studies
Sources
Safety Operating Guide
Proper Disposal of 5-Bromo-2-iodo-3-methylpyridine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-iodo-3-methylpyridine, a halogenated pyridine derivative commonly utilized in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for maintaining a safe and compliant laboratory operation.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is essential to understand the inherent hazards of this compound. As a halogenated organic compound, it is classified as a hazardous waste.[1][2][3][4] The pyridine functional group itself presents toxicological concerns, and its derivatives should be handled with care.[5][6][7][8]
Key Hazards:
-
Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[5][6][8] Potential effects include irritation to the skin, eyes, and respiratory system.[6][9]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have detrimental effects on aquatic life. Proper disposal is crucial to prevent environmental contamination.
-
Reactivity: While not overtly explosive, it should be stored away from strong oxidizing agents.[7]
A thorough review of the Safety Data Sheet (SDS) for this compound is mandatory before handling or disposal.[10] The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and required personal protective equipment (PPE).
Hazard Classification Summary
| Hazard Category | Classification | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[11] | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[9][11] | Dermal |
| Eye Damage/Irritation | Causes serious eye irritation.[9][11] | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation.[9] | Inhalation |
Pre-Disposal and Waste Minimization Strategies
Effective waste management begins with proactive measures to reduce the volume of chemical waste generated.[12][13]
Core Principles of Waste Minimization:
-
Source Reduction: Order only the necessary quantities of this compound for your planned experiments.[12]
-
Inventory Management: Maintain a detailed and up-to-date chemical inventory to avoid ordering duplicate materials.[12][13]
-
Surplus Sharing: Before designating a chemical as waste, check if other research groups within your institution can utilize the surplus material.[12]
-
Substitution: Where scientifically viable, consider substituting with less hazardous alternatives.[13]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[10] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Designate a Hazardous Waste Container:
-
Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-on cap is recommended.[14][15]
-
Ensure the container is in good condition, free from cracks or leaks.[15]
-
If reusing a container, ensure it is triple-rinsed with a suitable solvent, and the original label is completely defaced or removed.[15][16]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[15]
-
Identify the contents as "this compound" and list any other components of the waste stream (e.g., solvents used for rinsing).
-
Indicate the approximate concentration or percentage of each component.
-
Include the date when the first drop of waste was added to the container.[14]
-
-
Waste Accumulation:
-
Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][17]
-
Keep the waste container closed at all times, except when adding waste.[12][14]
-
Store the container in a secondary containment tray or bin to capture any potential leaks.[14] The secondary containment must be able to hold 110% of the volume of the primary container.[14]
-
Disposal Workflow Diagram
Caption: Workflow for the safe collection and disposal of this compound waste.
Disposal of Contaminated Materials and Empty Containers
Properly managing materials that have come into contact with this compound is as important as managing the chemical waste itself.
Contaminated Solids:
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and wipes should be double-bagged in clear plastic bags, sealed, and placed in a designated solid hazardous waste container.[14]
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[15] After triple rinsing, the glassware can be washed and reused.[15][16]
Empty Containers:
-
An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent.[15][16] Collect all rinsate as halogenated organic waste.
-
After triple rinsing and allowing the container to air-dry in a fume hood, deface or remove the original label.[18] The decontaminated container can then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[16]
Emergency Procedures for Spills
Accidental spills must be handled promptly and safely.[18]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6]
-
Cleanup:
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended for pyridine-based compounds), safety goggles, and a lab coat.[5][8]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected waste into a labeled hazardous waste container.[9]
-
-
Decontaminate: Clean the spill area with a detergent solution, followed by water.
-
Report: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[6]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[18]
Spill Response Decision Tree
Caption: Decision-making process for responding to a this compound spill.
Final Disposal Pathway
Once the hazardous waste container is full (typically no more than 90% capacity to allow for expansion) or has reached the institutional time limit for accumulation (e.g., 90 or 180 days), a pickup must be scheduled with your institution's EHS department.[14][19]
EHS professionals will then transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common and environmentally sound disposal method for halogenated organic waste is high-temperature incineration.[1] This process destroys the hazardous organic constituents, and the resulting acidic gases (from the halogens) are neutralized in a scrubber system.
Conclusion
The responsible management of chemical waste is a shared responsibility of every individual working in a laboratory. By following these detailed procedures for the disposal of this compound, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.
References
- Vertex AI Search. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
- Washington State University. (n.d.). Pyridine Safety Data Sheet Information.
- BIOSYNCE. (2025, September 23). How to handle pyridine safely?.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- ECHEMI. (n.d.). This compound Formula.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-iodopyridine 97.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- ChemicalBook. (n.d.). This compound CAS#: 376587-52-9.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- ChemScene. (n.d.). 376587-52-9 | 5-Bromo-2-iodo-3-picoline.
- University of Washington. (n.d.). Chemical Process SOP Example.
- Apollo Scientific. (n.d.). 3-Bromo-5-methylpyridine Safety Data Sheet.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. wku.edu [wku.edu]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. biosynce.com [biosynce.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. thermofishersci.in [thermofishersci.in]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. iip.res.in [iip.res.in]
- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Handling 5-Bromo-2-iodo-3-methylpyridine: A Framework for Safety and Operational Integrity
This document provides a comprehensive operational and safety framework for the handling of 5-Bromo-2-iodo-3-methylpyridine (CAS No: 376587-52-9).[1][2][3] As a halogenated pyridine derivative, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis but demands rigorous adherence to safety protocols due to its potential hazards.[4] This guide is designed for researchers, chemists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure personnel protection, experimental integrity, and environmental stewardship.
Hazard Identification and Risk Profile
This compound is a solid or solid-liquid mixture at room temperature.[5] While specific toxicity data for this exact compound is limited, the hazard profile can be extrapolated from structurally similar halogenated pyridines. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6]
Based on analogous compounds, this compound is classified with the following hazards:
-
Acute Oral Toxicity : May be harmful or toxic if swallowed.[6][7]
-
Skin Irritation : Causes skin irritation upon contact.[7][8][9]
-
Serious Eye Irritation : Causes serious eye irritation or damage.[7][9][10]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[9][10][11]
During thermal decomposition or combustion, it may release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (HBr, HI).[6][12]
Data Summary: Hazard Profile
| Hazard Classification | GHS Code | Description | Primary Sources |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [8][9][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [9][10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [9][10] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the final barrier between the researcher and the chemical. Its use must be preceded by robust engineering controls, primarily the use of a certified chemical fume hood.[13][14][15]
Eye and Face Protection
-
Mandatory Equipment : Tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[7][16]
-
Causality : Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine airborne particulates of the compound. The serious eye irritation hazard (H319) necessitates the use of sealed goggles.[7][9]
-
Enhanced Protection : When handling larger quantities (>25g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face from direct contact.[16][17]
Skin and Body Protection
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a primary recommendation due to their broad resistance to a variety of organic chemicals.[13] Always double-glove when handling the neat compound. Check gloves for any signs of degradation or perforation before and during use. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[9]
-
Body Protection : A flame-resistant laboratory coat is required.[16] Ensure the coat has long sleeves and is fully buttoned. For procedures with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.
-
Footwear : Fully enclosed, chemical-resistant shoes must be worn.[16][17] Open-toed shoes, sandals, or porous fabric shoes are strictly prohibited in the laboratory.
Respiratory Protection
-
Primary Control : All handling of this compound powder must be conducted within a certified chemical fume hood to control exposure to airborne particulates and vapors.[13][14][15]
-
When Respirators are Needed : In the rare event of an engineering control failure or during a large-scale spill cleanup where dust or vapor concentrations may exceed permissible exposure limits, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[7][18] All personnel requiring a respirator must be enrolled in the institution's respiratory protection program, which includes fit-testing and medical clearance.
Operational Plan: From Bench to Waste
This section provides a step-by-step protocol for the routine task of weighing and transferring this compound powder.
Workflow Diagram: Safe Handling Protocol
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Execution (inside a chemical fume hood) :
-
Place a calibrated analytical balance inside the fume hood.
-
Carefully open the container of this compound. Avoid generating dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.
-
Securely close the main container.
-
Carefully add the weighed solid to the reaction vessel. If transferring from a weigh boat, use a small amount of a compatible solvent to rinse the boat and ensure a quantitative transfer.
-
-
Cleanup :
-
Wipe down the spatula, weigh boat, and any contaminated surfaces with a solvent-soaked towel. Dispose of these materials as solid hazardous waste.
-
Remove outer gloves and dispose of them in the designated solid waste container.
-
Wash hands thoroughly with soap and water after removing PPE.[7]
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
Eye Contact : Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[6][20] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[6]
-
Inhalation : Move the person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
-
Minor Spill (Solid) : Wearing appropriate PPE, carefully sweep the solid material into a sealed container for disposal, avoiding dust generation.[8][11] Clean the spill area with a detergent solution followed by water.[19] All cleanup materials are hazardous waste.
-
Major Spill : Evacuate the laboratory and prevent entry. Notify your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Contaminated items such as gloves, weigh paper, absorbent pads, and cleanup materials must be collected in a dedicated, leak-proof container lined with a plastic bag.[19][21]
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a designated "Halogenated Organic Waste" container.[21]
-
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.[21]
-
Storage and Disposal : Store waste containers in a designated satellite accumulation area. Do not mix with incompatible waste streams. Arrange for pickup and disposal through your institution's certified hazardous waste management program.[6][21]
References
- Title: this compound | C6H5BrIN | CID 9966011 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
- Title: this compound CAS NO.376587-52-9 Source: LookChem URL: [Link]
- Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL: [Link]
- Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL: [Link]
- Title: Personal Protective Equipment in Chemistry | Environmental Health and Safety Source: Dartmouth College URL: [Link]
- Title: Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine Source: Chemcasts URL: [Link]
- Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Ali Productions URL: [Link]
- Title: Emergency Procedures for Incidents Involving Chemicals Source: Research Safety, University of Kentucky URL: [Link]
- Title: this compound Product Information Source: Suzhou AoBai Pharmaceutical URL: [Link]
- Title: Chemical Process SOP Example Source: University of Wyoming URL: [Link]
Sources
- 1. This compound, CasNo.376587-52-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 2. This compound [allbiopharm.com]
- 3. This compound | 376587-52-9 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 376587-52-9 [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 5-ブロモ-2-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. uwyo.edu [uwyo.edu]
- 20. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
